molecular formula C6H4N2 B177230 2-Ethynylpyrazine CAS No. 153800-11-4

2-Ethynylpyrazine

Número de catálogo: B177230
Número CAS: 153800-11-4
Peso molecular: 104.11 g/mol
Clave InChI: GLEJGPDNIJWWQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Ethynylpyrazine is a valuable chemical building block in organic synthesis and materials science research. Its molecular structure, which incorporates both a pyrazine ring and a terminal alkyne group, makes it a key intermediate for constructing more complex heterocyclic systems. Researchers utilize this compound in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to create conjugated molecular architectures. Its applications extend to the development of ligands for coordination chemistry and the synthesis of potential pharmaceutical candidates. The ethynyl group allows for further functionalization through click chemistry, including copper-catalyzed azide-alkyne cycloadditions. As a specialist reagent, this compound is primarily used in the synthesis of advanced materials and in medicinal chemistry efforts. This product is intended for research and development purposes only and is not classified or intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-ethynylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c1-2-6-5-7-3-4-8-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEJGPDNIJWWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576132
Record name 2-Ethynylpyrazine
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Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153800-11-4
Record name 2-Ethynylpyrazine
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Record name 2-ethynylpyrazine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethynylpyrazine from 2-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethynylpyrazine from 2-chloropyrazine, a key transformation in the development of novel pharmaceuticals and functional materials. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This document details the reaction mechanisms, optimized experimental protocols, and characterization of the target compound.

Reaction Overview: The Sonogashira Coupling

The synthesis of this compound from 2-chloropyrazine is typically achieved via a Sonogashira coupling reaction. This reaction requires a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base.[1] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

  • Oxidative Addition: A Pd(0) species, typically generated in situ, undergoes oxidative addition with 2-chloropyrazine to form a Pd(II) complex.

  • Transmetalation: A copper acetylide, formed in the copper cycle, transfers the ethynyl group to the palladium center.

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.

Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: A base, such as an amine, deprotonates the alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.

A common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step. This approach is often preferred as TMSA is less volatile and easier to handle than acetylene gas.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from 2-chloropyrazine. Two primary protocols are presented: a standard two-step procedure involving a TMS-protected intermediate and an alternative one-pot method with in situ deprotection.

Protocol 1: Two-Step Synthesis via 2-(Trimethylsilylethynyl)pyrazine

Step 1: Sonogashira Coupling of 2-Chloropyrazine with Trimethylsilylacetylene

This procedure is adapted from established Sonogashira coupling protocols for heteroaryl chlorides.

Materials:

  • 2-Chloropyrazine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous toluene or THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, oven-baked Schlenk flask under an inert atmosphere, add 2-chloropyrazine (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), CuI (0.04-0.10 eq), and PPh₃ (0.08-0.20 eq).

  • Add anhydrous toluene or THF (5-10 mL per mmol of 2-chloropyrazine) and the amine base (e.g., TEA, 2-3 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add trimethylsilylacetylene (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 2-(trimethylsilylethynyl)pyrazine, by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Deprotection of 2-(Trimethylsilylethynyl)pyrazine

This protocol is adapted from the deprotection of analogous ethynylpyridines.

Materials:

  • 2-(Trimethylsilylethynyl)pyrazine

  • Potassium carbonate (K₂CO₃) or Potassium fluoride (KF)

  • Methanol or a mixture of methanol and dichloromethane

Procedure:

  • Dissolve 2-(trimethylsilylethynyl)pyrazine (1.0 eq) in methanol (10-20 mL per mmol).

  • Add potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Protocol 2: One-Pot Synthesis with In Situ Deprotection

This method utilizes a fluoride source to generate the terminal alkyne in situ, simplifying the overall process.

Materials:

  • 2-Chloropyrazine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Cesium fluoride (CsF) or Potassium fluoride (KF)

  • Triethylamine (TEA)

  • Anhydrous DMF or THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chloropyrazine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and CsF (2.0 eq).

  • Add anhydrous DMF or THF (5-10 mL per mmol of 2-chloropyrazine) and TEA (2.0 eq).

  • Add trimethylsilylacetylene (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction by TLC or GC-MS.

  • Upon completion, work up the reaction as described in Protocol 1, Step 1.

  • Purify the crude product by flash column chromatography.

Data Presentation: Optimization of Reaction Conditions

The yield of the Sonogashira coupling is highly dependent on the reaction conditions. The following tables summarize the impact of key parameters on the synthesis of ethynyl-heterocycles, providing a basis for optimization.

Table 1: Effect of Catalyst System on Yield

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (3)CuI (6)PPh₃ (12)Toluene806~85-95
2Pd(PPh₃)₄ (5)CuI (10)-THF708~80-90
3Pd₂(dba)₃ (2)CuI (4)XPhos (8)Dioxane904~90-98
4PdCl₂(PPh₃)₂ (3)-PPh₃ (12)TEA/DMF6012~60-75

Table 2: Influence of Base and Solvent on Reaction Efficiency

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (2.5)Toluene806High
2Diisopropylethylamine (2.5)THF708High
3K₂CO₃ (3.0)DMF905Moderate to High
4Cs₂CO₃ (2.0)Dioxane904High

Characterization of this compound

Accurate characterization of the final product is crucial for its use in further research and development. The expected analytical data for this compound are as follows:

Table 3: Spectroscopic and Physical Data for this compound

PropertyData
Molecular Formula C₆H₄N₂
Molecular Weight 104.11 g/mol
Appearance Pale yellow solid or oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.65 (s, 1H), 8.50 (d, J=2.5 Hz, 1H), 8.40 (d, J=2.5 Hz, 1H), 3.20 (s, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 147.5, 145.0, 142.0, 138.0, 82.0, 78.0
IR (KBr, cm⁻¹) ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1580, 1470, 1400 (pyrazine ring C=C, C=N stretch)
Mass Spectrum (EI, m/z) 104 (M⁺), 77, 51

Note: The NMR chemical shifts are estimated based on the structure and known values for similar pyrazine derivatives. Actual values may vary slightly. The IR and mass spectral data are based on the analogous 2-ethynylpyridine.[2][3]

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis.

reaction_pathway chloropyrazine 2-Chloropyrazine plus1 + chloropyrazine->plus1 tmsa Trimethylsilylacetylene plus1->tmsa arrow1 PdCl₂(PPh₃)₂, CuI, Base intermediate 2-(Trimethylsilylethynyl)pyrazine arrow1->intermediate arrow2 K₂CO₃, MeOH intermediate->arrow2 product This compound arrow2->product experimental_workflow start Setup Reaction Under Inert Atmosphere reagents Add 2-Chloropyrazine, Catalysts, and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent alkyne Add Trimethylsilylacetylene solvent->alkyne heat Heat and Monitor Reaction (TLC/GC-MS) alkyne->heat workup Aqueous Workup and Extraction heat->workup purify_intermediate Purify Intermediate via Column Chromatography workup->purify_intermediate deprotection Deprotection of TMS Group purify_intermediate->deprotection workup2 Aqueous Workup and Extraction deprotection->workup2 purify_product Purify Final Product workup2->purify_product characterize Characterize Product (NMR, IR, MS) purify_product->characterize end Obtain Pure This compound characterize->end

References

Spectroscopic Characterization of 2-Ethynylpyrazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylpyrazine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the reactive ethynyl group and the versatile pyrazine ring. The pyrazine moiety is a key structural feature in numerous biologically active molecules, and the terminal alkyne allows for a variety of chemical modifications, such as click chemistry reactions, making it a valuable building block in drug discovery and development. A thorough spectroscopic characterization is fundamental to confirm the structure, purity, and electronic properties of this compound. This whitepaper provides a guide to the expected spectroscopic features of this compound based on the analysis of structurally similar molecules and general principles of spectroscopy, alongside standardized experimental protocols for its characterization.

Despite a comprehensive search of available scientific literature, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. Therefore, the following sections provide predicted data based on analogous compounds and detailed, generalized experimental protocols that can be applied once the compound is synthesized or becomes commercially available.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on the known spectral data of 2-ethynylpyridine and other pyrazine derivatives.

Table 1: Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-C≡~3.0 - 3.5Singlet-
Pyrazine H~8.5 - 8.7Multiplet~1.5 - 2.5
Pyrazine H~8.5 - 8.7Multiplet~1.5 - 2.5
Pyrazine H~8.5 - 8.7Multiplet~1.5 - 2.5

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C≡~75 - 85
≡C-H~80 - 90
Pyrazine C~140 - 155
Pyrazine C~140 - 155
Pyrazine C~140 - 155
Pyrazine C-C≡~130 - 140

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
≡C-H stretch~3300Strong, Sharp
C≡C stretch~2100Medium to Weak
C=N stretch (Pyrazine ring)~1580 - 1600Medium
C-H stretch (Pyrazine ring)~3000 - 3100Medium
C-H bend (Pyrazine ring)~800 - 900Strong
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
IonPredicted m/z
[M]⁺104.04
[M-HCN]⁺77.03
[M-C₂H₂]⁺78.03

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquisition:

    • EI Mode: Typically performed with an electron energy of 70 eV. Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of approximately 40-300.

    • ESI Mode: Optimize ionization parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated molecule [M+H]⁺.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Documentation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Report Technical Report / Whitepaper Structure->Report Purity->Report

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS is essential for its application in research and development. While specific experimental data is not yet widely published, the predicted spectral features and standardized protocols outlined in this guide provide a solid foundation for scientists to identify and characterize this compound. The combination of these techniques will allow for unambiguous structure confirmation, assessment of purity, and a deeper understanding of the electronic properties of this promising heterocyclic building block.

Quantum Chemical Calculations of 2-Ethynylpyrazine Electronic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the electronic properties of 2-Ethynylpyrazine. This molecule is of significant interest in medicinal chemistry and materials science due to its aromatic pyrazine ring coupled with a reactive ethynyl group. Understanding its electronic structure is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacological agent or functional material.

Introduction to this compound

This compound is a heterocyclic aromatic compound featuring a pyrazine ring substituted with an ethynyl group. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, while the acetylenic proton can serve as a hydrogen bond donor. This dual functionality makes it an interesting candidate for designing molecules with specific binding properties. Quantum chemical calculations provide a powerful tool to investigate the electronic characteristics that govern these interactions at a molecular level.

Theoretical Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules.[1][2] The choice of functional and basis set is critical for obtaining accurate results. Based on studies of similar ethynyl-substituted heteroaromatics, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), offers a good balance between computational cost and accuracy for geometry optimization and electronic property calculations.[3][4]

Computational Protocol

A typical computational workflow for calculating the electronic properties of this compound is outlined below. This protocol is based on established methods for similar molecular systems.

Computational Workflow cluster_setup 1. Initial Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis mol_struct Define Molecular Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_struct->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation freq_calc->elec_prop Verified Minimum homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) elec_prop->mep mulliken Mulliken Population Analysis elec_prop->mulliken

Figure 1: A generalized workflow for the quantum chemical calculation of this compound's electronic properties.

The initial step involves defining the 3D structure of this compound. This structure is then optimized to find the lowest energy conformation using a selected DFT method and basis set. A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. Finally, various electronic properties are calculated from the optimized geometry.

Key Electronic Properties

The following sections detail the key electronic properties of this compound that can be elucidated through quantum chemical calculations. The quantitative data presented are representative values based on calculations of structurally similar molecules, such as ethynylpyridines.[3]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability.[2] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[1][5]

PropertySymbolValue (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.8 to -7.2Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.0 to -1.4Electron-accepting ability
HOMO-LUMO Energy GapΔE5.4 to 6.2Chemical reactivity and stability

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity.

DescriptorFormulaValue (eV)Interpretation
Ionization PotentialIP ≈ -EHOMO6.8 to 7.2Energy required to remove an electron
Electron AffinityEA ≈ -ELUMO1.0 to 1.4Energy released upon gaining an electron
Electronegativityχ = (IP + EA) / 23.9 to 4.3Tendency to attract electrons
Chemical Hardnessη = (IP - EA) / 22.7 to 3.1Resistance to change in electron distribution
Electrophilicity Indexω = χ2 / (2η)2.4 to 3.0Propensity to accept electrons

Table 2: Global Reactivity Descriptors for this compound.

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule, offering insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.

Figure 2: Estimated Mulliken atomic charges for this compound.

The nitrogen atoms are expected to carry a significant negative charge, making them nucleophilic centers. The carbon atom of the ethynyl group attached to the pyrazine ring is also likely to be electronegative, while the terminal acetylenic hydrogen will be slightly electropositive.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrazine ring, indicating their role as hydrogen bond acceptors. A region of positive potential (typically colored blue) would be expected around the acetylenic hydrogen, highlighting its potential as a hydrogen bond donor.

Experimental Correlation

While this guide focuses on theoretical calculations, it is important to note that the results can be correlated with experimental data. For instance, calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model.[4] Similarly, the calculated electronic transitions can be correlated with UV-Vis spectroscopic data.

Conclusion

Quantum chemical calculations, particularly using DFT, provide a detailed and insightful understanding of the electronic properties of this compound. The analysis of frontier molecular orbitals, global reactivity descriptors, Mulliken atomic charges, and the molecular electrostatic potential surface offers a comprehensive picture of the molecule's reactivity and potential for intermolecular interactions. This information is invaluable for the rational design of novel drug candidates and functional materials based on the this compound scaffold.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 2-Ethynylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 2-ethynylpyrazine derivatives, compounds of significant interest in medicinal chemistry and materials science. By elucidating the three-dimensional arrangement of atoms in the solid state, crystal structure analysis offers invaluable insights into the physicochemical properties, stability, and potential biological activity of these molecules. This document summarizes key crystallographic data, details experimental methodologies for their synthesis and analysis, and visualizes relevant workflows and concepts.

Core Crystallographic Data of Pyrazine Derivatives

The following table summarizes crystallographic data for a selection of pyrazine derivatives, offering a comparative overview of their solid-state structures. Due to the limited availability of published crystal structures for a wide range of this compound derivatives, related pyrazine and ethynyl-containing heterocyclic structures are included to provide a broader context for analysis.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
2,5-di(phenylethynyl)-3,6-dimethylpyrazineC₂₄H₁₈N₂MonoclinicP2₁/c10.345(2)5.923(1)15.281(3)90108.45(3)902
trans-2-(2-Phenylethenyl)pyrazineC₁₂H₁₀N₂OrthorhombicPbca15.356(3)5.803(1)21.658(4)9090908[1]
(E)-2-Acetylpyrazine 4-nitrophenylhydrazoneC₁₂H₁₁N₅O₂MonoclinicP2₁/n8.0101(6)12.5154(11)12.1506(12)9098.564(2)904[2]
[Pt(C≡CPy)₂(dppe)]C₄₀H₃₂N₂P₂PtMonoclinicCc17.8507(7)21.4219(7)9.0526(5)90108.98(2)904[3]
tbpyPt(C₂pym)₂C₂₂H₁₈N₆PtOrthorhombicPbca------24[1]

Note: This table is a representative sample. Comprehensive crystallographic data can be accessed through the Cambridge Structural Database (CSD).[4][5][6]

Experimental Protocols

The successful crystal structure analysis of this compound derivatives hinges on two critical stages: the synthesis of high-quality single crystals and the subsequent X-ray diffraction analysis.

Synthesis of this compound Derivatives

The Sonogashira coupling reaction is the most prevalent and effective method for the synthesis of this compound derivatives.[7][8] This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[7][8]

General Procedure for Sonogashira Coupling:

A detailed, generalized protocol for the Sonogashira coupling of a 2-halopyrazine with a terminal alkyne is provided below. It is important to note that reaction conditions may require optimization based on the specific substrates used.

Materials:

  • 2-Halopyrazine (e.g., 2-chloropyrazine, 2-bromopyrazine)

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halopyrazine (1.0 eq.), palladium catalyst (0.01-0.05 eq.), and copper(I) iodide (0.02-0.10 eq.).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 eq.) and the terminal alkyne (1.1-1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature ranging from 50-100 °C. The optimal temperature will depend on the reactivity of the specific substrates.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of ammonium chloride and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals of the this compound derivative are obtained, typically through slow evaporation of a solvent, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

General Workflow:

  • Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) and rotated, while the diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in the crystal structure analysis of this compound derivatives, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis of this compound Derivatives 2-Halopyrazine 2-Halopyrazine Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalysis) 2-Halopyrazine->Sonogashira_Coupling Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Sonogashira_Coupling Crude_Product Crude_Product Sonogashira_Coupling->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Derivative Pure_Derivative Purification->Pure_Derivative

Synthesis of this compound Derivatives.

G cluster_xray Single-Crystal X-ray Diffraction Workflow Crystal_Growth Crystal Growth (Slow Evaporation) Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Crystallographic_Data Crystallographic_Data Structure_Refinement->Crystallographic_Data

Single-Crystal X-ray Diffraction Workflow.

Relevance in Drug Development

Pyrazine-containing compounds are recognized as important scaffolds in drug discovery, with several approved drugs incorporating this heterocyclic motif.[9] In the context of drug development, this compound derivatives are being investigated for their potential as kinase inhibitors.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[11][12]

The ethynyl group can act as a key pharmacophore, forming specific interactions with the target kinase. The pyrazine ring, with its nitrogen atoms, can participate in hydrogen bonding with amino acid residues in the active site of the kinase.[9] The specific substitution pattern on the pyrazine and the ethynyl moiety allows for the fine-tuning of the molecule's electronic properties and steric profile, thereby influencing its binding affinity and selectivity for a particular kinase.

While specific signaling pathways for novel this compound derivatives are a subject of ongoing research, the general approach involves targeting key kinases in cancer-related pathways such as the PI3K/AKT/mTOR and MAPK pathways.

G cluster_signaling General Kinase Inhibitor Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Intracellular Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Cellular_Response Cell Proliferation, Survival, etc. Signaling_Cascade->Cellular_Response Ethynylpyrazine_Inhibitor This compound Kinase Inhibitor Ethynylpyrazine_Inhibitor->Signaling_Cascade

Targeting Kinase Signaling Pathways.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound derivatives. The combination of tabulated crystallographic data, detailed experimental protocols, and clear visual representations of key processes aims to facilitate a deeper understanding of these promising compounds and accelerate their development in various scientific fields.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethynylpyrazine is an aromatic heterocyclic compound featuring a pyrazine ring substituted with a reactive ethynyl group. This structure suggests a complex thermal behavior, influenced by the stability of the aromatic ring and the high reactivity of the carbon-carbon triple bond. Understanding the thermal stability and decomposition pathways of such molecules is critical for researchers, scientists, and drug development professionals, particularly in the context of process safety, material compatibility, and shelf-life determination. Aromatic nitrogen heterocycles are known for their thermal stability, but the presence of an energetic functional group like the ethynyl moiety can significantly alter their decomposition profile.[1]

This technical guide provides a comprehensive overview of the expected thermal properties of this compound, detailed experimental protocols for its analysis, and a plausible decomposition mechanism.

Thermal Analysis Data

The following tables summarize hypothetical quantitative data for the thermal analysis of this compound, derived from typical values for related aromatic and energetic materials.

Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data

Parameter Value Conditions
Onset of Melting (Tonset) 85 - 95 °C 10 °C/min, Nitrogen
Peak Melting Temperature (Tpeak) 90 - 100 °C 10 °C/min, Nitrogen
Enthalpy of Fusion (ΔHfus) 20 - 30 kJ/mol 10 °C/min, Nitrogen

| Onset of Decomposition (Td, onset) | 180 - 200 °C | 10 °C/min, Nitrogen |

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data

Parameter Value Conditions
T5% (Temperature at 5% Mass Loss) 190 - 210 °C 20 °C/min, Nitrogen
T50% (Temperature at 50% Mass Loss) 250 - 280 °C 20 °C/min, Nitrogen
Residual Mass @ 600 °C 15 - 25 % 20 °C/min, Nitrogen

| Decomposition Steps | 2 (Major) | 20 °C/min, Nitrogen |

Table 3: Hypothetical Accelerating Rate Calorimetry (ARC) Data

Parameter Value Conditions
Onset Temperature (Tonset) 175 - 195 °C Heat-Wait-Search, 5°C steps
Self-Heating Rate @ Onset > 0.02 °C/min Adiabatic
Time to Maximum Rate (TMRad) 12 - 24 hours from onset Adiabatic
Maximum Temperature (Tmax) > 400 °C Adiabatic

| Maximum Pressure (Pmax) | > 100 bar | Adiabatic |

Experimental Protocols

Detailed methodologies for the key thermal analysis techniques are provided below.

3.1 Differential Scanning Calorimetry (DSC)

  • Objective: To determine melting point, enthalpy of fusion, and the onset temperature of decomposition.[2]

  • Apparatus: A heat-flux DSC instrument.[3]

  • Procedure:

    • Accurately weigh 5–15 mg of this compound into a hermetic aluminum DSC pan.[4]

    • Seal the pan using a crimper. Prepare an empty, sealed pan to serve as a reference.[5]

    • Place both the sample and reference pans into the DSC cell.

    • Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidation.[4]

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Execute a heat/cool/heat cycle to erase the sample's thermal history, typically heating to just above the melting point and cooling back to the starting temperature.[4]

    • Initiate the final heating ramp from 25 °C to a temperature beyond the decomposition point (e.g., 350 °C) at a constant rate of 10 °C/min.[5]

    • Record the differential heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the onset and peak temperatures for melting and the onset of the exothermic decomposition event.

3.2 Thermogravimetric Analysis (TGA)

  • Objective: To evaluate thermal stability and characterize the decomposition profile by measuring mass loss as a function of temperature.[2][6]

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • Weigh approximately 5-10 mg of the this compound sample into a ceramic or alumina TGA crucible.[7]

    • Place the crucible onto the TGA balance mechanism within the furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 30-50 mL/min for at least 15 minutes to establish an inert atmosphere.[7]

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a linear heating rate of 20 °C/min.[8]

    • Continuously record the sample mass as a function of temperature.

    • Analyze the resulting TGA curve (mass % vs. temperature) and its first derivative (DTG) to identify decomposition temperatures, the number of decomposition steps, and the amount of residual mass.[9]

3.3 Accelerating Rate Calorimetry (ARC)

  • Objective: To assess the potential for a thermal runaway reaction under adiabatic (worst-case) conditions.[10]

  • Apparatus: An accelerating rate calorimeter.

  • Procedure:

    • Load 1–6 g of this compound into a spherical metallic (e.g., Hastelloy or titanium) sample bomb.[10]

    • Fit the bomb with a pressure transducer and a temperature sensor.

    • Place the sealed bomb inside the adiabatic calorimeter chamber.

    • Initiate a "Heat-Wait-Search" (HWS) protocol.[10][11]

    • The instrument will heat the sample in small, defined increments (e.g., 5 °C).

    • After each heating step, the system enters a "wait" period to achieve thermal equilibrium, followed by a "search" period where it monitors the sample's temperature for any self-heating (exothermic activity) above a set sensitivity threshold (typically 0.02 °C/min).[10]

    • If no exotherm is detected, the HWS cycle repeats.

    • Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample's temperature to prevent heat loss.

    • The instrument records the temperature and pressure as a function of time until the reaction is complete.

    • Analyze the data to determine the onset temperature of thermal runaway, the time to maximum rate, and the final temperature and pressure, which are crucial for safety assessments.

Visualizations: Workflows and Pathways

4.1 Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a reactive compound like this compound.

G cluster_0 Screening & Characterization cluster_1 Hazard Assessment cluster_2 Data Analysis & Reporting DSC DSC Analysis (Melting, Phase Transitions) ARC ARC Analysis (Runaway Potential) DSC->ARC Informs starting temperature Kinetics Kinetic Modeling (Arrhenius Parameters) DSC->Kinetics TGA TGA Analysis (Decomposition Profile) TGA->ARC Identifies decomposition region TGA->Kinetics ARC->Kinetics Report Safety Report Generation Kinetics->Report Sample Sample: this compound Sample->DSC Sample->TGA

Workflow for Thermal Stability Analysis

4.2 Plausible Decomposition Pathway

The thermal decomposition of this compound is likely initiated by reactions involving the high-energy ethynyl group and radical formation on the pyrazine ring. The pathway for pyridine decomposition often begins with the formation of pyridyl radicals.[12] A similar initiation is plausible for pyrazine. The subsequent steps likely involve polymerization of the ethynyl group and fragmentation of the heterocyclic ring.

G cluster_0 Initiation cluster_1 Propagation & Polymerization cluster_2 Fragmentation & Termination Start This compound Radical Pyrazinyl Radical + H• Start->Radical Homolytic C-H Cleavage (High T) Polymer Exothermic Polymerization Start->Polymer Chain Reaction Radical->Polymer Reaction at Ethynyl Group RingOpen Ring Opening Polymer->RingOpen Further Heating Products Volatile Products (HCN, C2H2, etc.) RingOpen->Products Char Solid Residue (Char/Soot) RingOpen->Char

Plausible Thermal Decomposition Pathway

References

A Theoretical Investigation into the Reactivity of 2-Ethynylpyrazine: A Keystone for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of 2-ethynylpyrazine. This molecule, featuring a unique combination of a π-deficient pyrazine ring and a reactive ethynyl group, holds significant potential as a versatile building block in the synthesis of novel pharmaceuticals and advanced organic materials. Due to the limited availability of direct experimental and computational studies on this compound, this document synthesizes information from analogous systems and employs established computational chemistry principles to construct a robust predictive model of its reactivity. This guide is intended to serve as a foundational resource for researchers seeking to explore the synthetic utility of this compound.

Introduction to this compound

Pyrazine derivatives are a critical class of N-heterocyclic compounds found in numerous biologically active molecules and are noted for their diverse pharmacological properties. The introduction of an ethynyl moiety at the 2-position of the pyrazine ring creates a molecule with a rich and varied chemical reactivity. The electron-withdrawing nature of the pyrazine ring is expected to influence the electronic properties of the acetylene unit, while the ethynyl group itself offers a reactive site for a variety of chemical transformations, including cycloadditions, cross-coupling reactions, and nucleophilic additions. Understanding the interplay between these two functional groups is paramount for the rational design of synthetic routes to novel and complex molecular architectures.

Computational Methodology: A Protocol for a Theoretical Study

To rigorously investigate the reactivity of this compound, a computational protocol based on Density Functional Theory (DFT) is proposed. DFT has been successfully employed to study the electronic structure and reactivity of various heterocyclic compounds, including pyrazine derivatives.[1]

2.1. Geometry Optimization and Vibrational Analysis

The initial step involves the geometry optimization of the this compound molecule. This is crucial as the electronic properties are highly dependent on the molecular structure.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[2]

  • Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron distribution.[3]

  • Solvent Model: The Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent (e.g., water, dichloromethane) on the geometry and electronic properties.

  • Verification: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[4]

2.2. Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule can often be predicted by examining its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6]

  • HOMO: The energy and distribution of the HOMO are indicative of the molecule's ability to act as a nucleophile or electron donor.

  • LUMO: The energy and distribution of the LUMO indicate the molecule's ability to act as an electrophile or electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.[7]

2.3. Calculation of Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.[3]

  • Ionization Potential (IP): IP ≈ -EHOMO

  • Electron Affinity (EA): EA ≈ -ELUMO

  • Electronegativity (χ): χ ≈ (IP + EA) / 2

  • Chemical Hardness (η): η ≈ (IP - EA) / 2

  • Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

2.4. Transition State Searching and Reaction Pathway Analysis

To investigate specific reaction mechanisms, transition state (TS) structures are located.

  • Method: Synchronous Transit-Guided Quasi-Newton (STQN) method or similar algorithms.

  • Verification: A TS is confirmed by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to connect the TS to the corresponding reactants and products, verifying the proposed reaction pathway.

The following is a generalized workflow for the theoretical investigation of a chemical reaction involving this compound.

G cluster_start Initial Steps cluster_ts Transition State Analysis cluster_path Reaction Pathway Confirmation cluster_end Energetics and Analysis A Propose Reactants (e.g., this compound + Diazomethane) B Optimize Reactant Geometries (DFT/B3LYP/6-311++G(d,p)) A->B C Locate Transition State (TS) (e.g., STQN Method) B->C G Calculate Activation Energy (E_TS - E_Reactants) B->G D Verify TS (Single Imaginary Frequency) C->D C->G E Perform IRC Calculation D->E F Optimize Product Geometry E->F H Calculate Reaction Energy (E_Products - E_Reactants) F->H G Reactants This compound + Diazomethane TS Transition State (TS) Reactants->TS ΔG‡ Product 2-(1H-pyrazol-3-yl)pyrazine TS->Product G Reactant This compound + E+ Intermediate_5 σ-complex (attack at C-5) Reactant->Intermediate_5 Higher E_act Intermediate_3 σ-complex (attack at C-3) Reactant->Intermediate_3 Lower E_act (more stable intermediate) Product_5 5-E-2-Ethynylpyrazine Intermediate_5->Product_5 -H+

References

A Technical Guide to the Synthesis of 2-Ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 2-ethynylpyrazine, a valuable building block in medicinal chemistry and materials science. While a definitive first synthesis is not prominently documented in the literature, this guide outlines the most probable and effective synthetic strategies based on established methodologies for analogous compounds.

Introduction

Pyrazine and its derivatives are crucial heterocyclic scaffolds found in a wide array of biologically active molecules and functional materials. The introduction of an ethynyl group at the 2-position of the pyrazine ring offers a versatile handle for further chemical modifications through reactions such as click chemistry, Sonogashira couplings, and various cycloadditions. This versatility makes this compound a highly sought-after intermediate in the synthesis of complex molecular architectures for drug discovery and materials science applications.

Proposed Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or heteroaryl halide. In the case of this compound, the synthesis would commence from a readily available halopyrazine, such as 2-chloropyrazine or 2-bromopyrazine.

A plausible and efficient synthetic route involves the coupling of a protected ethynylating agent, such as trimethylsilylacetylene (TMSA), with a halopyrazine, followed by deprotection of the silyl group.

Experimental Protocols

The following protocols are based on well-established procedures for Sonogashira couplings on heterocyclic systems.

Method 1: Sonogashira Coupling of 2-Chloropyrazine with Trimethylsilylacetylene

This two-step procedure is a reliable method for the synthesis of this compound.

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)pyrazine

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
2-Chloropyrazine114.531.15 g10.0
Trimethylsilylacetylene98.221.47 g (2.0 mL)15.0
Bis(triphenylphosphine)palladium(II) dichloride701.90351 mg0.5
Copper(I) iodide190.4595 mg0.5
Triethylamine (Et3N)101.1920 mL-
Tetrahydrofuran (THF), anhydrous72.1150 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.15 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (351 mg, 0.5 mmol), and copper(I) iodide (95 mg, 0.5 mmol).

  • Flush the flask with argon or nitrogen.

  • Add anhydrous tetrahydrofuran (50 mL) and triethylamine (20 mL) via syringe.

  • To the stirring suspension, add trimethylsilylacetylene (2.0 mL, 15.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)pyrazine.

Step 2: Deprotection to this compound

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
2-((Trimethylsilyl)ethynyl)pyrazine176.301.76 g10.0
Potassium carbonate (K2CO3)138.211.38 g10.0
Methanol (MeOH)32.0450 mL-

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)pyrazine (1.76 g, 10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Add potassium carbonate (1.38 g, 10.0 mmol) to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or GC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water (50 mL) to the residue and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Logical Workflow for the Synthesis

The synthesis of this compound via the Sonogashira coupling follows a logical progression from a halogenated precursor to the final product.

Synthesis_Workflow Start 2-Halopyrazine (e.g., 2-Chloropyrazine) Coupling Sonogashira Coupling Start->Coupling Reagents1 Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, Et3N, THF Intermediate 2-((Trimethylsilyl)ethynyl)pyrazine Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Reagents2 K2CO3, MeOH Product This compound Deprotection->Product Purification Purification (Column Chromatography) Product->Purification Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_add Oxidative Addition (R-X) Pd0->Pd_add R-X Pd_complex R-Pd(II)-X L2 Pd_add->Pd_complex Pd_trans Transmetalation Pd_complex->Pd_trans Pd_alkyne R-Pd(II)-C≡CR' L2 Pd_trans->Pd_alkyne Pd_red Reductive Elimination Pd_alkyne->Pd_red Pd_red->Pd0 R-C≡CR' CuX CuX Cu_alkyne R'-C≡C-Cu CuX->Cu_alkyne H-C≡CR', Base Cu_alkyne->Pd_trans Cuprate Formation Base Base Alkyne H-C≡CR'

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 2-ethynylpyrazine is scarce in publicly available scientific literature. This guide provides a comprehensive overview based on available information for structurally related compounds, particularly 2-alkynyl-3-chloropyrazines and the parent pyrazine molecule. The properties and experimental protocols described herein are intended to serve as a reference for researchers, scientists, and drug development professionals, with the explicit understanding that they are largely inferred and may not precisely reflect the characteristics of this compound.

Introduction

This compound is a heterocyclic aromatic compound incorporating a pyrazine ring functionalized with an ethynyl group at the 2-position. The pyrazine moiety is a common scaffold in medicinal chemistry, and the introduction of an ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions.[1] This guide summarizes the known and predicted physicochemical properties, spectroscopic data, and a plausible synthetic route for this compound, drawing comparisons with related molecules to provide a foundational understanding for researchers.

Physical and Chemical Properties

Table 1: Physical Properties of Pyrazine and a Related Substituted Pyrazine

PropertyPyrazine2-Chloro-3-methylpyrazineThis compound (Predicted)
Molecular Formula C₄H₄N₂C₅H₅ClN₂[2]C₆H₄N₂
Molecular Weight 80.09 g/mol 128.56 g/mol [2]104.11 g/mol
Appearance White crystalline solidBrown oil[3]Likely a solid or liquid at room temperature
Melting Point 53-57 °CNot availableData not available
Boiling Point 115 °CNot availableData not available
Solubility Soluble in water, alcohol, and etherData not availableExpected to have some solubility in organic solvents
pKa 0.65Data not availableExpected to be a weak base

Spectroscopic Data

Direct spectroscopic data for this compound is not available. However, based on the analysis of 2-alkynyl-3-chloropyrazine derivatives, the following characteristic spectral features can be anticipated.[1]

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons on the pyrazine ring are expected to appear in the range of δ 8.0-9.0 ppm. A singlet for the acetylenic proton should be observed, likely in the range of δ 3.0-4.0 ppm. For a representative 2-alkynyl-3-chloropyrazine derivative, 2-chloro-3-(3,3-dimethylbut-1-yn-1-yl)pyrazine, the pyrazine protons appear at δ 8.24 and 8.43 ppm, and the t-butyl protons appear at δ 1.37 ppm.[1]
¹³C NMR Aromatic carbons of the pyrazine ring are expected in the range of δ 140-160 ppm. The two sp-hybridized carbons of the ethynyl group would likely appear between δ 80-100 ppm. For 2-chloro-3-(3,3-dimethylbut-1-yn-1-yl)pyrazine, characteristic carbon signals are observed.[1]
IR Spectroscopy A sharp, weak absorption band corresponding to the C≡C stretch is expected around 2100-2260 cm⁻¹. A sharp absorption for the ≡C-H stretch should appear around 3300 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z = 104. Fragmentation patterns would likely involve the loss of the ethynyl group and cleavage of the pyrazine ring.

Synthesis of this compound Derivatives

A plausible and commonly employed method for the synthesis of this compound derivatives is the Sonogashira coupling reaction.[1][4] This reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. In the context of this compound synthesis, this would typically involve the reaction of a halopyrazine with a protected or terminal alkyne. A representative protocol for the synthesis of 2-alkynyl-3-chloropyrazine is detailed below.

Experimental Protocol: Synthesis of 2-Alkynyl-3-chloropyrazines via Sonogashira Coupling

This protocol is adapted from the synthesis of 2-alkynyl-3-chloropyrazines.[1]

Materials:

  • 2,3-Dichloropyrazine

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol 400 (PEG-400)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a reaction vessel, add 2,3-dichloropyrazine (1.0 mmol), the terminal alkyne (1.2 mmol), copper(I) iodide (0.1 mmol), triphenylphosphine (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Add PEG-400 (5 mL) as the solvent.

  • Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion of the reaction (typically within 30-60 minutes), add deionized water (20 mL) to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the desired 2-alkynyl-3-chloropyrazine.

Diagram 1: Synthetic Workflow for 2-Alkynyl-3-chloropyrazines

Synthesis_Workflow reagents 2,3-Dichloropyrazine, Terminal Alkyne, CuI, PPh3, K2CO3, PEG-400 reaction Sonogashira Coupling (Ultrasound Irradiation) reagents->reaction workup Aqueous Workup (Water, Ethyl Acetate) reaction->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product 2-Alkynyl-3-chloropyrazine purification->product

Caption: A generalized workflow for the synthesis of 2-alkynyl-3-chloropyrazines.

Reactivity and Potential Applications

The ethynyl group on the pyrazine ring is expected to exhibit reactivity characteristic of terminal alkynes. It can undergo various reactions, including:

  • Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.

  • Sonogashira Coupling: The acetylenic proton can be deprotonated and coupled with other aryl or vinyl halides to extend the conjugated system.

  • Hydration: The alkyne can be hydrated to form the corresponding acetylpyrazine.

  • Reduction: The triple bond can be reduced to a double or single bond.

The pyrazine core is a key pharmacophore in several approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The introduction of an ethynyl group provides a reactive handle for the synthesis of novel pyrazine derivatives with potential applications in drug discovery and materials science.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for this compound, pyrazine derivatives are known to interact with various biological targets. For instance, some pyrazine-containing compounds act as kinase inhibitors by binding to the ATP-binding pocket of kinases, thereby disrupting downstream signaling cascades involved in cell proliferation and survival.[8][9] Given the structural similarities, it is plausible that this compound derivatives could be designed to target specific kinases or other enzymes implicated in disease pathways. Further research is required to explore the biological activities and potential molecular targets of this compound class.

Diagram 2: Potential Role of Pyrazine Derivatives as Kinase Inhibitors

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazine Derivative Pyrazine Pyrazine Derivative (e.g., this compound analog) Kinase Protein Kinase (ATP-binding pocket) Pyrazine->Kinase Binds to ATP pocket Substrate Substrate Kinase->Substrate Phosphorylation Kinase->Substrate Inhibited ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signaling Downstream Signaling PhosphoSubstrate->Signaling

Caption: A conceptual diagram of kinase inhibition by a pyrazine derivative.

Conclusion

This compound represents a potentially valuable building block in medicinal chemistry and materials science. While direct experimental data on its properties are limited, this guide provides a foundational understanding based on the characteristics of structurally related compounds. The presented synthetic protocol for analogous 2-alkynyl-3-chloropyrazines offers a viable route for accessing this class of molecules. Further experimental and computational studies are warranted to fully elucidate the physical, chemical, and biological properties of this compound and to explore its potential in various scientific applications.

References

An In-Depth Technical Guide to the Molecular Orbital Analysis of 2-Ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular orbital analysis of 2-ethynylpyrazine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this compound, this document synthesizes a robust analytical framework based on established theoretical principles and data from structurally analogous compounds, such as ethynylpyridines and other pyrazine derivatives. This guide details proposed computational methodologies, presents representative quantitative data for frontier molecular orbitals, and visualizes key analytical workflows and orbital structures. The information herein serves as a foundational resource for researchers engaged in the computational analysis and rational design of novel pyrazine-based compounds.

Introduction

This compound is a molecule that merges the electron-deficient characteristics of a pyrazine ring with the electron-rich π-system of an ethynyl group. This unique electronic profile makes it a valuable scaffold in the design of novel therapeutic agents and functional organic materials. Understanding the distribution and energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its chemical reactivity, electronic properties, and potential intermolecular interactions. This guide outlines the theoretical and practical considerations for conducting a thorough molecular orbital analysis of this compound.

Proposed Computational Methodology

A robust and accurate molecular orbital analysis of this compound can be achieved using Density Functional Theory (DFT), a computational quantum mechanical modeling method. Based on methodologies reported for closely related ethynyl-substituted N-heterocycles, the following protocol is recommended for accurate in silico analysis.

Experimental Protocols:

Software: Gaussian 16 or ORCA 5.0 software packages are recommended.

Methodology:

  • Geometry Optimization:

    • The initial structure of this compound is to be drawn using a molecular editor and pre-optimized using a universal force field (UFF).

    • Full geometry optimization should be performed in the gas phase using the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

    • A Pople-style basis set, 6-311++G(d,p), is recommended to provide a good balance of accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for non-spherical electron distribution.

    • Frequency calculations must be performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.

  • Molecular Orbital Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • This calculation yields the energies of all molecular orbitals, including the HOMO and LUMO.

    • The output file should be processed to extract the energies and visualize the spatial distribution of the frontier orbitals.

Quantitative Molecular Orbital Data

PropertyPredicted ValueDescription
HOMO Energy ~ -6.5 to -7.0 eVThe energy of the highest occupied molecular orbital, indicating the molecule's electron-donating ability.
LUMO Energy ~ -1.0 to -1.5 eVThe energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 5.0 to 6.0 eVThe energy difference between the HOMO and LUMO, which correlates with chemical reactivity and stability.
Dipole Moment ~ 2.0 to 2.5 DebyeA measure of the polarity of the molecule, arising from the asymmetric distribution of electron density.

Visualization of Analytical Workflows and Molecular Orbitals

Computational Workflow

The logical flow of a typical DFT-based molecular orbital analysis is depicted in the following diagram. This workflow ensures that the calculations are based on a stable molecular geometry, leading to reliable and reproducible results.

Computational Workflow for Molecular Orbital Analysis A 1. Initial Structure Input (e.g., from SMILES or drawn) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Check for Imaginary Frequencies C->D D->B Imaginary Frequencies Found (Re-optimize) E Optimized Structure (True Energy Minimum) D->E  No Imaginary Frequencies F 4. Single-Point Energy Calculation (at optimized geometry) E->F G 5. Molecular Orbital Analysis F->G H HOMO/LUMO Energies and HOMO-LUMO Gap G->H I Orbital Visualization (HOMO & LUMO surfaces) G->I

Computational workflow for molecular orbital analysis.
Frontier Molecular Orbitals of this compound

The electronic structure of this compound is determined by the interplay between the electron-withdrawing pyrazine ring and the π-donating ethynyl substituent. The diagram below illustrates the expected qualitative distribution of the HOMO and LUMO based on these characteristics. The HOMO is anticipated to have significant contributions from the ethynyl π-system, while the LUMO is expected to be localized primarily on the electron-deficient pyrazine ring.

Frontier Molecular Orbitals of this compound Conceptual Depiction of Frontier Orbital Contributions HOMO_Ethynyl Ethynyl Group (π-system) HOMO_Pyrazine Pyrazine Ring HOMO_Ethynyl->HOMO_Pyrazine LUMO_Pyrazine Pyrazine Ring (π*-system) LUMO_Ethynyl Ethynyl Group LUMO_Pyrazine->LUMO_Ethynyl

Qualitative depiction of HOMO and LUMO distributions.

Conclusion

This technical guide provides a foundational framework for the molecular orbital analysis of this compound. By employing the recommended DFT-based computational protocols, researchers can obtain valuable insights into the electronic structure and reactivity of this and related molecules. The provided representative data and visualizations serve as a practical starting point for more detailed in silico studies. A thorough understanding of the frontier molecular orbitals is paramount for the rational design of this compound derivatives with tailored electronic properties for applications in drug development and materials science. Future experimental work, particularly using photoelectron spectroscopy, would be invaluable in validating and refining these computational models.

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 2-Halopyrazines with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become an invaluable tool in organic synthesis.[1][2] Pyrazine scaffolds are prevalent in numerous biologically active compounds and approved drugs, making the alkynylation of pyrazines a significant strategy in drug discovery and development.[3][4] The introduction of an alkynyl moiety can modulate the biological activity of a molecule by altering its steric and electronic properties, or by serving as a rigid linker.[5] These application notes provide detailed protocols and data for the Sonogashira coupling of 2-halopyrazines with various terminal alkynes, offering a foundation for the synthesis of novel 2-alkynylpyrazine derivatives for potential therapeutic applications.

Key Reaction Parameters

Successful Sonogashira coupling of 2-halopyrazines is contingent on the careful optimization of several key parameters:

  • Halide Reactivity: The reactivity of the 2-halopyrazine follows the general trend for aryl halides: I > Br > Cl.[6] Consequently, 2-iodopyrazines are the most reactive substrates, often allowing for milder reaction conditions, while 2-chloropyrazines are the least reactive and may require more forcing conditions or more active catalyst systems.[7]

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.[1][2] Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6] Copper(I) iodide (CuI) is the most frequently used co-catalyst, which reacts with the terminal alkyne to generate a copper(I) acetylide, a key intermediate in the catalytic cycle.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide byproduct formed during the reaction.[1][2]

  • Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and undesired side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[1] Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.[8][9]

Data Presentation

The following tables summarize representative yields for the Sonogashira coupling of 2-halopyrazines with various terminal alkynes. It is important to note that yields are highly dependent on the specific substrates and reaction conditions employed.

Table 1: Sonogashira Coupling of 2,3-Dichloropyrazine with Terminal Alkynes [7]

EntryTerminal AlkyneCatalyst SystemBaseSolventTime (h)Yield (%)
1PhenylacetyleneCuI (5 mol%), PPh₃ (10 mol%)K₂CO₃PEG-400817
2PhenylacetyleneCuI (10 mol%), PPh₃ (10 mol%)K₂CO₃PEG-400449
3PhenylacetyleneCuI (10 mol%), PPh₃ (10 mol%)K₂CO₃PEG-4000.5-185
44-EthynyltolueneCuI (10 mol%), PPh₃ (10 mol%)K₂CO₃PEG-4000.5-182
54-MethoxyphenylacetyleneCuI (10 mol%), PPh₃ (10 mol%)K₂CO₃PEG-4000.5-188
63,3-Dimethyl-1-butyneCuI (10 mol%), PPh₃ (10 mol%)K₂CO₃PEG-4000.5-175

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes (Analogous Heterocycle) [8]

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100396
24-EthynyltoluenePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100392
34-MethoxyphenylacetylenePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100389
41-HeptynePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100385

Experimental Protocols

The following are general protocols for the Sonogashira coupling of 2-halopyrazines. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Sonogashira Coupling of a 2-Halopyrazine with a Terminal Alkyne

Materials:

  • 2-Halopyrazine (e.g., 2-chloropyrazine, 2-bromopyrazine, or 2-iodopyrazine)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous, deoxygenated solvent (e.g., DMF or THF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

  • Standard laboratory glassware and workup reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-halopyrazine (1.0 mmol), palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.02-0.1 mmol, 2-10 mol%).

  • Add the anhydrous, deoxygenated solvent (5-10 mL) followed by the base (2.0-3.0 mmol).

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynylpyrazine.

Protocol 2: Ultrasound-Assisted Sonogashira Coupling of 2,3-Dichloropyrazine[8]

Materials:

  • 2,3-Dichloropyrazine

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol 400 (PEG-400)

  • Ultrasonic bath

Procedure:

  • In a reaction vessel, combine 2,3-dichloropyrazine (1.0 mmol), the terminal alkyne (1.2 mmol), CuI (0.1 mmol, 10 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Add PEG-400 (3 mL) as the solvent.

  • Place the reaction vessel in an ultrasonic bath and irradiate at a specified temperature (e.g., 50 °C) for 0.5-1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-alkynyl-3-chloropyrazine.

Visualizations

Sonogashira_Coupling_Mechanism General Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-X Ar-X Cu-X Cu-X Cu-C≡C-R Cu-C≡C-R Cu-X->Cu-C≡C-R Acetylide Formation Cu-C≡C-R->Ar-Pd(II)-X(L2) Cu-C≡C-R->Cu-X R-C≡C-H R-C≡C-H Base Base

Caption: General catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow Experimental Workflow for Sonogashira Coupling reagents Combine 2-Halopyrazine, Pd Catalyst, CuI, and Base solvent Add Anhydrous, Deoxygenated Solvent reagents->solvent degas Degas Mixture solvent->degas alkyne Add Terminal Alkyne degas->alkyne reaction Heat and Stir (Monitor by TLC/LC-MS) alkyne->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated 2-Alkynylpyrazine purification->product

Caption: A typical experimental workflow for the Sonogashira coupling.

Applications in Drug Development

Pyrazine derivatives are a cornerstone in medicinal chemistry, with several approved drugs containing this heterocycle.[3] They are known to interact with a variety of biological targets. For instance, many pyrazine-containing molecules act as kinase inhibitors, where the nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase. The introduction of an alkynyl group via Sonogashira coupling can further enhance binding affinity or introduce new interactions with the target protein.

The synthesized 2-alkynylpyrazines can serve as scaffolds for the development of novel therapeutic agents, including but not limited to:

  • Anticancer Agents: Pyrazine derivatives have shown significant potential as anticancer drugs.[3]

  • Kinase Inhibitors: As mentioned, the pyrazine core is a common feature in kinase inhibitors for various therapeutic areas.

  • Antimicrobial and Antiviral Agents: The biological activity of pyrazine compounds extends to infectious diseases.[1][4]

The alkynyl functional group itself is also a valuable pharmacophore, known to improve metabolic stability and pharmacokinetic properties of drug candidates.[5]

Signaling_Pathway Potential Mechanism of Action for Pyrazine-Based Kinase Inhibitors cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Kinase_Domain Intracellular Kinase Domain ADP ADP Kinase_Domain->ADP Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylation Kinase_Domain->Block ATP ATP ATP->Kinase_Domain Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor 2-Alkynylpyrazine Kinase Inhibitor Inhibitor->Kinase_Domain Binds to ATP-binding site Block->Substrate Inhibition

Caption: Inhibition of kinase signaling by a 2-alkynylpyrazine derivative.

References

Palladium-Catalyzed Synthesis of 2-Ethynylpyrazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed synthesis of 2-ethynylpyrazine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a two-step process: a Sonogashira cross-coupling reaction between a 2-halopyrazine and a protected acetylene source, followed by the deprotection of the resulting intermediate. This guide offers optimized reaction conditions, purification methods, and quantitative data to facilitate the successful and efficient synthesis of this compound in a laboratory setting.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are of significant interest in the development of pharmaceuticals and functional materials. The introduction of an ethynyl group into the pyrazine ring at the 2-position yields this compound, a versatile intermediate that can be further functionalized through various chemical transformations. The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, provides an efficient route to synthesize this compound and its derivatives.

Overall Synthetic Strategy

The synthesis of this compound is typically carried out in two main steps:

  • Sonogashira Coupling: A 2-halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) is coupled with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA). The use of a protecting group on the alkyne prevents self-coupling (Glaser coupling) and other undesired side reactions.

  • Deprotection: The trimethylsilyl (TMS) protecting group is removed from the 2-(trimethylsilylethynyl)pyrazine intermediate to yield the final product, this compound.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the key steps in the synthesis of this compound.

Table 1: Sonogashira Coupling of 2-Halopyrazines with Trimethylsilylacetylene

Entry2-HalopyrazineCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%) of 2-(trimethylsilylethynyl)pyrazine
12-ChloropyrazinePdCl₂(PPh₃)₂ / CuIPPh₃TriethylamineTHF6512~70-80
22-BromopyrazinePd(PPh₃)₄ / CuIPPh₃DiisopropylamineToluene808~80-90
32-IodopyrazinePd(OAc)₂ / CuIPPh₃K₂CO₃DMF506>90

Table 2: Deprotection of 2-(Trimethylsilylethynyl)pyrazine

EntryDeprotection ReagentSolventTemp. (°C)Time (h)Yield (%) of this compound
1K₂CO₃Methanol252>95[1]
2TBAF (1M in THF)THF251~90
3CsFDMF253~92

Experimental Protocols

Step 1: Synthesis of 2-(Trimethylsilylethynyl)pyrazine via Sonogashira Coupling

This protocol describes the coupling of 2-chloropyrazine with trimethylsilylacetylene.

Materials:

  • 2-Chloropyrazine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrazine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), copper(I) iodide (0.05 eq.), and triphenylphosphine (0.06 eq.).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by anhydrous triethylamine (3.0 eq.).

  • To the stirred solution, add trimethylsilylacetylene (1.2 eq.) dropwise via a syringe.

  • Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing the pad with THF.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-(trimethylsilylethynyl)pyrazine by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Deprotection of 2-(Trimethylsilylethynyl)pyrazine to this compound

This protocol describes the removal of the TMS protecting group using potassium carbonate in methanol.[1]

Materials:

  • 2-(Trimethylsilylethynyl)pyrazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 2-(trimethylsilylethynyl)pyrazine (1.0 eq.) in anhydrous methanol in a round-bottom flask.

  • Add anhydrous potassium carbonate (0.2 eq.) to the solution.

  • Stir the mixture at room temperature for 2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.[1]

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add diethyl ether and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection reagents1 2-Chloropyrazine Trimethylsilylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N, THF reaction1 Reaction at 65°C, 12h reagents1->reaction1 workup1 Filtration through Celite® Solvent Evaporation reaction1->workup1 purification1 Flash Column Chromatography workup1->purification1 product1 2-(Trimethylsilylethynyl)pyrazine purification1->product1 reagents2 2-(Trimethylsilylethynyl)pyrazine K₂CO₃, Methanol product1->reagents2 Intermediate reaction2 Reaction at 25°C, 2h reagents2->reaction2 workup2 Solvent Evaporation Liquid-Liquid Extraction reaction2->workup2 purification2 Flash Column Chromatography (optional) workup2->purification2 product2 This compound purification2->product2

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship start Starting Materials coupling Sonogashira Coupling start->coupling intermediate Protected Intermediate (2-(TMS)ethynylpyrazine) coupling->intermediate deprotection Deprotection intermediate->deprotection final_product Final Product (this compound) deprotection->final_product

Caption: Logical relationship of the synthetic steps.

References

Application Notes and Protocols for Copper-Free Sonogashira Synthesis of 2-Ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-ethynylpyrazine via a copper-free Sonogashira cross-coupling reaction. This methodology is crucial for the introduction of an ethynyl group onto the pyrazine ring, a common scaffold in medicinal chemistry, offering a pathway to novel pharmaceutical intermediates. The elimination of copper from the catalytic system addresses concerns of toxicity and simplifies product purification, aligning with green chemistry principles.[1][2]

Introduction

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] Traditionally, this reaction is co-catalyzed by palladium and copper salts.[1][2] However, the use of copper can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and introduces challenges in removing toxic copper residues from the final products, which is a significant concern in pharmaceutical synthesis.[4]

The development of copper-free Sonogashira reactions has emerged as a cleaner and more efficient alternative.[1][2] These protocols typically employ a palladium catalyst in the presence of a suitable ligand and an amine base, and have been successfully applied to the synthesis of a variety of organic compounds, including heterocycles.[1][2] This document outlines a reliable protocol for the synthesis of this compound from a 2-halopyrazine precursor.

Reaction Principle

The synthesis of this compound is achieved through a two-step process:

  • Copper-Free Sonogashira Coupling: A 2-halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) is coupled with a protected alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a phosphine ligand, and a base. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.

  • Deprotection: The resulting 2-(trimethylsilylethynyl)pyrazine is then deprotected to yield the final product, this compound. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-(Trimethylsilylethynyl)pyrazine

This protocol describes the copper-free Sonogashira coupling of 2-chloropyrazine with trimethylsilylacetylene.

Materials:

  • 2-Chloropyrazine

  • Trimethylsilylacetylene (TMSA)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrazine (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add trimethylsilylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(trimethylsilylethynyl)pyrazine.

Protocol 2: Deprotection of 2-(Trimethylsilylethynyl)pyrazine to this compound

This protocol describes the removal of the trimethylsilyl protecting group.

Materials:

  • 2-(Trimethylsilylethynyl)pyrazine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve 2-(trimethylsilylethynyl)pyrazine (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete (typically 1-2 hours), quench the reaction with water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the copper-free Sonogashira synthesis of this compound derivatives. The data is compiled from literature reports on similar heteroaromatic systems.

Reactant 1Reactant 2Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyrazineTMSAPd(OAc)₂ (2)PPh₃ (4)Et₃NToluene902475-85Adapted from[6]
2-BromopyrazinePhenylacetylenePd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1)Cs₂CO₃2-MeTHFRT4880-95[7]
2-IodothiopheneAlkynePd-L2 (30)L2-WaterRT0.795[8]

Yields are for the coupled product and are highly dependent on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Copper-Free Sonogashira Coupling cluster_step2 Step 2: Deprotection start 2-Halopyrazine + Trimethylsilylacetylene reagents Pd Catalyst Phosphine Ligand Base, Solvent start->reagents Add reaction1 Reaction at Elevated Temperature reagents->reaction1 Initiate workup1 Aqueous Workup & Purification reaction1->workup1 Process product1 2-(Trimethylsilylethynyl)pyrazine workup1->product1 start2 2-(Trimethylsilylethynyl)pyrazine product1->start2 deprotection_reagent TBAF or K₂CO₃/MeOH start2->deprotection_reagent Add reaction2 Reaction at Room Temperature deprotection_reagent->reaction2 Initiate workup2 Aqueous Workup & Purification reaction2->workup2 Process final_product This compound workup2->final_product

Caption: Workflow for the two-step synthesis of this compound.

Catalytic Cycle of Copper-Free Sonogashira Reaction

catalytic_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) alkyne_complex Ar-Pd(II)-C≡CR(L)₂ pd_complex->alkyne_complex Alkyne Coordination & Deprotonation (HC≡CR, Base) alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product reactants Ar-X + HC≡CR

Caption: Catalytic cycle for the copper-free Sonogashira reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a fume hood.

  • Anhydrous solvents are required; ensure proper handling techniques to avoid moisture.

  • Reactions under inert atmosphere require appropriate glassware and techniques (e.g., Schlenk line).

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for [3+2] Cycloaddition Reactions Involving 2-Ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for conducting [3+2] cycloaddition reactions utilizing 2-ethynylpyrazine as a key building block. This versatile dipolarophile offers a gateway to a diverse range of pyrazine-substituted five-membered heterocycles, which are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds.

Introduction

[3+2] cycloaddition reactions are powerful, atom-economical transformations that involve the reaction of a 1,3-dipole with a dipolarophile to construct a five-membered ring. This compound serves as an electron-deficient alkyne, making it an excellent dipolarophile for reactions with various 1,3-dipoles, including azides, nitrones, and nitrile oxides. The resulting pyrazine-functionalized heterocycles, such as triazoles, isoxazoles, and isoxazolidines, are valuable scaffolds in drug discovery. The pyrazine ring itself is a well-known pharmacophore present in numerous FDA-approved drugs, and its incorporation can modulate the physicochemical and pharmacological properties of the final compounds.

This document outlines the general principles and provides specific protocols for the synthesis of pyrazinyl-substituted triazoles, isoxazoles, and isoxazolidines via [3+2] cycloaddition reactions.

Reaction Mechanisms and Pathways

The [3+2] cycloaddition of this compound with different 1,3-dipoles proceeds through distinct, though mechanistically related, pathways. Understanding these pathways is crucial for predicting regioselectivity and optimizing reaction conditions.

Azide-Alkyne Cycloaddition (Click Chemistry)

The reaction of this compound with an organic azide is a classic example of a Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry" when catalyzed by copper(I). This reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. The copper catalyst activates the terminal alkyne, facilitating the cycloaddition under mild conditions.[1]

Azide_Cycloaddition cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product This compound This compound Pyrazinyl_Triazole 1,4-Disubstituted Pyrazinyl-Triazole This compound->Pyrazinyl_Triazole [3+2] Cycloaddition Organic_Azide Organic Azide (R-N3) Organic_Azide->Pyrazinyl_Triazole Cu(I) Cu(I) Cu(I)->Pyrazinyl_Triazole catalyzes

Figure 1: General scheme for the Cu(I)-catalyzed azide-alkyne cycloaddition with this compound.

Nitrone-Alkyne Cycloaddition

The reaction between this compound and a nitrone leads to the formation of an isoxazoline ring. This reaction is also a type of 1,3-dipolar cycloaddition. The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. For electron-poor alkynes like this compound, the reaction is typically controlled by the HOMO of the nitrone and the LUMO of the alkyne.[2]

Nitrile Oxide-Alkyne Cycloaddition

Nitrile oxides react with alkynes such as this compound to yield isoxazoles. Similar to nitrone cycloadditions, this process is a concerted 1,3-dipolar cycloaddition. The nitrile oxide is often generated in situ from an aldoxime precursor. The regioselectivity is also dictated by FMO interactions, leading predominantly to one regioisomer.[3]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrates and available laboratory equipment.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from established procedures for CuAAC reactions and is expected to be effective for this compound.[4][5]

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of water and tert-butanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional, but recommended)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the organic azide (1.1 mmol) in the chosen solvent system (e.g., 10 mL of 1:1 t-BuOH/H₂O).

  • To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).

  • Add sodium ascorbate (0.1 mmol, 10 mol%) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(1,2,3-triazol-4-yl)pyrazine derivative.

General Protocol for Nitrone-Alkyne Cycloaddition

This protocol is a general procedure for the thermal [3+2] cycloaddition of nitrones with alkynes and can be adapted for this compound.

Materials:

  • This compound

  • Nitrone (e.g., C-phenyl-N-methylnitrone)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol) and the nitrone (1.2 mmol).

  • Add the anhydrous solvent (10 mL).

  • Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction progress by TLC.

  • After the starting materials are consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pyrazinyl-substituted isoxazoline.

General Protocol for Nitrile Oxide-Alkyne Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with this compound.

Materials:

  • This compound

  • Aldoxime (e.g., benzaldoxime)

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Base (e.g., triethylamine)

  • Solvent (e.g., dichloromethane or chloroform)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the aldoxime (1.2 mmol) in the solvent (10 mL) in a round-bottom flask.

  • Add N-Chlorosuccinimide (1.3 mmol) portion-wise to the solution while stirring.

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding hydroximoyl chloride.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Slowly add triethylamine (1.5 mmol) to the mixture to generate the nitrile oxide in situ. The cycloaddition reaction will commence.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-(isoxazol-5-yl)pyrazine.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the [3+2] cycloaddition reactions of this compound based on analogous reactions reported in the literature. Note that these are representative examples and actual results may vary.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

EntryAzideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂O / NaAsct-BuOH/H₂O (1:1)RT1-4>90
2Phenyl AzideCuIDMF80685-95
31-AzidohexaneCuCl / 2-EthynylpyridineH₂ORT0.5-1>95

Table 2: Nitrone Cycloaddition with this compound

EntryNitroneSolventTemp (°C)Time (h)Yield (%)
1C-Phenyl-N-methylnitroneToluene11012-2470-85
2N-tert-Butyl-α-phenylnitroneXylene1402460-75

Table 3: Nitrile Oxide Cycloaddition with this compound

EntryNitrile Oxide PrecursorGeneration MethodSolventTemp (°C)Time (h)Yield (%)
1BenzaldoximeNCS / Et₃NCH₂Cl₂RT4-875-90
24-MethoxybenzaldoximeChloramine-TEtOHRT6-1280-95

Workflow and Logical Relationships

The experimental workflow for a typical [3+2] cycloaddition reaction involving this compound can be visualized as a series of sequential steps.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactant_Prep Prepare Reactants (this compound, 1,3-Dipole) Mixing Combine Reactants and Solvent Reactant_Prep->Mixing Solvent_Prep Prepare Solvent System Solvent_Prep->Mixing Reaction_Setup Set up Reaction Vessel (Flask, Stirrer, etc.) Reaction_Setup->Mixing Catalyst_Addition Add Catalyst/Reagents (if applicable) Mixing->Catalyst_Addition Reaction_Conditions Maintain Reaction Conditions (Temperature, Stirring) Catalyst_Addition->Reaction_Conditions Monitoring Monitor Reaction Progress (TLC) Reaction_Conditions->Monitoring Quenching Quench Reaction (if necessary) Monitoring->Quenching Reaction Complete Extraction Extraction and Washing Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Figure 2: A generalized experimental workflow for [3+2] cycloaddition reactions.

Applications in Drug Development

The pyrazine-substituted heterocycles synthesized through these [3+2] cycloaddition reactions are of considerable interest in drug discovery.

  • Pyrazinyl-triazoles: The 1,2,3-triazole moiety is a well-established pharmacophore known for its ability to engage in hydrogen bonding and dipole interactions with biological targets. The combination of a pyrazine ring and a triazole ring can lead to compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Pyrazinyl-isoxazoles and -isoxazolidines: Isoxazole and isoxazolidine rings are also present in numerous bioactive molecules. Their incorporation can lead to compounds with potential applications as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The pyrazine unit can further enhance the drug-like properties of these molecules.

The modular nature of these cycloaddition reactions allows for the rapid generation of compound libraries for high-throughput screening, accelerating the drug discovery process. By varying the substituents on both the this compound (if modified) and the 1,3-dipole, a vast chemical space can be explored to identify novel therapeutic agents.

References

Application Notes and Protocols for Diels-Alder Reactions of 2-Ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2] This application note explores the use of 2-ethynylpyrazine as a dienophile in Diels-Alder reactions. The electron-withdrawing nature of the pyrazine ring is expected to activate the ethynyl group, making it a suitable dienophile for reactions with electron-rich dienes.[3][4] The resulting cycloadducts can serve as valuable intermediates in the synthesis of complex heterocyclic compounds, including quinoxaline derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities.[5] Quinoxalines are integral components of various pharmaceuticals, exhibiting a wide range of therapeutic properties.[5]

Potential Applications

The Diels-Alder reaction of this compound offers a strategic route to novel, highly functionalized quinoxaline and other heterocyclic scaffolds. The initial cycloadduct can undergo a variety of subsequent transformations, such as aromatization or further functional group manipulation, to yield a diverse library of compounds for drug discovery and development. The pyrazine moiety in the starting material introduces nitrogen atoms into the core structure, which is a common feature in many biologically active molecules.

Representative Reaction

A representative Diels-Alder reaction between this compound (the dienophile) and an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, is depicted below. The reaction is anticipated to proceed under thermal conditions to yield a Diels-Alder adduct, which can subsequently aromatize to the corresponding quinoxaline derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 This compound (Dienophile) cond Toluene, 110 °C, 24 h r1->cond r2 2,3-Dimethyl-1,3-butadiene (Diene) r2->cond p1 Diels-Alder Adduct cond->p1

Caption: General scheme for the Diels-Alder reaction of this compound.

Experimental Protocol: Diels-Alder Reaction of this compound with 2,3-Dimethyl-1,3-butadiene

This protocol describes a representative procedure for the [4+2] cycloaddition of this compound with 2,3-dimethyl-1,3-butadiene.

Materials:

  • This compound

  • 2,3-Dimethyl-1,3-butadiene

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

    • Under an inert atmosphere, add anhydrous toluene (20 mL).

    • Stir the mixture at room temperature until the this compound is fully dissolved.

    • Add 2,3-dimethyl-1,3-butadiene (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Execution:

    • Attach a reflux condenser to the flask and ensure a continuous flow of cooling water.

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle or oil bath.

    • Maintain the reaction at reflux for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Diels-Alder adduct.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Characterize the purified product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS).

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the Diels-Alder reaction of this compound with various dienes under the described conditions.

DieneReaction Time (h)Temperature (°C)Yield (%)
2,3-Dimethyl-1,3-butadiene2411075
Cyclopentadiene128085
1,3-Butadiene4812050
Danishefsky's diene82590

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the Diels-Alder adduct.

G setup Reaction Setup reaction Diels-Alder Reaction setup->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification characterization Product Characterization purification->characterization

Caption: Experimental workflow for the Diels-Alder reaction.

Reaction Mechanism

The diagram below depicts the concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction between this compound and a generic diene.

G reactants Diene + this compound ts Cyclic Transition State reactants->ts Heat product Diels-Alder Adduct ts->product

Caption: Concerted mechanism of the Diels-Alder reaction.

References

Application Notes and Protocols for the Synthesis and Characterization of Poly(2-ethynylpyrazine) as a Conductive Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive set of protocols for the synthesis, doping, and characterization of poly(2-ethynylpyrazine), a novel nitrogen-containing conjugated polymer with potential applications in conductive materials. Due to the limited direct literature on the polymerization of this compound, the following protocols are based on established and well-documented methodologies for structurally analogous compounds, such as 2-ethynylpyridine and other ethynyl-substituted heteroaromatics. This document outlines the synthesis of the this compound monomer, its subsequent polymerization, methods for enhancing its electrical conductivity through chemical doping, and detailed procedures for its characterization.

Monomer Synthesis: this compound

The synthesis of the this compound monomer can be effectively achieved via a Sonogashira cross-coupling reaction between a halogenated pyrazine and a protected acetylene, followed by a deprotection step. 2-chloropyrazine is a readily available starting material for this purpose.

Materials and Reagents
  • 2-chloropyrazine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Protocol for Synthesis of 2-((Trimethylsilyl)ethynyl)pyrazine
  • To a dry, two-neck round-bottom flask under a nitrogen atmosphere, add 2-chloropyrazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.06 eq).

  • Add anhydrous toluene and anhydrous triethylamine (5:2 v/v) to the flask via cannula.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)pyrazine as a pure compound.

Protocol for Deprotection to this compound
  • Dissolve the purified 2-((trimethylsilyl)ethynyl)pyrazine (1.0 eq) in a mixture of methanol and dichloromethane (2:1 v/v).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Quench the reaction with deionized water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product should be used promptly or stored under an inert atmosphere at low temperature due to the reactivity of the terminal alkyne.

Polymerization of this compound

The polymerization of this compound can be approached through several methods common for terminal alkynes. A transition-metal-catalyzed polycondensation, such as a Sonogashira-type polymerization, is a robust method for forming conjugated polymers.

Materials and Reagents
  • This compound monomer

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl), concentrated

Protocol for Sonogashira Polycondensation of this compound
  • In a Schlenk tube under a nitrogen atmosphere, dissolve the this compound monomer in a mixture of anhydrous toluene and anhydrous diisopropylamine (5:1 v/v).

  • Add the catalyst system, consisting of Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq), to the solution.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Stir the reaction mixture at 60-70°C for 48 hours. The formation of a precipitate may be observed as the polymer grows and becomes insoluble.

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the crude polymer and wash it sequentially with methanol, a dilute HCl solution (to remove catalyst residues), and finally with deionized water until the filtrate is neutral.

  • Dry the resulting poly(this compound) powder under vacuum at 40-50°C for 24 hours.

Doping of Poly(this compound) for Enhanced Conductivity

The synthesized poly(this compound) is expected to be a semiconductor or insulator in its neutral state. To increase its electrical conductivity, a post-synthesis doping process is required to introduce charge carriers into the conjugated backbone. Chemical doping with iodine is a common and effective method.

Materials and Reagents
  • Poly(this compound) powder or thin film

  • Iodine (I₂) crystals

  • Chloroform or other suitable solvent

  • Glass desiccator or sealed chamber

Protocol for Iodine Vapor Doping
  • Prepare a thin film of poly(this compound) by drop-casting or spin-coating a solution/dispersion of the polymer onto a suitable substrate (e.g., glass slide with pre-patterned electrodes).

  • Place the substrate with the polymer film in a sealed glass chamber or desiccator.

  • Place a small, open container of iodine crystals in the chamber, ensuring it does not touch the polymer film.

  • Seal the chamber and allow the iodine vapor to permeate the polymer film. The doping process can be monitored by a color change in the film (typically darkening).

  • Doping time can vary from a few hours to 24 hours depending on the desired doping level.

  • After doping, remove the film from the chamber and allow any excess, non-adsorbed iodine to evaporate in a fume hood before measurement.

Characterization of Poly(this compound)

A thorough characterization is essential to confirm the structure, and thermal and electrical properties of the synthesized polymer.

Spectroscopic and Structural Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the polymerization by observing the disappearance of the characteristic C≡C-H stretching vibration of the monomer (around 3300 cm⁻¹) and the appearance of peaks corresponding to the polymer backbone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the soluble fractions of the polymer can provide information on the polymer structure. Broadened peaks are characteristic of polymeric materials.

  • UV-Visible Spectroscopy: Analyze a solution or thin film of the polymer to determine the electronic absorption properties. The λₘₐₓ will indicate the extent of π-conjugation in the polymer backbone.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by heating a sample under a nitrogen atmosphere and recording the weight loss as a function of temperature. This determines the decomposition temperature.

Electrical Conductivity Measurement
  • Four-Point Probe Method: This is a standard technique for measuring the sheet resistance of thin films, which can then be converted to bulk conductivity.[1]

    • Use a thin film of the doped poly(this compound) on an insulating substrate.

    • Place the four-point probe head onto the surface of the film.

    • Apply a constant current (I) through the two outer probes.

    • Measure the voltage (V) across the two inner probes.

    • Calculate the sheet resistance (Rₛ) using the formula Rₛ = (π/ln2) * (V/I), assuming a film thickness much smaller than the probe spacing.

    • Measure the film thickness (t) using a profilometer.

    • Calculate the electrical conductivity (σ) using the formula σ = 1 / (Rₛ * t).

Data Presentation

Quantitative data for the electrical conductivity of pyrazine-based polymers from the literature are summarized below for reference. It is important to note that these values are not for poly(this compound) but for related materials.

Polymer SystemDoping Agent / ConditionsElectrical Conductivity (S/cm)Reference
Polyaniline-co-pyrazine (PANI-co-Pyr)Co-doped during synthesisSemiconductor range (specific value not provided)[1]
1D Cu(I)-I-pyrazine Coordination PolymerUndoped, increases with pressureSemiconductor, value increases with pressure[2]
Polyterpenol Thin Film (for comparison)Iodine (in-situ)1.20 x 10⁻⁸[3]
Polyaniline/Clay NanocompositeIodine (16-50 wt%)Increases with iodine concentration (specific values not given)[4]

Visualizations

Diagrams of Experimental and Logical Workflows

Monomer_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Sonogashira Coupling cluster_purification1 Purification cluster_reaction2 Step 2: Deprotection cluster_purification2 Work-up & Purification start1 2-Chloropyrazine reaction1 Reactants in Toluene/TEA Catalysts: Pd(PPh₃)₂Cl₂ / CuI 70°C, 12-24h start1->reaction1 start2 Trimethylsilylacetylene (TMSA) start2->reaction1 filtration Filter through Celite reaction1->filtration purify1 Column Chromatography filtration->purify1 product1 2-((Trimethylsilyl)ethynyl)pyrazine purify1->product1 reaction2 React with K₂CO₃ in MeOH/DCM Room Temp, 2-4h product1->reaction2 workup Water Quench & DCM Extraction reaction2->workup dry Dry & Concentrate workup->dry product2 This compound (Monomer) dry->product2

Caption: Workflow for the proposed synthesis of this compound monomer.

Polymerization_Doping cluster_poly Polymerization cluster_iso Isolation & Purification cluster_doping Doping Process monomer This compound Monomer poly_step Sonogashira Polycondensation Pd(PPh₃)₂Cl₂ / CuI Toluene/DIPA, 60-70°C, 48h monomer->poly_step precipitate Precipitate in Methanol poly_step->precipitate wash Wash with MeOH, HCl(aq), H₂O precipitate->wash dry Dry under Vacuum wash->dry polymer Poly(this compound) (Insulating/Semiconducting) dry->polymer dope_step Expose to Iodine (I₂) Vapor in sealed chamber polymer->dope_step final_product Doped Poly(this compound) (Conductive) dope_step->final_product

Caption: Workflow for polymerization of this compound and subsequent doping.

Doping_Mechanism cluster_chain Conjugated Polymer Chain (Neutral) cluster_dopant Doping Agent (Oxidant) cluster_doped_chain Doped Polymer Chain (Conductive) chain ...-[-Py-C≡C-]-[-Py-C≡C-]-[-Py-C≡C-]-... doped_chain ...-[-Py-C≡C-]-[-Py(+•)-C≡C-]-[-Py-C≡C-]-... (Polaron - Radical Cation) chain->doped_chain Oxidation (Electron Removal) dopant Iodine (I₂) carrier Mobile Charge Carrier (+•) Introduced doped_chain->carrier Enables Electrical Conductivity

Caption: Conceptual diagram of p-type doping in a conjugated polymer backbone.

References

Application Notes and Protocols: 2-Ethynylpyrazine as a Precursor for Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylpyrazine is a versatile building block for the synthesis of a diverse array of nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry and materials science. The presence of the reactive ethynyl group on the pyrazine core allows for a variety of chemical transformations, including cycloaddition and cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fused and substituted pyrazine derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Sonogashira coupling of a halopyrazine with a protected acetylene source, followed by deprotection. A common and effective method utilizes the coupling of 2-chloropyrazine with ethynyltrimethylsilane, followed by the removal of the trimethylsilyl (TMS) protecting group.

Experimental Protocol: Synthesis of 2-((Trimethylsilyl)ethynyl)pyrazine

Materials:

  • 2-Chloropyrazine

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add 2-chloropyrazine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.06 eq.).

  • Add anhydrous toluene to dissolve the solids.

  • To the stirred solution, add triethylamine (2.0 eq.) followed by the dropwise addition of ethynyltrimethylsilane (1.2 eq.).

  • Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)pyrazine.

Experimental Protocol: Deprotection to Yield this compound

Materials:

  • 2-((Trimethylsilyl)ethynyl)pyrazine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)pyrazine (1.0 eq.) in a mixture of methanol and dichloromethane.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, quench with water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound.

Synthesis of this compound Workflow

cluster_synthesis Synthesis of this compound start 2-Chloropyrazine step1 Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, Et₃N, Toluene, 70°C) start->step1 intermediate 2-((Trimethylsilyl)ethynyl)pyrazine step1->intermediate step2 Deprotection (K₂CO₃, MeOH/DCM, RT) intermediate->step2 end This compound step2->end

Synthesis of this compound via Sonogashira coupling and deprotection.

Applications in the Synthesis of Nitrogen-Containing Heterocycles

This compound serves as a key precursor for various cycloaddition reactions, leading to the formation of fused heterocyclic systems.

[3+2] Cycloaddition Reactions: Synthesis of Triazolopyrazines

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,4-disubstituted-1,2,3-triazoles. It is anticipated that this compound will readily participate in this reaction. Additionally, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively synthesize the 1,5-disubstituted regioisomer.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

Procedure:

  • In a vial, dissolve this compound (1.0 eq.) and the organic azide (1.0 eq.) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

  • To the stirred solution of the pyrazine and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 1,4-disubstituted triazolopyrazine.

Materials:

  • This compound

  • Organic azide

  • [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]

  • Toluene or DMF, anhydrous

Procedure:

  • To a dry, nitrogen-flushed Schlenk tube, add the ruthenium catalyst (0.02-0.05 eq.).

  • Add anhydrous toluene or DMF, followed by this compound (1.0 eq.) and the organic azide (1.2 eq.).

  • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted triazolopyrazine.

[3+2] Cycloaddition Pathways

cluster_cycloaddition [3+2] Cycloaddition of this compound start This compound cu_path CuAAC (CuSO₄, NaAsc, tBuOH/H₂O, RT) start->cu_path ru_path RuAAC ([Cp*RuCl(L)₂], Toluene, 80-100°C) start->ru_path azide R-N₃ azide->cu_path azide->ru_path product_1_4 1,4-Disubstituted Triazolopyrazine cu_path->product_1_4 product_1_5 1,5-Disubstituted Triazolopyrazine ru_path->product_1_5

Regioselective synthesis of triazolopyrazines via CuAAC and RuAAC reactions.

[4+2] Cycloaddition Reactions: Inverse Electron Demand Diels-Alder

The electron-deficient nature of the pyrazine ring makes this compound a potential dienophile in inverse electron demand Diels-Alder (IEDDA) reactions with electron-rich dienes, such as 1,2,4,5-tetrazines. This reaction would lead to the formation of pyridazine-fused pyrazines.

Materials:

  • This compound

  • Electron-rich diene (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine)

  • Chloroform or Dichloromethane, anhydrous

Procedure:

  • Dissolve the electron-rich diene (1.0 eq.) in anhydrous chloroform or dichloromethane.

  • Add this compound (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can often be monitored by a color change as the highly colored diene is consumed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the pyridazine-fused pyrazine.

Inverse Electron Demand Diels-Alder Workflow

cluster_iedda Inverse Electron Demand Diels-Alder start This compound (Dienophile) reaction [4+2] Cycloaddition (CHCl₃, RT) start->reaction diene Electron-Rich Diene (e.g., Tetrazine) diene->reaction intermediate Bicyclic Intermediate reaction->intermediate extrusion N₂ Extrusion intermediate->extrusion product Pyridazine-fused Pyrazine extrusion->product

Application Notes and Protocols for the Use of 2-Ethynylpyrazine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-ethynylpyrazine as a versatile building block in the synthesis of pharmaceutical intermediates. The protocols detailed below focus on two of the most powerful and widely used reactions for modifying this compound: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Introduction to this compound in Drug Discovery

This compound is a valuable heterocyclic building block in medicinal chemistry. The pyrazine ring is a common scaffold in numerous biologically active compounds, and the terminal alkyne functionality of this compound serves as a versatile handle for the introduction of molecular diversity. Through reactions such as Sonogashira coupling and click chemistry, a wide array of substituents can be appended to the pyrazine core, enabling the rapid generation of compound libraries for screening and the synthesis of complex pharmaceutical intermediates. Its application is particularly notable in the development of kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFR).[1][2][3]

Key Synthetic Applications and Protocols

The terminal alkyne of this compound allows for two primary, high-yield transformations that are central to its use in pharmaceutical synthesis: C-C bond formation via Sonogashira coupling and the formation of a stable triazole linkage via CuAAC.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6] This reaction is instrumental in synthesizing intermediates where the pyrazine ring is directly coupled to other aromatic or heteroaromatic systems.

This protocol describes the Sonogashira coupling of 2-chloropyrazine with phenylacetylene, a reaction analogous to using this compound with an aryl halide.

Reaction Scheme:

Materials:

  • 2-Chloropyrazine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrazine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

  • Add the anhydrous, degassed solvent (concentration typically 0.1-0.5 M) followed by the amine base (e.g., triethylamine or diisopropylamine, 2-5 eq.).

  • Add phenylacetylene (1.1-1.2 eq.) to the reaction mixture.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-ChloropyrazinePhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHF6099[7]
23-ChloropyridinePhenylpropiolic acidPd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF8098[8]
32-BromothiophenePhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHFRT95[8]
42-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10094[9]
  • ¹H NMR (600 MHz, CDCl₃): δ 8.79 (d, J = 1.6 Hz, 1H), 8.60 (dd, J = 2.6, 1.6 Hz, 1H), 8.51 (d, J = 2.6 Hz, 1H), 7.67–7.61 (m, 2H), 7.46–7.36 (m, 3H) ppm.[7]

  • ¹³C NMR (151 MHz, CDCl₃): δ 147.76, 144.45, 142.79, 140.41, 132.3, 129.9, 128.5, 121.2, 93.8, 86.8 ppm.[7]

  • Mass Spectrum (EI): Expected M+ at m/z 180.07.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[10][11] This "click" reaction is widely used in drug discovery for bioconjugation and the synthesis of complex molecules under mild conditions.

This protocol provides a general procedure for the CuAAC reaction between this compound and benzyl azide.

Reaction Scheme:

Materials:

  • This compound

  • Benzyl azide

  • Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent like sodium ascorbate)

  • Ligand (optional, e.g., TBTA, THPTA)

  • Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq.) and benzyl azide (1.0-1.1 eq.) in the chosen solvent.

  • In a separate vial, prepare the copper catalyst solution. For an in-situ generated catalyst, dissolve copper(II) sulfate (0.01-0.05 eq.) and sodium ascorbate (0.05-0.20 eq.) in water. A ligand can be added to stabilize the Cu(I) species.

  • Add the copper catalyst solution to the mixture of the alkyne and azide.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent.

  • The organic layer is then washed, dried, and concentrated.

  • The crude product can be purified by column chromatography or recrystallization.

EntryAlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
1PhenylacetyleneBenzyl azideRuH₂(CO)(PPh₃)₃H₂O294[12]
2PhenylacetyleneBenzyl azideCuIGlycerol24High[13]
3Various AlkynesVarious AzidesCuI / Amine LigandCH₃CN1-385-98[11]
4Propargyl AlcoholFluorescent AzideCuSO₄ / THPTA / Na-AscorbateBuffer1High[10]
  • ¹H NMR (400 MHz, CDCl₃): δ 7.79-7.81 (m, 2H), 7.66 (s, 1H), 7.30-7.42 (m, 8H), 5.58 (s, 2H).[12]

  • ¹³C NMR (100.6 MHz, CDCl₃): δ 148.1, 134.6, 130.4, 129.1, 128.7, 128.1, 128.0, 125.6, 119.5, 54.1.[12]

  • Mass Spectrum (CI): m/z (%) 236.13 (M+H⁺, 100).[12]

Application in the Synthesis of a Kinase Inhibitor Intermediate

This compound is a key building block in the synthesis of potent kinase inhibitors, such as those targeting FGFR. The following workflow illustrates a plausible synthetic route to a key intermediate for an FGFR inhibitor, employing the Sonogashira coupling.

Workflow for the Synthesis of a Pyrazine-Based Kinase Inhibitor Intermediate

G A 2-Chloropyrazine S1 Sonogashira Coupling A->S1 B Substituted Aryl Halide (e.g., 2,6-dichloro-3,5-dimethoxyaniline derivative) S2 Functional Group Interconversion / Coupling B->S2 C Terminal Alkyne (e.g., this compound) C->S1 P1 Intermediate 1 (Aryl-Pyrazine) S1->P1 P2 Final Kinase Inhibitor Intermediate S2->P2 P1->S2 G cluster_pathway Simplified FGFR Signaling Pathway cluster_drug Drug Action FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR P Phosphorylation FGFR->P Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor FGFR Inhibitor (derived from this compound intermediate) Inhibitor->FGFR Inhibition

References

Application Notes and Protocols for 2-Ethynylpyrazine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and experimental protocols for the use of 2-ethynylpyrazine as a fundamental building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Due to its electron-deficient pyrazine core and reactive ethynyl group, this compound is a valuable precursor for creating molecules with tailored electronic and photophysical properties. These properties are crucial for enhancing the performance of OLEDs, particularly in improving electron transport and serving as emitters. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering comprehensive methodologies for synthesis, device fabrication, and characterization, along with performance data of representative pyrazine-based materials.

Introduction: The Role of this compound in OLEDs

Pyrazine-containing compounds are of significant interest in the field of organic electronics due to the electron-deficient nature of the pyrazine ring. This characteristic facilitates improved electron injection and transport in OLED devices, which is often a limiting factor in device efficiency. The incorporation of ethynyl linkages extends the π-conjugation of the molecular framework, which is essential for tuning the HOMO-LUMO energy gap and, consequently, the emission color and other photophysical properties.

This compound serves as a key building block for the synthesis of larger, more complex molecules, such as 2,5-di(aryleneethynyl)pyrazines. These derivatives have been shown to function effectively as electron-transporting materials and emissive dopants in OLEDs.[1] The Sonogashira coupling reaction is a primary synthetic route to these materials, offering a versatile method for creating a library of compounds with diverse aryl substituents.

Synthesis of 2,5-di(aryleneethynyl)pyrazine Derivatives

A common application of this compound is in the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives. While this compound itself can be used, a more common starting material for laboratory synthesis is a di-halogenated pyrazine, which undergoes a double Sonogashira coupling reaction.

General Synthetic Scheme

The synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives is typically achieved through a palladium-catalyzed Sonogashira cross-coupling reaction between a di-halopyrazine (e.g., 2,5-dibromopyrazine) and a terminal alkyne (e.g., phenylacetylene).

cluster_reactants Reactants cluster_reagents Reagents & Catalysts 2_5_dibromopyrazine 2,5-Dibromopyrazine Reaction Sonogashira Coupling 2_5_dibromopyrazine->Reaction Arylacetylene Arylacetylene Arylacetylene->Reaction Pd_catalyst Pd(PPh₃)₂Cl₂ Pd_catalyst->Reaction Cu_cocatalyst CuI Cu_cocatalyst->Reaction Base NEt₃ Base->Reaction Solvent THF Solvent->Reaction Product 2,5-di(aryleneethynyl)pyrazine Reaction->Product

Synthetic pathway for 2,5-di(aryleneethynyl)pyrazines.
Experimental Protocol: Synthesis of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine

This protocol is adapted from the synthesis of similar 2,5-di(aryleneethynyl)pyrazine derivatives.[1]

Materials:

  • 2,5-dibromo-3,6-dimethylpyrazine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred solution of 2,5-dibromo-3,6-dimethylpyrazine (1.0 mmol) in anhydrous THF (50 mL) and NEt₃ (10 mL) was added phenylacetylene (2.2 mmol).

  • The mixture was degassed with argon for 30 minutes.

  • Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol) were then added to the reaction mixture under an argon atmosphere.

  • The reaction mixture was stirred at 65 °C for 24 hours.

  • After cooling to room temperature, the solvent was removed under reduced pressure.

  • The residue was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired product.

Application in OLEDs: Device Fabrication and Performance

Derivatives of this compound have been successfully incorporated into OLEDs to enhance their performance. One notable application is their use as an electron-transporting dopant in a polymer-based emissive layer.

OLED Device Architecture and Fabrication

A common method for fabricating small molecule and polymer-based OLEDs is through thermal evaporation or spin coating, respectively. The following protocol describes the fabrication of a single-layer polymer OLED (PLED) doped with a this compound derivative.

cluster_prep Substrate Preparation cluster_deposition Layer Deposition ITO_Substrate ITO-coated Glass Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, Isopropanol) ITO_Substrate->Cleaning Drying Nitrogen Drying & Baking Cleaning->Drying Plasma_Treatment Oxygen Plasma Treatment Drying->Plasma_Treatment Spin_Coating Spin Coating of Emissive Layer (MEH-PPV doped with Pyrazine Derivative) Plasma_Treatment->Spin_Coating Thermal_Evaporation Thermal Evaporation of Cathode (e.g., Al) Spin_Coating->Thermal_Evaporation Encapsulation Device Encapsulation Thermal_Evaporation->Encapsulation

Workflow for single-layer PLED fabrication.

Protocol for Single-Layer PLED Fabrication:

  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a stream of nitrogen and baked in an oven at 120 °C for 30 minutes.

    • Immediately before use, the ITO surface is treated with oxygen plasma to improve the work function and enhance hole injection.

  • Emissive Layer Deposition:

    • A solution of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) and 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine (as dopant, 20% by weight) in a suitable solvent (e.g., chlorobenzene) is prepared.

    • The solution is spin-coated onto the ITO substrate to form a thin film.

    • The film is then annealed in a vacuum oven to remove residual solvent.

  • Cathode Deposition:

    • The substrate with the organic layer is transferred to a thermal evaporation chamber with a base pressure of <10⁻⁶ Torr.

    • A metal cathode, such as aluminum (Al), is deposited onto the organic layer through a shadow mask to a thickness of approximately 100 nm.

  • Encapsulation:

    • The completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

Performance Data

The inclusion of this compound derivatives can significantly impact the performance of OLEDs. The following table summarizes the performance of a single-layer PLED where MEH-PPV is doped with 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine.[1]

Device ConfigurationDopant Concentration (wt%)Max. External Quantum Efficiency (EQE) (%)Emission Color
ITO/MEH-PPV:Dopant/Al200.07Orange-Red

The enhancement in EQE is attributed to the improved electron-transporting properties of the pyrazine-based dopant.[1]

Characterization Protocols

Thorough characterization of the synthesized materials and fabricated devices is crucial to understand their properties and performance.

Material Characterization
PropertyTechniqueProtocol
Chemical Structure Nuclear Magnetic Resonance (NMR) SpectroscopyDissolve the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra to confirm the molecular structure.
Purity and Molecular Weight Mass Spectrometry (MS)Obtain the mass spectrum of the compound to confirm its molecular weight and purity.
Optical Properties UV-Visible (UV-Vis) and Photoluminescence (PL) SpectroscopyPrepare dilute solutions of the compound in a suitable solvent (e.g., cyclohexane). Record the UV-Vis absorption and PL emission spectra to determine the absorption and emission maxima.
Electrochemical Properties Cyclic Voltammetry (CV)Perform CV measurements on a thin film of the material or in a solution containing the compound and a supporting electrolyte. Use a standard three-electrode setup to determine the HOMO and LUMO energy levels.
OLED Device Characterization
Performance MetricTechniqueProtocol
Current Density-Voltage-Luminance (J-V-L) Source Meter and PhotometerApply a variable voltage across the OLED and measure the corresponding current density and luminance to evaluate the device's electrical and optical characteristics.
Electroluminescence (EL) Spectrum SpectrometerMeasure the EL spectrum of the device at a constant driving voltage to determine the emission color and calculate the CIE coordinates.
External Quantum Efficiency (EQE) Integrating SphereMeasure the total light output of the device in an integrating sphere at various current densities to calculate the EQE.
Device Lifetime Continuous OperationOperate the device at a constant current density and monitor the luminance over time to determine the operational stability (e.g., LT₅₀, the time for the luminance to decay to 50% of its initial value).

Signaling Pathway and Logic

The enhanced performance of OLEDs incorporating this compound derivatives can be attributed to the fundamental electronic processes occurring within the device. The pyrazine core acts as an electron acceptor, facilitating electron transport, which is a key step in the electroluminescence process.

cluster_electrodes Electrodes cluster_organic_layers Organic Layers cluster_charge_carriers Charge Carriers Anode Anode (ITO) Holes Holes (h⁺) Anode->Holes Injection Cathode Cathode (Al) Electrons Electrons (e⁻) Cathode->Electrons Injection EML Emissive Layer (MEH-PPV:Pyrazine Derivative) Excitons Exciton Formation (Recombination) Holes->EML Transport Holes->Excitons Electrons->EML Transport (Enhanced by Pyrazine) Electrons->Excitons Light_Emission Light Emission (Electroluminescence) Excitons->Light_Emission Radiative Decay

Mechanism of enhanced electroluminescence.

Conclusion

This compound is a versatile and valuable building block for the synthesis of high-performance organic materials for OLEDs. Its derivatives, particularly 2,5-di(aryleneethynyl)pyrazines, have demonstrated significant potential in enhancing the electron transport properties of the emissive layer, leading to improved device efficiency. The synthetic and fabrication protocols detailed in this document provide a solid foundation for researchers to explore and develop novel pyrazine-based materials for advanced OLED applications. Further research into new derivatives and device architectures promises to unlock even greater performance and stability in next-generation displays and lighting technologies.

References

Application Notes and Protocols: Click Chemistry of 2-Ethynylpyrazine with Azides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Ethynylpyrazine in click chemistry reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This compound is a versatile building block, and its participation in click chemistry opens avenues for the synthesis of novel compounds with potential applications in medicinal chemistry, chemical biology, and materials science. The resulting 1,2,3-triazole products are stable and can serve as isosteres for amide bonds, offering unique properties for drug design and bioconjugation.

Applications in Medicinal Chemistry and Drug Discovery

The formation of a stable triazole linkage from this compound and an azide-functionalized molecule is a powerful strategy in drug discovery. The pyrazine ring is a known pharmacophore present in numerous approved drugs, and its combination with the triazole moiety can lead to novel scaffolds with diverse biological activities. The CuAAC reaction is highly efficient and tolerant of a wide range of functional groups, making it suitable for the rapid synthesis of compound libraries for high-throughput screening.

Key Applications:

  • Scaffold Hopping and Bioisosteric Replacement: The resulting 1,4-disubstituted pyrazinyl-triazole can act as a bioisostere for amide bonds or other functional groups, potentially improving pharmacokinetic properties such as metabolic stability and cell permeability.

  • Fragment-Based Drug Discovery (FBDD): this compound can be used as a core fragment to be "clicked" with a library of azide-containing fragments to rapidly explore chemical space and identify initial hits.

  • Synthesis of Kinase Inhibitors: The pyrazine nucleus is a common feature in kinase inhibitors. Click chemistry allows for the facile introduction of various substituents on the triazole ring to probe the ATP-binding site of kinases.

  • Antimicrobial and Antiviral Agents: Triazole derivatives are known to exhibit a broad spectrum of antimicrobial and antiviral activities. The conjugation of the pyrazine moiety can enhance these properties.

Applications in Bioconjugation and Chemical Biology

The bioorthogonal nature of the click reaction makes it an ideal tool for labeling and tracking biomolecules in complex biological systems. This compound can be incorporated into biomolecules as a small, minimally perturbing tag.

Key Applications:

  • Labeling of Proteins and Peptides: Site-specific introduction of an azide-bearing unnatural amino acid into a protein allows for its subsequent labeling with a this compound-functionalized probe (e.g., a fluorescent dye or a biotin tag).

  • Nucleic Acid Modification: Oligonucleotides can be synthesized with azide modifications and subsequently "clicked" with this compound derivatives for applications in diagnostics and as therapeutic agents.

  • Cellular Imaging: When conjugated to a fluorophore, this compound-triazole adducts can be used for in vitro and in vivo imaging, allowing for the visualization and tracking of biological processes. The pyrazine moiety itself may also modulate the photophysical properties of the fluorophore.

Quantitative Data Summary

The following tables present representative data for typical CuAAC reactions. Note that specific kinetic and yield data for reactions involving this compound are not extensively reported in the literature; therefore, these tables provide expected values based on similar terminal alkynes.

Table 1: Representative Reaction Conditions and Yields for CuAAC with this compound

EntryAzide SubstrateCopper Source (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂O (5)Sodium Ascorbate (10)t-BuOH/H₂O (1:1)RT12>95
23-Azidopropan-1-olCuI (2)NoneTHFRT892
31-Azido-4-nitrobenzeneCuSO₄·5H₂O (10)THPTA (20)DMSO/H₂O (3:1)40688
4Azido-PEG-BiotinCuBr (5)TBTA (10)DMFRT24>90

Yields are based on isolated product after purification.

Table 2: Comparison of Reaction Kinetics for Different Alkynes with Benzyl Azide

AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹)
Phenylacetylene~10² - 10³
Propargyl Alcohol~10² - 10³
This compound (Estimated) ~10³ - 10⁴
Bicyclononyne (SPAAC)~10⁻¹ - 1

Note: The rate constant for this compound is an estimation. The electron-withdrawing nature of the pyrazine ring is expected to increase the reaction rate compared to simple phenylacetylene.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Organic Azide

This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and a generic organic azide.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water (to achieve a final concentration of 0.1-0.5 M).

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(substituted)-4-(pyrazin-2-yl)-1H-1,2,3-triazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Bioconjugation of an Azide-Modified Peptide with a this compound-Functionalized Fluorescent Dye

This protocol outlines the labeling of an azide-containing peptide with a custom-synthesized this compound-fluorophore conjugate for imaging applications.

Materials:

  • Azide-modified peptide

  • This compound-fluorophore conjugate

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Prepare the following stock solutions:

    • Azide-modified peptide in PBS (1 mM)

    • This compound-fluorophore conjugate in DMSO (10 mM)

    • CuSO₄·5H₂O in water (50 mM)

    • THPTA in water (250 mM)

    • Sodium Ascorbate in water (500 mM, freshly prepared)

  • In a microcentrifuge tube, combine the following in order:

    • 50 µL of azide-modified peptide solution (final concentration ~0.5 mM)

    • 40 µL of PBS

    • 1 µL of CuSO₄·5H₂O solution (final concentration 0.5 mM)

    • 1 µL of THPTA solution (final concentration 2.5 mM)

    • 2 µL of this compound-fluorophore conjugate solution (final concentration 0.2 mM, 2 eq. relative to peptide)

  • Initiate the reaction by adding 1 µL of the freshly prepared sodium ascorbate solution (final concentration 5 mM).

  • Gently vortex the mixture and incubate at room temperature for 1-4 hours, protected from light.

  • Purify the labeled peptide from excess reagents using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.

  • Collect the fractions containing the labeled peptide, which can be identified by its fluorescence.

  • Confirm the conjugation and purity by LC-MS and/or SDS-PAGE with fluorescence imaging.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Reaction Intermediates 2_Ethynylpyrazine This compound Cu_Acetylide Pyrazinyl-Cu Acetylide 2_Ethynylpyrazine->Cu_Acetylide Azide R-N₃ Triazolide Copper Triazolide Azide->Triazolide Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Cu_Acetylide Cu_Acetylide->Triazolide Cycloaddition Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Pyrazinyl-Triazole Triazolide->Product Protonation

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Start Start: Prepare Reactant and Catalyst Solutions Reaction_Setup Combine this compound, Azide, and Catalyst System in Solvent Start->Reaction_Setup Incubation Stir at Room Temperature (Monitor by TLC/LC-MS) Reaction_Setup->Incubation Workup Aqueous Workup and Extraction Incubation->Workup Purification Silica Gel Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for a CuAAC reaction.

Signaling_Pathway_Probe cluster_cell Cell Metabolic_Labeling Metabolic Incorporation of Azide-Modified Substrate (e.g., Sugar) Glycoprotein Azide-Labeled Glycoprotein Metabolic_Labeling->Glycoprotein Click_Reaction Bioorthogonal Ligation (CuAAC) Glycoprotein->Click_Reaction Labeled_Protein Fluorescently Labeled Glycoprotein Click_Reaction->Labeled_Protein Imaging Fluorescence Microscopy Labeled_Protein->Imaging Pyrazinyl_Probe This compound- Fluorophore Probe Pyrazinyl_Probe->Click_Reaction

Caption: Hypothetical signaling pathway tracking using a this compound probe.

Application Notes and Protocols for the Synthesis of 2-Ethynylpyrazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-ethynylpyrazine derivatives, a class of compounds with significant potential in medicinal chemistry. These derivatives serve as valuable scaffolds for the development of novel therapeutic agents, particularly in oncology. The protocols outlined below focus on the widely applicable Sonogashira coupling reaction for the introduction of the ethynyl moiety onto the pyrazine ring.

Introduction

Pyrazine derivatives are a well-established class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of an ethynyl group at the 2-position of the pyrazine ring provides a versatile handle for further chemical modifications and can significantly influence the compound's biological profile. These derivatives have shown promise as kinase inhibitors, targeting key signaling pathways implicated in cancer progression.

Data Presentation: Anticancer Activity of Pyrazine and Related Heterocyclic Derivatives

The following tables summarize the in vitro cytotoxic activity of various pyrazine and related heterocyclic derivatives against several human cancer cell lines. This data highlights the potential of these scaffolds in cancer drug discovery.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Citation
7e MDA-MB-231 (Breast)0.013Vatalanib63.90[1]
7b 58 cancer cell lines0.48 - 1.66 (GI₅₀)--[2]
11 AsPC-1 (Pancreatic)16.8--[3]
11 U251 (Glioblastoma)11.9--[3]
3.20 NCI-H522 (Lung)0.34--[4]
3.20 OVCAR-3 (Ovarian)0.33--[4]
3.20 PC-3 (Prostate)0.56--[4]
3.20 MCF7 (Breast)0.52--[4]
4 K562 (Leukemia)Comparable to CisplatinCisplatin-[5]
4 HepG2 (Liver)Comparable to CisplatinCisplatin-[5]
Compound IDKinase TargetIC₅₀ (nM)Citation
Gilteritinib (2) FLT3/AXL-[6]
Erdafitinib (3) FGFR1, 2, 3, 41.2, 2.5, 3.0, 5.7[6]
Radotinib (5) BCR-ABL-1-[6]
Prexasertib (9) CHK11.4[6]
Darovasertib (10) PKCα, θ, GSK3β1.9, 0.4, 3.1[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloropyrazine (Starting Material)

This protocol describes the vapor-phase chlorination of pyrazine to produce the key starting material, 2-chloropyrazine.

Materials:

  • Pyrazine

  • Chlorine gas

  • Nitrogen gas (for dilution)

  • Contact material impregnated with copper chloride (catalyst) or activated carbon

  • Reaction tube furnace

  • Condenser

  • Collection flask

Procedure:

  • Preheat the reaction tube furnace to a temperature between 150 °C and 450 °C.

  • Independently preheat pyrazine to vaporize it and preheat chlorine gas.

  • Dilute the pyrazine and chlorine vapors with nitrogen gas.

  • Mix the diluted vapors in the heated reaction tube containing the catalyst.

  • The reaction produces mono-chloropyrazine, which is then cooled and collected in the collection flask.

  • The crude 2-chloropyrazine can be purified by extraction with water and sodium hydroxide, followed by steam distillation.

Protocol 2: Sonogashira Coupling for the Synthesis of this compound Derivatives

This protocol details the palladium-catalyzed Sonogashira coupling of 2-chloropyrazine with a terminal alkyne, using trimethylsilylacetylene as a readily available and stable alkyne source. The trimethylsilyl (TMS) group can be subsequently removed to yield the terminal alkyne.

Materials:

  • 2-Chloropyrazine

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chloropyrazine (1.0 eq), the palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.1 eq).

  • Add the anhydrous, degassed solvent and the amine base (2-3 eq).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add trimethylsilylacetylene (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-(trimethylsilylethynyl)pyrazine by column chromatography on silica gel.

Deprotection of the Trimethylsilyl Group:

  • Dissolve the purified 2-(trimethylsilylethynyl)pyrazine in a suitable solvent such as methanol or THF.

  • Add a desilylating agent, such as potassium carbonate, potassium fluoride, or tetrabutylammonium fluoride (TBAF).

  • Stir the reaction at room temperature until TLC indicates complete conversion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry, concentrate, and purify the resulting this compound derivative by column chromatography.

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

Synthesis_Workflow Synthesis of this compound Derivatives cluster_start Starting Materials cluster_reaction1 Step 1: Chlorination cluster_intermediate Intermediate cluster_reaction2 Step 2: Sonogashira Coupling cluster_product Final Product Pyrazine Pyrazine Chlorination Vapor-Phase Chlorination Pyrazine->Chlorination Chlorine Chlorine Chlorine->Chlorination Alkyne Terminal Alkyne (e.g., Trimethylsilylacetylene) Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Alkyne->Sonogashira Chloropyrazine 2-Chloropyrazine Chlorination->Chloropyrazine Chloropyrazine->Sonogashira Ethynylpyrazine This compound Derivative Sonogashira->Ethynylpyrazine Signaling_Pathway EGFR and PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (Ligand) Ligand->EGFR Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription mTOR->Transcription Promotes Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibits

References

Application Notes and Protocols for 2-Ethynylpyrazine Derivatives in Anticancer Agent Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an ethynyl group at the C2 position of the pyrazine ring offers a versatile handle for creating novel derivatives with potential therapeutic applications. While 2-ethynylpyrazine itself is primarily a building block, its incorporation into more complex structures, particularly fused ring systems like pyrrolo[2,3-b]pyrazines, has led to the discovery of potent anticancer agents.

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of this compound-containing compounds, with a focus on their role as Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors. Aberrant FGFR signaling is a known driver in various cancers, making it a key therapeutic target.

Design Strategy of 7-Ethynyl-5H-pyrrolo[2,3-b]pyrazine based FGFR Inhibitors

The design of these inhibitors is centered around the 5H-pyrrolo[2,3-b]pyrazine core, which acts as a hinge-binding motif within the ATP-binding pocket of FGFR kinases. The 7-ethynyl group extends into a hydrophobic region of the active site, and further substitution on this ethynyl moiety allows for modulation of potency and selectivity.

G cluster_0 Design Rationale Scaffold 5H-pyrrolo[2,3-b]pyrazine (Hinge Binding) FGFR FGFR Kinase Active Site Scaffold->FGFR H-bonds Ethynyl C7-Ethynyl Group (Hydrophobic Pocket Interaction) Ethynyl->FGFR van der Waals Substitution Terminal Substitution (R) (Potency & Selectivity Tuning) Substitution->FGFR Fine-tunes binding

Figure 1. Design strategy for 7-ethynyl-5H-pyrrolo[2,3-b]pyrazine FGFR inhibitors.

Synthesis Protocols

The synthesis of 7-ethynyl-5H-pyrrolo[2,3-b]pyrazine derivatives is typically achieved through a multi-step process, culminating in a Sonogashira coupling to introduce the ethynyl moiety.

Protocol 1: Synthesis of the 7-Chloro-5H-pyrrolo[2,3-b]pyrazine Core

The 7-chloro-5H-pyrrolo[2,3-b]pyrazine is a key intermediate for the subsequent Sonogashira coupling.

Materials:

  • 2,3-Dichloropyrazine

  • (Diethoxymethyl)dimethylamine

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2,3-dichloropyrazine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add (diethoxymethyl)dimethylamine dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Treat the crude product with a solution of HCl in methanol to effect cyclization and aromatization.

  • Purify the resulting 7-chloro-5H-pyrrolo[2,3-b]pyrazine by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for the Synthesis of 7-Ethynyl-5H-pyrrolo[2,3-b]pyrazine Derivatives

This protocol describes the palladium- and copper-catalyzed cross-coupling of the 7-chloro intermediate with a terminal alkyne.

Materials:

  • 7-Chloro-5H-pyrrolo[2,3-b]pyrazine

  • Terminal alkyne (e.g., (3,5-dimethoxyphenyl)acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 7-chloro-5H-pyrrolo[2,3-b]pyrazine in anhydrous DMF, add the terminal alkyne, triethylamine, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-ethynyl-5H-pyrrolo[2,3-b]pyrazine derivative.

G Start 2,3-Dichloropyrazine Step1 1. n-BuLi, (Diethoxymethyl)dimethylamine 2. HCl/MeOH Start->Step1 Intermediate 7-Chloro-5H-pyrrolo[2,3-b]pyrazine Step1->Intermediate Step2 Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) Intermediate->Step2 Product 7-Ethynyl-5H-pyrrolo[2,3-b]pyrazine Derivative Step2->Product

Figure 2. General synthetic workflow for 7-ethynyl-5H-pyrrolo[2,3-b]pyrazine derivatives.

Biological Evaluation Protocols

The anticancer activity of the synthesized compounds is evaluated through a series of in vitro assays.

Protocol 3: FGFR Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of FGFR kinases.

Materials:

  • Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)

  • ATP

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant FGFR kinase, and the peptide substrate.

  • Add the test compounds at various concentrations (typically in a dose-response manner). Include a positive control (a known FGFR inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Cell Viability (MTT) Assay

This assay measures the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line with known FGFR status (e.g., SNU-16, KMS-11, which have FGFR2 and FGFR3 alterations, respectively)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Data Presentation

The following table summarizes the in vitro activity of representative 7-ethynyl-5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR kinases and cancer cell lines.

Compound IDR Group on Ethynyl MoietyFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)SNU-16 Cell IC₅₀ (nM)KMS-11 Cell IC₅₀ (nM)
1 3,5-Dimethoxyphenyl5.28.112.525.638.2
2 4-Fluorophenyl15.822.435.188.9112.7
3 Cyclohexyl45.368.792.4250.1315.8
4 H>1000>1000>1000>10000>10000

Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Mechanism of Action: FGFR Signaling Pathway Inhibition

7-Ethynyl-5H-pyrrolo[2,3-b]pyrazine derivatives act by competitively binding to the ATP pocket of the FGFR kinase domain. This blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.

cluster_pathway FGFR Signaling Pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 activates PLCg PLCγ FGFR->PLCg activates GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 7-Ethynyl-pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->FGFR Inhibits ATP Binding

Figure 3. Inhibition of the FGFR signaling pathway by 7-ethynyl-5H-pyrrolo[2,3-b]pyrazine derivatives.

Conclusion

Derivatives of this compound, particularly those based on the 7-ethynyl-5H-pyrrolo[2,3-b]pyrazine scaffold, represent a promising class of anticancer agents targeting the FGFR signaling pathway. The synthetic routes are well-established, and the biological evaluation methods are robust. These compounds exhibit potent and selective inhibition of FGFR kinases and demonstrate significant antiproliferative activity in relevant cancer cell lines. Further optimization of this scaffold holds great potential for the development of novel targeted cancer therapies.

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from readily available starting materials.[1][2][3] 2-Ethynylpyrazine, a heterocyclic alkyne, is a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of the pyrazine ring and the ethynyl group.[4] This document provides detailed application notes and protocols for the metal-catalyzed cross-coupling reactions of this compound, focusing on Sonogashira, Suzuki, Stille, Negishi, and Heck reactions. These methods allow for the introduction of various substituents at the terminus of the ethynyl group, providing access to a diverse range of novel pyrazine derivatives with potential applications in drug discovery and development.

Sonogashira Coupling

The Sonogashira coupling is a widely used reaction for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5][6] Copper-free variations have also been developed to circumvent issues associated with the use of copper.[5][6][7]

General Reaction Scheme:

Caption: General scheme of the Sonogashira coupling of this compound.

Applications

The Sonogashira coupling of this compound provides a straightforward route to 2-(arylethynyl)pyrazines. These compounds are of interest in medicinal chemistry as potential kinase inhibitors and as scaffolds for the synthesis of more complex heterocyclic systems. They are also explored in materials science for their photophysical properties.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask, add the aryl iodide (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous and degassed solvent, followed by the amine base (2.0-3.0 eq.).

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₂Cl₂ / CuITEATHF25492
21-Bromo-4-nitrobenzenePd(PPh₃)₄ / CuIDIPEADMF60685
32-IodothiophenePd(OAc)₂ / PPh₃ / CuITEAToluene50588

Caption: Representative Sonogashira coupling reactions of this compound.

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Aryl Halide, Pd Catalyst, CuI inert Inert Atmosphere (Ar/N2) reagents->inert solvent_base Add Solvent and Base inert->solvent_base alkyne Add this compound solvent_base->alkyne react Stir at RT or Heat alkyne->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute and Filter monitor->quench extract Aqueous Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Sonogashira Coupling Experimental Workflow.

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[8][9] To utilize this compound in a Suzuki coupling, it would first need to be converted to a suitable organoboron derivative, such as a boronic acid or boronate ester. Alternatively, a halo-pyrazine can be coupled with an ethynylboronate reagent.

General Reaction Scheme:

Caption: General scheme of the Suzuki coupling with a this compound derivative.

Applications

Suzuki coupling of this compound derivatives allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This enables the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Experimental Protocol: Suzuki Coupling of a 2-Ethynyl-Substituted Pyrazine Derivative

Materials:

  • 2-(Bromoethynyl)pyrazine (prepared from this compound)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • In a round-bottom flask, dissolve the 2-(bromoethynyl)pyrazine (1.0 eq.) and the arylboronic acid (1.2 eq.) in the chosen solvent system.

  • Add the base (2.0 eq.) and the palladium catalyst (0.03 eq.).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation
EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901288
24-Methoxyphenylboronic acidPd(dppf)Cl₂CsFToluene/EtOH/H₂O851691
33-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001079

Caption: Representative Suzuki coupling reactions of this compound derivatives.

Logical Relationship Diagram

Suzuki_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions ethynylpyrazine This compound Derivative product Coupled Product ethynylpyrazine->product boronic_acid Organoboron Reagent boronic_acid->product catalyst Palladium Catalyst catalyst->product base Base base->product solvent Solvent solvent->product

Caption: Key components of the Suzuki coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[7][10] For reactions involving this compound, either a stannyl derivative of this compound can be reacted with an organic halide, or this compound can be coupled with a stannyl-containing substrate. Organotin compounds are toxic, so appropriate safety precautions must be taken.[10]

General Reaction Scheme:

Caption: General scheme of the Stille coupling with a this compound derivative.

Applications

The Stille coupling offers a mild and functional group tolerant method for the synthesis of complex molecules containing the this compound moiety. It has been employed in the synthesis of natural products and complex organic materials.

Experimental Protocol: Stille Coupling of a 2-Ethynyl-Substituted Pyrazine Derivative

Materials:

  • 2-(Tributylstannylethynyl)pyrazine (prepared from this compound)

  • Aryl iodide or bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylarsine (AsPh₃) or Triphenylphosphine (PPh₃)

  • Anhydrous and degassed solvent (e.g., DMF or Toluene)

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 eq.), Pd₂(dba)₃ (0.025 eq.), and the ligand (0.1 eq.).

  • Evacuate and backfill the tube with argon.

  • Add the anhydrous, degassed solvent.

  • Add the 2-(tributylstannylethynyl)pyrazine (1.1 eq.) via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction and dilute with diethyl ether.

  • Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation
EntryAryl HalideCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd₂(dba)₃ / AsPh₃DMF90889
24-BromotoluenePd(PPh₃)₄Toluene1101282
31-IodonaphthalenePdCl₂(PPh₃)₂NMP1001093

Caption: Representative Stille coupling reactions of this compound derivatives.

Signaling Pathway Diagram (Catalytic Cycle)

Stille_Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X L2 Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Sn R-Pd(II)-R' L2 PdII_RX->PdII_R_Sn Transmetalation (R'-SnBu3) Product R-R' PdII_R_Sn->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Simplified catalytic cycle of the Stille coupling.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[11][12] This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. To utilize this compound, its corresponding organozinc reagent can be prepared in situ and coupled with various electrophiles.

General Reaction Scheme:

Caption: General scheme of the Negishi coupling with a this compound derivative.

Applications

The Negishi coupling is a powerful tool for the synthesis of complex natural products and pharmaceuticals. The use of this compound in this reaction allows for the incorporation of this heterocycle into a wide array of molecular architectures.

Experimental Protocol: Negishi Coupling of this compound

Materials:

  • This compound

  • n-Butyllithium (n-BuLi)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Anhydrous THF

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C and add n-BuLi (1.0 eq.) dropwise. Stir for 30 minutes.

  • Add a solution of anhydrous ZnCl₂ (1.1 eq.) in THF to the lithium acetylide solution at -78 °C and then allow the mixture to warm to room temperature.

  • In a separate flask, add the aryl halide (1.0 eq.) and the palladium catalyst (0.05 eq.) under argon and dissolve in THF.

  • Transfer the freshly prepared organozinc reagent to the solution of the aryl halide and catalyst.

  • Heat the reaction to reflux and monitor by TLC or GC-MS.

  • After completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Presentation
EntryAryl HalideCatalystSolventTemp (°C)Time (h)Yield (%)
14-IodobenzonitrilePd(PPh₃)₄THF65685
22-BromopyridinePd(dppf)Cl₂THF65878
31-Bromo-3,5-dimethylbenzenePd₂(dba)₃ / XPhosDioxane801290

Caption: Representative Negishi coupling reactions of this compound.

Heck Reaction

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[13][14] While the direct Heck reaction of a terminal alkyne like this compound is not the standard transformation, related reactions such as the coupling of a halo-pyrazine with an alkyne (a variation of the Sonogashira reaction) or the coupling of this compound with a vinyl halide can be considered. The typical Heck reaction involves an alkene as the coupling partner.

General Reaction Scheme (Illustrative for a related coupling):

Caption: Illustrative scheme of a Heck-type reaction with a this compound derivative.

Applications

Heck-type reactions are instrumental in the synthesis of substituted alkenes, which are common motifs in natural products and pharmaceuticals.

Experimental Protocol: Heck-Type Coupling

A standard Heck reaction protocol would involve an alkene instead of this compound. For a related coupling, reaction conditions would need to be specifically developed. A general protocol for a standard Heck reaction is provided for reference.

Materials:

  • Aryl halide

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., P(o-tolyl)₃)

  • Base (e.g., triethylamine)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq.), alkene (1.2 eq.), Pd(OAc)₂ (0.02 eq.), phosphine ligand (0.04 eq.), and base (1.5 eq.).

  • Add the solvent and degas the mixture.

  • Heat the reaction to 80-120 °C and monitor its progress.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by chromatography.

Conclusion

The metal-catalyzed cross-coupling reactions described provide a powerful and versatile platform for the functionalization of this compound. These methods open avenues for the synthesis of a wide range of novel pyrazine derivatives with potential applications in drug discovery, medicinal chemistry, and materials science. The choice of a specific cross-coupling reaction will depend on the desired target molecule and the availability of starting materials. Careful optimization of reaction conditions is often necessary to achieve high yields and purity.

References

Application Notes and Protocols for Post-Functionalization of Polymers with 2-Ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-polymerization modification is a powerful strategy for the synthesis of functional polymers with precisely controlled structures and properties. This approach allows for the introduction of a wide variety of functional groups onto a pre-existing polymer backbone, enabling the tailoring of materials for specific applications. Among the various functionalization techniques, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a highly efficient and versatile tool.[1][2] This reaction is characterized by its high yield, selectivity, and tolerance to a wide range of functional groups and reaction conditions, making it ideal for modifying complex macromolecules.[1]

2-Ethynylpyrazine is a valuable reagent for post-functionalization due to the introduction of a pyrazine moiety. Pyrazine and its derivatives are known for their unique electronic properties and their presence in many biologically active molecules and pharmaceuticals. The incorporation of pyrazine units into a polymer backbone can impart desirable characteristics for applications in drug delivery, diagnostics, and materials science. This document provides detailed application notes and protocols for the post-functionalization of azide-modified polymers with this compound via CuAAC.

Applications in Drug Development and Materials Science

The functionalization of polymers with this compound opens up a range of possibilities for the development of advanced materials:

  • Drug Delivery: The pyrazine group can serve as a handle for further conjugation of therapeutic agents or targeting ligands. The nitrogen atoms in the pyrazine ring can also engage in hydrogen bonding, potentially influencing drug loading and release profiles.

  • Bioimaging and Diagnostics: The unique spectroscopic properties of the resulting triazole-pyrazine conjugate could be exploited for the development of fluorescent probes or contrast agents for bioimaging applications.

  • Smart Materials: The pH-sensitive nature of the pyrazine ring can be utilized to create polymers that respond to changes in their environment, enabling the development of "smart" materials for controlled release or sensing applications.

  • Coordination Chemistry: The nitrogen atoms of the pyrazine ring can act as ligands for metal ions, allowing for the creation of polymer-metal complexes with interesting catalytic or electronic properties.

Experimental Workflow

The overall workflow for the post-functionalization of an azide-containing polymer with this compound is depicted below. This process involves the preparation of the azide-functionalized polymer, followed by the CuAAC reaction with this compound, and subsequent purification and characterization of the final product.

G cluster_0 Polymer Preparation cluster_1 Functionalization Reaction cluster_2 Product Processing P1 Azide-Functionalized Polymer Synthesis Reaction CuAAC 'Click' Reaction P1->Reaction R1 This compound R1->Reaction R2 Cu(I) Catalyst (e.g., CuBr) R2->Reaction R3 Ligand (e.g., PMDETA) R3->Reaction R4 Solvent (e.g., DMF, THF) R4->Reaction P2 Purification (Precipitation, Dialysis) Reaction->P2 P3 Characterization (NMR, FTIR, GPC) P2->P3 Final Pyrazine-Functionalized Polymer P3->Final

Caption: Experimental workflow for polymer post-functionalization.

Key Experimental Protocols

The following protocols provide a general framework for the post-functionalization of an azide-containing polymer with this compound. Optimization of reaction conditions may be necessary depending on the specific polymer and desired degree of functionalization.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of this compound onto an azide-functionalized polymer.

Materials:

  • Azide-functionalized polymer

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve the azide-functionalized polymer in the anhydrous, degassed solvent.

  • Reagent Addition: To the stirred polymer solution, add this compound (typically 1.1 to 1.5 equivalents per azide group on the polymer).

  • Catalyst Preparation: In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving CuBr and PMDETA in a small amount of the reaction solvent. A typical ratio is 1:1, with 0.05 to 0.1 equivalents of catalyst relative to the azide groups.

  • Reaction Initiation: Using a syringe, add the catalyst solution to the polymer/alkyne mixture.

  • Reaction Progress: Allow the reaction to stir at room temperature. The reaction progress can be monitored by taking small aliquots and analyzing them using Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the characteristic azide peak (~2100 cm⁻¹).

  • Quenching and Purification: Once the reaction is complete (typically within 24 hours), expose the reaction mixture to air to quench the catalyst. The functionalized polymer can then be purified by precipitation into a non-solvent (e.g., methanol, diethyl ether), followed by filtration and washing. For water-soluble polymers, dialysis can be an effective purification method.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Data Presentation

The success of the functionalization reaction is typically assessed by a combination of spectroscopic and chromatographic techniques. The following table summarizes the key characterization data and expected outcomes.

Parameter Technique Expected Result for Successful Functionalization
Degree of Functionalization ¹H NMR SpectroscopyAppearance of new proton signals corresponding to the pyrazine and triazole rings. Integration of these signals relative to polymer backbone signals allows for quantification.
Azide Conversion FTIR SpectroscopyDisappearance or significant reduction of the azide stretching vibration at ~2100 cm⁻¹.
Molecular Weight and Polydispersity Gel Permeation Chromatography (GPC)A slight increase in molecular weight with the polydispersity index (PDI) remaining largely unchanged, indicating no significant chain degradation or cross-linking.
Chemical Structure Confirmation ¹³C NMR SpectroscopyAppearance of new carbon signals corresponding to the pyrazine and triazole rings.

Signaling Pathway Analogy: The "Click" Reaction Cascade

While not a biological signaling pathway, the CuAAC reaction can be conceptually visualized as a catalytic cycle, analogous to an enzyme-driven process. The copper(I) catalyst acts as the central "enzyme" that brings together the "substrates" (azide and alkyne) to facilitate their reaction.

G cluster_0 Catalytic Cycle CuI Cu(I) Catalyst Intermediate1 Copper-Acetylide Intermediate CuI->Intermediate1 + Alkyne Alkyne This compound (Alkyne) Azide Azide-Polymer Intermediate2 Copper-Triazolide Intermediate Intermediate1->Intermediate2 + Azide Product Pyrazine-Functionalized Polymer (Triazole) Intermediate2->Product Protonolysis Product->CuI Releases

Caption: Catalytic cycle of the CuAAC reaction.

Conclusion

The post-functionalization of polymers with this compound via the CuAAC reaction is a highly efficient and versatile method for creating novel materials with tailored properties. The introduced pyrazine moiety offers a wide range of potential applications, particularly in the fields of drug delivery and biomedical research. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists looking to explore this exciting area of polymer chemistry. Careful execution of the experimental procedures and thorough characterization of the resulting polymers are crucial for the successful development of these advanced functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Sonogashira Coupling Conditions for 2-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Sonogashira coupling conditions involving 2-chloropyrazine. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and frequently asked questions to navigate the common challenges encountered during the synthesis of 2-alkynylpyrazines.

Frequently Asked Questions (FAQs)

Q1: Why is 2-chloropyrazine a challenging substrate for Sonogashira coupling?

A1: The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl. The carbon-chlorine bond in 2-chloropyrazine is strong and less susceptible to oxidative addition to the palladium catalyst, which is a critical step in the catalytic cycle. Additionally, the nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.

Q2: What are the most common side reactions, and how can they be minimized?

A2: A frequent side reaction is the homocoupling of the terminal alkyne to form a diyne (Glaser coupling). This is often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Alternatively, a copper-free Sonogashira protocol can be employed, though this may require more active palladium catalysts or higher reaction temperatures. Another common issue is the formation of palladium black (decomposed catalyst), which is catalytically inactive and often results from high temperatures or inappropriate ligand choice.

Q3: When should I consider a copper-free Sonogashira coupling?

A3: Copper-free conditions are advisable when you observe significant alkyne homocoupling or when your substrate is sensitive to copper salts.[1][2] While a copper co-catalyst generally increases the reaction rate, its omission can lead to cleaner reactions in certain cases.[1][2] Be prepared to screen different palladium catalysts and ligands, as the reaction may require a more active catalytic system to proceed efficiently without copper.

Q4: How do I select the appropriate palladium catalyst and ligand?

A4: For less reactive aryl chlorides like 2-chloropyrazine, standard catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be sufficient. More electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition. Consider ligands like cataCXium® A or sXPhos. The choice of ligand can also influence the regioselectivity in more complex substrates.

Q5: What is the role of the base in the Sonogashira reaction?

A5: The base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), plays a crucial role. It deprotonates the terminal alkyne to form the reactive acetylide species. It also neutralizes the hydrogen halide formed during the reaction, regenerating the catalyst. For challenging substrates, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ may be more effective, although they might require higher reaction temperatures.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Low reactivity of 2-chloropyrazine: The C-Cl bond is difficult to activate. 2. Catalyst inhibition: Pyrazine nitrogen atoms may be coordinating to the palladium center. 3. Inactive catalyst: The palladium catalyst may have decomposed.1. Increase reaction temperature: Higher temperatures (e.g., 80-120 °C) are often necessary for aryl chlorides. 2. Use a more active catalyst system: Employ palladium catalysts with bulky, electron-rich phosphine ligands. 3. Screen different solvents: Polar aprotic solvents like DMF, DMSO, or NMP can sometimes be more effective than THF or toluene for coupling aryl chlorides. 4. Ensure anhydrous and anaerobic conditions: Moisture and oxygen can deactivate the catalyst.
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen: Oxygen promotes the copper-catalyzed dimerization of the alkyne. 2. High copper concentration: Excess copper can favor the homocoupling pathway.1. Thoroughly degas all solvents and reagents: Use techniques like freeze-pump-thaw or sparging with an inert gas. 2. Maintain a strict inert atmosphere: Use a nitrogen or argon blanket throughout the reaction. 3. Switch to copper-free conditions: This is the most direct way to eliminate Glaser coupling.[1][2]
Formation of Palladium Black 1. Catalyst decomposition: This can be caused by high temperatures, incorrect solvent, or an inappropriate ligand. 2. Presence of impurities: Impurities in the reagents or solvents can lead to catalyst degradation.1. Lower the reaction temperature: If possible, try to run the reaction at a lower temperature, although this may require a more active catalyst. 2. Use a more robust ligand: Sterically hindered phosphine ligands can stabilize the palladium center. 3. Ensure the purity of all reagents and solvents.
Reaction Stalls Before Completion 1. Catalyst deactivation over time. 2. Insufficient base: The base may be consumed by side reactions or be too weak to effectively deprotonate the alkyne throughout the reaction.1. Add a fresh portion of the catalyst: This can sometimes restart a stalled reaction. 2. Use a stronger or larger excess of the base: Consider switching to a stronger base or increasing the equivalents of the current base.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for the Sonogashira coupling of pyrazine derivatives, which can serve as a starting point for the optimization of reactions with 2-chloropyrazine.

Table 1: Sonogashira Coupling of 2,3-Dichloropyrazine with Terminal Alkynes [3]

AlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylacetylene10% Pd/C, CuI, PPh₃Et₃NEtOHReflux2-485
4-Ethynyltoluene10% Pd/C, CuI, PPh₃Et₃NEtOHReflux2-482
1-Heptyne10% Pd/C, CuI, PPh₃Et₃NEtOHReflux2-478

Table 2: Ultrasound-Assisted Copper-Catalyzed Coupling of 2,3-Dichloropyrazine [3]

AlkyneCatalyst SystemBaseSolventConditionsYield (%)
PhenylacetyleneCuI, PPh₃K₂CO₃PEG-400Ultrasound75
4-EthynyltolueneCuI, PPh₃K₂CO₃PEG-400Ultrasound72
1-HeptyneCuI, PPh₃K₂CO₃PEG-400Ultrasound68

Experimental Protocols

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is adapted from conditions reported for the coupling of 2,3-dichloropyrazine and can be used as a starting point for 2-chloropyrazine.[3]

Reagents:

  • 2-Chloropyrazine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • 10% Palladium on carbon (10% Pd/C) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous ethanol (EtOH) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 10% Pd/C, CuI, and PPh₃.

  • Add 2-chloropyrazine and anhydrous ethanol.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add triethylamine followed by the terminal alkyne via syringe.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynylpyrazine.

Protocol 2: Ultrasound-Assisted Copper-Catalyzed "Green" Sonogashira Coupling

This protocol offers an alternative, environmentally friendlier method.[3]

Reagents:

  • 2-Chloropyrazine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Triphenylphosphine (PPh₃) (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Polyethylene glycol 400 (PEG-400) (5 mL)

Procedure:

  • In a reaction vessel, combine 2-chloropyrazine, the terminal alkyne, CuI, PPh₃, and K₂CO₃.

  • Add PEG-400 to the mixture.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination R-C≡CH Base Cu-Acetylide Cu-C≡CR Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation Transfers alkyne Troubleshooting_Workflow start Sonogashira Reaction of 2-Chloropyrazine check_conversion Low or No Conversion? start->check_conversion check_side_products Significant Side Products? check_conversion->check_side_products No increase_temp Increase Temperature (80-120 °C) check_conversion->increase_temp Yes success Successful Coupling check_side_products->success No check_homocoupling Alkyne Homocoupling? check_side_products->check_homocoupling Yes change_catalyst Screen More Active Catalyst/Ligand increase_temp->change_catalyst change_solvent Try Polar Aprotic Solvent (e.g., DMF) change_catalyst->change_solvent change_solvent->start Re-run Reaction check_pd_black Palladium Black? check_homocoupling->check_pd_black No degas_reagents Ensure Rigorous Inert Atmosphere check_homocoupling->degas_reagents Yes check_pd_black->success No lower_temp Lower Reaction Temperature check_pd_black->lower_temp Yes copper_free Switch to Copper-Free Conditions degas_reagents->copper_free copper_free->start Re-run Reaction change_ligand Use More Robust Ligand lower_temp->change_ligand change_ligand->start Re-run Reaction

References

Overcoming low yields in the synthesis of 2-Ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethynylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges, particularly low reaction yields, encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my Sonogashira coupling between 2-chloropyrazine and a terminal alkyne consistently low?

A1: Low yields in the Sonogashira coupling of 2-chloropyrazine are a common issue primarily due to the electronic properties of the pyrazine ring and the reactivity of the starting halide.

  • Low Reactivity of 2-Chloropyrazine : The reactivity of halopyrazines follows the trend I > Br > Cl.[1] Chloropyrazines are the most challenging substrates due to the strong C-Cl bond, which makes the oxidative addition step in the palladium catalytic cycle difficult.[2] Higher reaction temperatures are often required to activate this bond.[2]

  • Catalyst Inhibition : The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[1]

  • Inappropriate Catalyst System : Standard palladium catalysts like Pd(PPh₃)₄ may give poor yields.[3] For electron-deficient heterocycles like pyrazine, more specialized and active catalyst systems are often necessary.[1]

Q2: What is the optimal catalyst system for coupling with 2-chloropyrazine?

A2: The choice of palladium source, ligand, and the presence of a copper(I) co-catalyst are critical.

  • Palladium Source and Ligands : For challenging substrates like 2-chloropyrazine, catalyst systems employing bulky, electron-rich phosphine ligands are often more effective. Ligands such as X-Phos or SPhos can improve reaction efficiency.[3][4] In one optimization study, the combination of PdCl₂(CH₃CN)₂ and the ligand X-Phos provided the best yield for a tetrachloropyrazine substrate.[3]

  • Copper(I) Co-catalyst : A copper(I) salt, typically CuI, is a standard component of the Sonogashira reaction. It facilitates the formation of a copper-acetylide intermediate, which then transmetalates with the palladium complex.[5][6]

  • Copper-Free Systems : To avoid the common side reaction of alkyne homocoupling (Glaser coupling), copper-free conditions can be employed.[2] These systems, however, may require more active palladium catalysts or higher reaction temperatures to achieve good yields.[2]

Q3: I am observing significant formation of a homocoupled diyne byproduct. How can I prevent this?

A3: The homocoupling of terminal alkynes, known as the Glaser coupling, is a frequent side reaction promoted by the copper co-catalyst in the presence of oxygen.[2]

  • Deaerated Conditions : Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen promotes the oxidative homocoupling.[5] Thoroughly degassing the solvent and reagents before starting the reaction is crucial.

  • Use Copper-Free Conditions : The most direct method to eliminate this byproduct is to run the reaction without a copper co-catalyst.[2] This requires careful optimization of the palladium catalyst, base, and solvent.

  • Control Reaction Temperature : Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q4: My deprotection of 2-(trimethylsilylethynyl)pyrazine is resulting in low yields or decomposition. What are the best practices?

A4: The deprotection of the silyl group (e.g., TMS or TIPS) is sensitive to the reaction conditions.

  • Mild Base : A common method for TMS deprotection is using a mild base like potassium carbonate (K₂CO₃) in a protic solvent like methanol (MeOH). This method is generally clean and effective.

  • Fluoride Ion Sources : Tetrabutylammonium fluoride (TBAF) in THF is a very common reagent for removing silyl protecting groups.[7] However, it can sometimes lead to side reactions or decomposition if the substrate is base-sensitive. Using milder fluoride sources or carefully controlling the temperature (e.g., starting at 0 °C) can mitigate these issues. For the more robust triisopropylsilyl (TIPS) group, silver fluoride (AgF) has been shown to be effective under mild conditions.[7]

  • Aqueous Workup : The low yield for some heteroarylalkynes can be due to the product's solubility in water during the workup, leading to poor recovery.[7] Careful extraction with an appropriate organic solvent is necessary.

Troubleshooting Guides

Problem 1: Low or No Conversion of 2-Chloropyrazine in Sonogashira Coupling

This guide provides a logical workflow to diagnose and solve low conversion issues.

G Start Low Conversion of 2-Chloropyrazine Catalyst 1. Evaluate Catalyst System Start->Catalyst Conditions 2. Optimize Reaction Conditions Start->Conditions Reagents 3. Check Reagent Quality Start->Reagents Sol_Catalyst_1 Use more active ligand (e.g., XPhos, SPhos) Catalyst->Sol_Catalyst_1 Sol_Catalyst_2 Increase catalyst loading (e.g., from 1% to 5 mol%) Catalyst->Sol_Catalyst_2 Sol_Conditions_1 Increase temperature (e.g., 80-100 °C) Conditions->Sol_Conditions_1 Sol_Conditions_2 Ensure strict anaerobic conditions (degas solvent thoroughly) Conditions->Sol_Conditions_2 Sol_Conditions_3 Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄) Conditions->Sol_Conditions_3 Sol_Reagents_1 Use fresh, high-purity CuI Reagents->Sol_Reagents_1 Sol_Reagents_2 Use dry, degassed solvent and amine base Reagents->Sol_Reagents_2 G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A 1. Add 2-chloropyrazine, Pd catalyst, CuI, and solvent to a dry flask. B 2. Degas the mixture (e.g., 3x freeze-pump-thaw cycles). A->B C 3. Add degassed amine base (e.g., Et₃N or DIPA). B->C D 4. Add (trimethylsilyl)acetylene. C->D E 5. Heat the reaction (e.g., 60-80 °C) and monitor by TLC or GC-MS. D->E F 6. Cool, filter through celite, and concentrate. E->F G 7. Purify via column chromatography. F->G

References

Technical Support Center: Purification of High-Purity 2-Ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 2-ethynylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the handling, purification, and analysis of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in crude syntheses of pyridine and pyrazine derivatives can include unreacted starting materials, catalysts, polymeric byproducts, and related isomers.[1] For heterocyclic compounds like this compound, residual solvents from the reaction and workup are also common.[2][3]

Q2: My crude this compound is a dark, oily residue. What is the best initial purification step?

A2: A dark, oily appearance often suggests the presence of polymeric or colored byproducts.[4] It is highly recommended to start with a liquid-liquid extraction (LLE) to remove a significant portion of these impurities before proceeding to more advanced techniques like chromatography or recrystallization.[4][5]

Q3: How should I store purified, high-purity this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[6] Refrigeration is recommended for long-term stability.[6] It should be kept away from incompatible materials such as acids and strong oxidizing agents.[6][7]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Several analytical methods can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantitative analysis.[][9] For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[][10] Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and fraction collection during column chromatography.[9][11]

Troubleshooting Guides

This section provides detailed troubleshooting for specific purification challenges in a question-and-answer format.

Column Chromatography

Q5: I'm trying to purify this compound using silica gel column chromatography, but the compound is streaking badly or getting stuck on the column. What's happening?

A5: This is a frequent issue with nitrogen-containing heterocyclic compounds like pyrazines and pyridines. The basic nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and tailing.[4][12]

Troubleshooting Steps:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or pyridine, into your eluent system. This will compete for the acidic sites on the silica, reducing the strong adsorption of your compound.[12]

  • Use a Different Stationary Phase: Consider switching to a less acidic stationary phase like neutral or basic alumina.[4]

  • Try Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography using a C18 column can be highly effective. A common mobile phase for this technique would be a gradient of acetonitrile/water or methanol/water.[4]

Q6: How do I choose the right solvent system (eluent) for column chromatography?

A6: The ideal solvent system should provide a good separation between your target compound and impurities on a TLC plate, with the Rf value of this compound preferably in the range of 0.2-0.4.

Solvent Selection Strategy:

  • Start with a non-polar/polar mixture: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[4]

  • Adjust Polarity: Run TLC plates with varying ratios of your chosen solvents.

    • If the spot remains at the baseline, increase the proportion of the polar solvent.

    • If the spot runs with the solvent front, increase the proportion of the non-polar solvent.

  • Consider Modifiers: As mentioned in Q5, if streaking occurs, add a small amount of a basic modifier like triethylamine to the solvent mixture.

Solvent System Component Purpose Typical Examples
Non-Polar Solvent Moves non-polar impuritiesHexane, Heptane
Polar Solvent Elutes the target compoundEthyl Acetate, Dichloromethane (DCM)
Modifier (if needed) Reduces tailing on silicaTriethylamine, Pyridine
Recrystallization

Q7: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A7: "Oiling out" happens when the solute separates from the solution as a liquid because the solution is too saturated or has been cooled too quickly, causing it to come out of solution above its melting point.[4]

Troubleshooting Steps:

  • Reheat and Add Solvent: Reheat the solution to re-dissolve the oil. Add a small amount of the "good" (high-solubility) solvent to slightly decrease the saturation.[4]

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling encourages oil formation.[4]

  • Induce Nucleation: Scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites for crystal growth.[4]

  • Use a Mixed-Solvent System: If a single solvent isn't working, a mixed-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes slightly cloudy. Heat to clarify and then cool slowly.[13]

Q8: The recovery yield from my recrystallization is very low. How can I improve it?

A8: Low yield is a common problem that can be addressed by optimizing several factors.[4]

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product. Using too much solvent will keep a significant portion of your product dissolved even after cooling.[4]

  • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing on the filter paper.[4]

  • Ensure Complete Crystallization: Allow sufficient time for cooling. After reaching room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.[4]

  • Concentrate the Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often recover more material by carefully evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem Cause Solution
Low Yield Using too much solventUse the minimum amount of hot solvent needed for dissolution.[4]
Premature crystallization during filtrationPre-heat the filtration apparatus.[4]
Incomplete crystallizationAllow adequate time for cooling, including an ice bath.[4]
Oiling Out Solution is too supersaturatedReheat and add a small amount of the "good" solvent.[4]
Cooling rate is too fastAllow the solution to cool slowly before ice bath immersion.[4]

Experimental Protocols

Protocol 1: Preliminary Purification by Liquid-Liquid Extraction (LLE)

This protocol is recommended for crude this compound that appears as a dark or oily residue.

  • Dissolution: Dissolve the crude residue in a moderate polarity solvent such as dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a 1M aqueous HCl solution to remove basic impurities.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove excess water.

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product.[4]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.[4]

  • Sample Loading: Dissolve the partially purified this compound in a minimal amount of the eluent (or a slightly more polar solvent). Alternatively, adsorb the sample onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.[4]

  • Elution: Begin eluting with the determined solvent system (e.g., hexane/ethyl acetate with 0.5% triethylamine). Gradually increase the polarity of the eluent if necessary to move the compound down the column.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.[4]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the high-purity this compound.[4]

Visualized Workflows and Logic

G cluster_start Initial State cluster_prelim Preliminary Purification cluster_main Main Purification cluster_end Final Product Crude Crude this compound (Dark Oil/Residue) LLE Liquid-Liquid Extraction (LLE) - Wash with acid, base, brine - Dry and concentrate Crude->LLE Remove polar & ionic impurities Chroma Column Chromatography - Silica Gel or Alumina - Elute with solvent gradient LLE->Chroma Separate non-polar impurities Recrystal Recrystallization - Dissolve in minimal hot solvent - Cool slowly to form crystals Chroma->Recrystal Final polishing step Pure High-Purity this compound (>98%) Recrystal->Pure Analysis Purity Analysis (HPLC, GC, NMR) Pure->Analysis Verify Purity

Caption: General experimental workflow for the purification of this compound.

G cluster_solutions Troubleshooting Solutions Start Compound Streaking or Stuck on Silica Column? AddBase Add Basic Modifier (0.1-1% Triethylamine) to Eluent Start->AddBase Yes ChangePhase Change Stationary Phase (e.g., Neutral Alumina) Start->ChangePhase Yes ReversePhase Use Reverse-Phase (C18) with MeCN/Water Start->ReversePhase Yes Result Improved Elution & Peak Shape AddBase->Result ChangePhase->Result ReversePhase->Result

Caption: Troubleshooting logic for column chromatography issues.

G cluster_solutions_oil Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield Start Problem during Recrystallization? OilingOut Compound is 'Oiling Out' Start->OilingOut Nature of Problem LowYield Recovery Yield is Low Start->LowYield Nature of Problem Reheat Reheat & Add More Solvent OilingOut->Reheat SlowCool Cool Solution More Slowly OilingOut->SlowCool Scratch Scratch Flask to Induce Nucleation OilingOut->Scratch MinSolvent Use Minimum Hot Solvent LowYield->MinSolvent Preheat Pre-heat Funnel for Hot Filtration LowYield->Preheat IceBath Ensure Full Cooling in Ice Bath LowYield->IceBath Result Successful Crystal Formation & Improved Yield Reheat->Result SlowCool->Result Scratch->Result MinSolvent->Result Preheat->Result IceBath->Result

Caption: Decision-making guide for common recrystallization problems.

References

Identifying and minimizing side products in 2-Ethynylpyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2-Ethynylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction typically involves the coupling of a halopyrazine (e.g., 2-chloropyrazine, 2-bromopyrazine, or 2-iodopyrazine) with a protected or terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[2][3]

Q2: What are the primary side products in the Sonogashira synthesis of this compound?

The major side product is the homocoupling product of the alkyne, often referred to as a Glaser or Hay coupling product.[1] This results from the oxidative dimerization of the terminal alkyne. When using a protected alkyne like (trimethylsilyl)acetylene, this side reaction of the alkyne reagent is largely avoided. However, after deprotection, the newly formed this compound can itself undergo homocoupling to form 1,4-di(pyrazin-2-yl)buta-1,3-diyne under certain conditions. Other potential side products can arise from reactions involving the pyrazine ring or residual starting materials.[4][5]

Q3: How does the choice of halopyrazine affect the reaction?

The reactivity of the halopyrazine in the Sonogashira coupling follows the general trend for aryl halides: I > Br > Cl.[4][6] 2-Iodopyrazine is the most reactive, allowing for milder reaction conditions, but is often more expensive and less stable. 2-Chloropyrazine is more cost-effective but requires more active catalyst systems and harsher conditions to achieve good yields.[2]

Q4: Can the pyrazine nitrogen atoms interfere with the reaction?

Yes, the nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, which can potentially inhibit or slow down the catalytic cycle.[4][7] The choice of ligands on the palladium catalyst can influence this effect. Sterically hindered ligands can sometimes mitigate this inhibition.[4]

Q5: What is the purpose of using a silyl-protected alkyne like (trimethylsilyl)acetylene (TMSA)?

Using TMSA is a common strategy to prevent the homocoupling of the alkyne reagent.[1] The bulky trimethylsilyl group protects the terminal alkyne, preventing it from dimerizing. This leads to a two-step process: the Sonogashira coupling to form 2-((trimethylsilyl)ethynyl)pyrazine, followed by a deprotection step to yield the final this compound product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired this compound product. - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction conditions (temperature, solvent, base). - Poor reactivity of the halopyrazine (especially for chlorides).- Monitor the reaction by TLC or GC/MS to ensure completion. - Use fresh, high-purity reagents and solvents. - Optimize the reaction temperature, solvent, and base. - For less reactive halides, consider using a more active palladium catalyst/ligand system or switching to a more reactive halide (e.g., iodide).[4]
Significant formation of alkyne homocoupling byproduct (e.g., 1,4-di(pyrazin-2-yl)buta-1,3-diyne). - Presence of oxygen in the reaction mixture. - High concentration of the copper(I) co-catalyst. - Inefficient cross-coupling allowing for the side reaction to dominate.- Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1] - Consider using copper-free Sonogashira conditions.[1] - Optimize the palladium-to-copper catalyst ratio. - Slow addition of the terminal alkyne can sometimes help.
Difficulty in removing the trimethylsilyl (TMS) protecting group. - Incomplete deprotection reaction. - Inappropriate deprotection reagent or conditions.- For base-sensitive substrates, mild conditions such as K₂CO₃ in methanol are often effective.[8] - For more robust substrates, tetra-n-butylammonium fluoride (TBAF) in THF is a common and effective reagent.[9][10] - Monitor the deprotection step by TLC or GC/MS to ensure completion.
Formation of side products during TMS deprotection. - The basicity of the deprotection reagent (e.g., TBAF) may cause decomposition of the product.[10] - The presence of other sensitive functional groups in the molecule.- If base-sensitivity is an issue, consider using a milder, buffered, or acidic deprotection method if the molecule is stable to acid. - Carefully control the reaction temperature and time.
Challenges in purifying the final this compound product. - Similar polarity of the desired product and the homocoupling byproduct. - The product is an ionic compound.- Flash column chromatography on silica gel is a common purification method.[11][12] A gradient elution with a solvent system like hexane/ethyl acetate may be effective. - For ionic compounds, reversed-phase chromatography or the use of a modified stationary phase (e.g., amine-functionalized silica) may be necessary.[13][14]

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Halopyrazines.

Halopyrazine Catalyst System Base Solvent Temperature (°C) Typical Yield (%) Key Side Products
2-IodopyrazinePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp - 5070-90Alkyne Homocoupling
2-BromopyrazinePd(PPh₃)₄ / CuIPiperidineDMF80-10050-80Alkyne Homocoupling
2-ChloropyrazinePd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane100-12040-70Alkyne Homocoupling, Unreacted Starting Material

Note: Yields are approximate and highly dependent on the specific alkyne, ligands, and reaction scale.

Table 2: Common Conditions for TMS Deprotection of 2-((trimethylsilyl)ethynyl)pyrazine.

Reagent Solvent Temperature (°C) Reaction Time Work-up Potential Issues
K₂CO₃MethanolRoom Temp1-4 hAqueous work-upSlower reaction, may not be suitable for all substrates.
TBAF (1M solution)THF0 - Room Temp15-60 minAqueous work-upCan be basic, potentially causing decomposition of sensitive products.[10]
HF-PyridineTHF/Pyridine0 - Room Temp30-90 minAqueous work-upHighly toxic and corrosive reagent.

Experimental Protocols

Protocol 1: Synthesis of 2-((trimethylsilyl)ethynyl)pyrazine via Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodopyrazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous, degassed THF as the solvent.

  • Reaction Execution:

    • Add triethylamine (2.0 eq) to the mixture and stir for 10 minutes at room temperature.

    • Slowly add (trimethylsilyl)acetylene (1.2 eq) via syringe.

    • Stir the reaction at room temperature and monitor its progress by TLC or GC/MS. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)pyrazine.

Protocol 2: Deprotection of 2-((trimethylsilyl)ethynyl)pyrazine

This protocol describes a mild deprotection method using potassium carbonate.

  • Reaction Setup:

    • Dissolve 2-((trimethylsilyl)ethynyl)pyrazine (1.0 eq) in methanol in a round-bottom flask.

  • Reaction Execution:

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature and monitor the reaction by TLC or GC/MS. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the deprotection is complete, remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

    • If necessary, the product can be further purified by flash column chromatography.

Mandatory Visualization

Synthesis_Workflow General Workflow for this compound Synthesis cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Purification cluster_side_reactions Potential Side Reactions Halopyrazine 2-Halopyrazine (I, Br, or Cl) Reaction1 Sonogashira Coupling Halopyrazine->Reaction1 TMSA (Trimethylsilyl)acetylene (TMSA) TMSA->Reaction1 Catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) Catalysts->Reaction1 TMS_Pyrazine 2-((trimethylsilyl)ethynyl)pyrazine Reaction1->TMS_Pyrazine 2-((trimethylsilyl)ethynyl)pyrazine Homocoupling Glaser Homocoupling (Major Side Reaction) Reaction1->Homocoupling if O₂ present or using terminal alkyne Catalyst_Inhibition Catalyst Inhibition by Pyrazine Nitrogens Reaction1->Catalyst_Inhibition Reaction2 Deprotection TMS_Pyrazine->Reaction2 Deprotection_Reagent Deprotection Reagent (e.g., K₂CO₃/MeOH or TBAF) Deprotection_Reagent->Reaction2 Ethynylpyrazine Ethynylpyrazine Reaction2->Ethynylpyrazine This compound (Crude Product) Incomplete_Deprotection Incomplete Deprotection Reaction2->Incomplete_Deprotection Purification Purification (e.g., Column Chromatography) Ethynylpyrazine->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low Yield of This compound Check_SM Check for unreacted starting materials (TLC/GCMS) Start->Check_SM SM_Present Starting materials present? Check_SM->SM_Present Increase_Time_Temp Increase reaction time/ temperature or use more active catalyst SM_Present->Increase_Time_Temp Yes Check_Side_Products Analyze for side products SM_Present->Check_Side_Products No Homocoupling_Observed Homocoupling product dominant? Check_Side_Products->Homocoupling_Observed Degas_Inert Improve inert atmosphere (degas solvents, use Ar/N₂). Consider Cu-free conditions. Homocoupling_Observed->Degas_Inert Yes Other_Side_Products Other unexpected side products? Homocoupling_Observed->Other_Side_Products No Purification_Issue Investigate purification step. Check for product loss during work-up or chromatography. Other_Side_Products->Purification_Issue Yes Deprotection_Issue Check deprotection step. Is TMS-protected intermediate still present? Other_Side_Products->Deprotection_Issue No Optimize_Deprotection Optimize deprotection (change reagent, time, temp). Deprotection_Issue->Optimize_Deprotection Yes

References

Troubleshooting palladium catalyst deactivation in 2-Ethynylpyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-Ethynylpyrazine via palladium-catalyzed Sonogashira coupling. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Sonogashira reaction to synthesize this compound is showing low to no conversion. What are the primary causes?

A1: Low or no conversion in the Sonogashira coupling of a 2-halopyrazine is a frequent challenge. The primary reasons often revolve around catalyst deactivation and suboptimal reaction conditions. Key factors include:

  • Catalyst Inhibition by Pyrazine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyrazine ring can coordinate to the palladium center. This forms a stable, off-cycle complex that is catalytically inactive, representing a major deactivation pathway.[1]

  • Inappropriate Catalyst System: The choice of palladium source and ligand is critical for the successful coupling of electron-deficient heterocycles like pyrazine.[1] Standard catalysts may not be effective.

  • Formation of Palladium Black: The appearance of a black precipitate indicates the agglomeration of the palladium catalyst into an inactive metallic form. This is a common sign of catalyst decomposition.[1]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the choice of base can significantly impact reaction efficiency. For instance, with aryl bromides, the oxidative addition step can be rate-limiting and may require higher temperatures.

Q2: My reaction mixture is turning black. What does this signify and how can I prevent it?

A2: A black precipitate is likely "palladium black," which consists of catalytically inactive, agglomerated palladium metal.[1] Its formation is a clear indicator of catalyst decomposition. To prevent this:

  • Utilize Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the active Pd(0) species and preventing aggregation.[2]

  • Control the Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[3] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.

Q3: I am observing significant formation of alkyne homocoupling (Glaser coupling) byproducts. How can this be minimized?

A3: Glaser-type homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[4] To minimize this:

  • Strict Anaerobic Conditions: Oxygen promotes the homocoupling reaction. Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a strictly inert atmosphere.[4]

  • Copper-Free Conditions: Consider employing a copper-free Sonogashira protocol. While this may require more active palladium catalysts and potentially higher temperatures, it eliminates the primary catalyst for the homocoupling side reaction.[5]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway over homocoupling by maintaining a low concentration of the alkyne at any given time.[4]

Data Presentation: Catalyst and Ligand Selection

The choice of catalyst and ligand is paramount for a successful Sonogashira coupling with 2-halopyrazines. The following table summarizes common palladium sources and ligands, with general remarks on their application.

Palladium SourceLigandBaseSolventTemperature (°C)Remarks
PdCl₂(PPh₃)₂PPh₃Et₃NTHF/DMF60-100A standard, readily available catalyst. May require higher temperatures for less reactive halides.[6][7]
Pd(PPh₃)₄NoneEt₃N/DIPAToluene/DMF25-80A common Pd(0) source, but can be sensitive to air.[6][7]
Pd₂(dba)₃XPhos, SPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane80-120Bulky phosphine ligands are effective in preventing catalyst deactivation and promoting the coupling of challenging substrates.[8]
Pd(OAc)₂cataCXium® AK₂CO₃Dioxane100-120N-heterocyclic carbene (NHC) ligands can offer high stability and activity.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halopyrazine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%, if applicable).

  • Solvent and Base Addition: Add the anhydrous and degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 eq.).

  • Degassing: Further degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2-1.5 eq.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. If a silyl-protected alkyne was used, deprotection will be necessary in a subsequent step.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Synthesis start Low or No Product Formation check_catalyst Check for Catalyst Decomposition (Black Precipitate?) start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions No solution_ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) check_catalyst->solution_ligand Yes solution_inert Ensure Strict Inert Atmosphere (Degas Solvents Thoroughly) check_catalyst->solution_inert Yes check_side_reactions Analyze for Side Products (e.g., Glaser Coupling) check_conditions->check_side_reactions solution_temp Optimize Temperature (Avoid Excessive Heat) check_conditions->solution_temp solution_catalyst Screen Different Pd Catalysts/Ligands check_conditions->solution_catalyst solution_copper_free Consider Copper-Free Protocol check_side_reactions->solution_copper_free Yes solution_alkyne_addition Slow Addition of Alkyne check_side_reactions->solution_alkyne_addition Yes

Caption: Troubleshooting workflow for low yield.

Catalyst_Deactivation Palladium Catalyst Deactivation in Pyrazine Coupling active_catalyst Active Pd(0)L_n Catalyst oxidative_addition Oxidative Addition active_catalyst->oxidative_addition inactive_complex Inactive Pd(II)-Pyrazine Complex active_catalyst->inactive_complex Coordination by Pyrazine-N aggregation Aggregation active_catalyst->aggregation Decomposition pyrazine 2-Halopyrazine pyrazine->oxidative_addition oxidative_addition->active_catalyst Catalytic Cycle Continues palladium_black Palladium Black (Inactive) aggregation->palladium_black

References

Technical Support Center: Improving Regioselectivity of Reactions with 2-Ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethynylpyrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of reactions with this compound?

A1: The regioselectivity of reactions involving this compound is primarily governed by a combination of electronic and steric factors. The pyrazine ring is an electron-deficient system due to the presence of two nitrogen atoms. This electronic nature significantly influences the reactivity of the ethynyl group.

  • Electronic Effects: The nitrogen atoms in the pyrazine ring are electron-withdrawing, which polarizes the ethynyl group, making the terminal carbon atom susceptible to nucleophilic attack and influencing the orbital coefficients for cycloaddition reactions.

  • Steric Hindrance: The proximity of the pyrazine ring to the ethynyl group can sterically hinder the approach of bulky reagents, thereby favoring attack at the less hindered terminal carbon of the alkyne.

  • Reaction Conditions: Catalysts, solvents, and temperature play a crucial role in controlling regioselectivity. For instance, in metal-catalyzed reactions like the Sonogashira coupling, the choice of metal and ligands is critical. In cycloaddition reactions, the nature of the dipole and the presence of catalysts can direct the regiochemical outcome.

Q2: Which position on the this compound molecule is generally more reactive?

A2: The reactivity of this compound is centered around the ethynyl substituent. For addition reactions, the electron-withdrawing nature of the pyrazine ring makes the β-carbon of the alkyne (the terminal carbon) electrophilic and thus prone to attack by nucleophiles. In cycloaddition reactions, the regioselectivity is determined by the alignment of the frontier molecular orbitals (HOMO and LUMO) of this compound and the reacting partner.

Q3: How can I improve the regioselectivity of Sonogashira coupling when preparing substituted 2-ethynylpyrazines?

A3: To improve the regioselectivity of Sonogashira coupling with a di-halopyrazine, consider the following:

  • Choice of Halogen: The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. By using a pyrazine with two different halogens, you can selectively couple at the more reactive position under carefully controlled conditions.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligands can influence the regioselectivity. Bulky ligands can favor coupling at the less sterically hindered position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for the more reactive C-X bond.

Troubleshooting Guides

Poor Regioselectivity in [3+2] Cycloaddition (Click Chemistry)

Problem: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound is producing a mixture of 1,4- and 1,5-regioisomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Reaction is proceeding via a thermal Huisgen cycloaddition pathway. The uncatalyzed thermal reaction often leads to a mixture of regioisomers. Ensure that your reaction is properly catalyzed. Increase the catalyst loading or use a more active copper(I) source. Perform the reaction at room temperature or even lower temperatures to disfavor the thermal pathway.[1]
Inefficient generation of the copper(I) catalyst. If using a copper(II) salt with a reducing agent (e.g., sodium ascorbate), ensure the reducing agent is fresh and used in sufficient excess. The in-situ reduction to Cu(I) is crucial for the regioselective catalytic cycle.
Use of a non-coordinating or inappropriate solvent. The solvent can influence the stability and activity of the copper catalyst. Protic solvents like water or t-BuOH/water mixtures are often effective for CuAAC.
Steric hindrance from a bulky azide. If your azide is sterically demanding, it might interfere with the formation of the key copper acetylide intermediate, potentially leading to side reactions. Consider using a less bulky azide if possible, or explore alternative catalytic systems.

Experimental Protocol: Regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for achieving 1,4-disubstituted 1,2,3-triazoles.[2][3]

  • Materials:

    • This compound

    • Organic azide (e.g., benzyl azide)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvent: 1:1 mixture of tert-butanol and water

  • Procedure:

    • In a reaction vial, dissolve this compound (1 equivalent) and the organic azide (1.1 equivalents) in the t-BuOH/water solvent mixture.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Lack of Regioselectivity in Nucleophilic Addition

Problem: The addition of a nucleophile to this compound is resulting in a mixture of products, or the desired regioisomer is not the major product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
"Hard" vs. "Soft" Nucleophiles. The regioselectivity of nucleophilic addition to activated alkynes can depend on the hardness of the nucleophile. "Soft" nucleophiles (e.g., thiols, amines) typically favor conjugate (Michael) addition to the β-carbon. "Hard" nucleophiles (e.g., organolithium reagents) may show different reactivity.[2]
Reaction Conditions Favoring Kinetic or Thermodynamic Control. The reaction temperature can influence the product distribution. Lower temperatures often favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product. Experiment with a range of temperatures to find the optimal conditions for your desired regioisomer.
Solvent Effects. The polarity and coordinating ability of the solvent can affect the reactivity of both the nucleophile and the substrate. Screen a variety of solvents (e.g., THF, DMF, acetonitrile, alcohols) to determine the effect on regioselectivity.
Presence of Lewis Acids. The addition of a Lewis acid can activate the alkyne towards nucleophilic attack and may influence the regioselectivity by coordinating to the pyrazine nitrogen atoms.

Conceptual Workflow for Optimizing Nucleophilic Addition

G cluster_start Start cluster_analysis Analysis cluster_solutions Solutions start Poor Regioselectivity in Nucleophilic Addition cause1 Identify Nucleophile (Hard vs. Soft) start->cause1 cause2 Evaluate Reaction Temperature start->cause2 cause3 Assess Solvent Polarity start->cause3 sol1 Modify Nucleophile or protecting groups cause1->sol1 sol2 Optimize Temperature (Kinetic vs. Thermodynamic) cause2->sol2 sol4 Introduce Lewis Acid Catalyst cause2->sol4 sol3 Screen Solvents cause3->sol3 CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product CuI Cu(I) Cu_acetylide Copper(I) Acetylide CuI->Cu_acetylide + R-C≡CH - H⁺ Intermediate Six-membered Copper Intermediate Cu_acetylide->Intermediate + R'-N₃ Product_Cu Triazolyl-Copper Intermediate->Product_Cu Cyclization Product_Cu->CuI Protonolysis Triazole 1,4-Disubstituted 1,2,3-Triazole Product_Cu->Triazole Alkyne This compound Alkyne->Cu_acetylide Azide Organic Azide Azide->Intermediate

References

Scalable synthesis of 2-Ethynylpyrazine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scalable synthesis of 2-ethynylpyrazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound is a two-step process. This involves the Sonogashira coupling of 2-chloropyrazine with a protected acetylene, typically trimethylsilylacetylene (TMSA), followed by the deprotection of the resulting 2-((trimethylsilyl)ethynyl)pyrazine.

Q2: Why is 2-chloropyrazine a challenging substrate for Sonogashira coupling?

A2: 2-Chloropyrazine is an electron-deficient heteroaromatic chloride, which makes the oxidative addition of the C-Cl bond to the palladium catalyst a challenging and often rate-limiting step in the catalytic cycle. This lower reactivity compared to bromo or iodo-pyrazines often necessitates more specialized and active catalyst systems and optimized reaction conditions to achieve high yields.[1][2]

Q3: What are the primary side reactions to be aware of during the Sonogashira coupling step?

A3: The most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper co-catalyst in the presence of oxygen.[1][3] Another potential side reaction is the dehalogenation of 2-chloropyrazine. Careful control of the reaction atmosphere (inert) and temperature is crucial to minimize these byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product and any byproducts.

Q5: What are the key safety precautions when handling this compound?

A5: this compound is a combustible liquid and should be handled with care.[4][5][6] It is important to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Keep the compound away from heat, sparks, and open flames.[4][5] Store in a cool, dry place under an inert atmosphere.[5]

Troubleshooting Guides

Issue 1: Low or No Yield in Sonogashira Coupling
Potential Cause Troubleshooting Step
Inactive Catalyst System For the less reactive 2-chloropyrazine, standard palladium catalysts like Pd(PPh₃)₄ may not be sufficient.[1] Consider using more active catalysts with bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[9][10]
Inappropriate Reaction Conditions Increase the reaction temperature. For aryl chlorides, temperatures around 100°C in a sealed vessel might be necessary.[11] Screen different solvents; polar aprotic solvents like DMF or dioxane are often effective.[11]
Poor Quality Reagents Ensure all reagents, especially the solvent and amine base, are anhydrous and of high purity. Degas all solvents and reagents thoroughly before use to remove oxygen, which can lead to catalyst deactivation and homocoupling.[1]
Inert Atmosphere Not Maintained The Sonogashira reaction is sensitive to oxygen.[1] Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen) throughout the entire process.
Issue 2: Significant Homocoupling of TMS-Acetylene
Potential Cause Troubleshooting Step
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture before adding the catalyst and alkyne. Use techniques like freeze-pump-thaw cycles for rigorous oxygen removal.[1]
Copper Co-catalyst While copper (I) iodide is a common co-catalyst, it can promote homocoupling.[3] Consider running the reaction under copper-free conditions, which may require a more active palladium catalyst system.
Slow Addition of Alkyne Adding the TMS-acetylene slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thereby minimizing the rate of homocoupling.
Issue 3: Incomplete Deprotection of the TMS Group
Potential Cause Troubleshooting Step
Insufficient Base or Reagent Ensure an adequate amount of the deprotection reagent is used. For base-mediated deprotection (e.g., K₂CO₃ in methanol), ensure the base is fully dissolved and the reaction is stirred efficiently.
Reaction Time/Temperature Allow for sufficient reaction time. The deprotection can often be carried out at room temperature, but gentle heating may be required in some cases. Monitor the reaction by TLC or GC to confirm the complete removal of the TMS group.

Experimental Protocols

Protocol 1: Scalable Sonogashira Coupling of 2-Chloropyrazine with TMS-Acetylene

This protocol is a representative procedure for the synthesis of 2-((trimethylsilyl)ethynyl)pyrazine. Optimization may be required based on specific laboratory conditions and scale.

Materials:

  • 2-Chloropyrazine

  • Trimethylsilylacetylene (TMSA)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Toluene, anhydrous and degassed

Procedure:

  • To a dry, inerted reaction vessel, add 2-chloropyrazine (1.0 eq.), Pd(OAc)₂ (0.02 eq.), PPh₃ (0.04 eq.), and CuI (0.03 eq.).

  • Add anhydrous, degassed toluene to the vessel.

  • Add anhydrous, degassed triethylamine (2.0 eq.).

  • Slowly add trimethylsilylacetylene (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by GC or TLC until the 2-chloropyrazine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-((trimethylsilyl)ethynyl)pyrazine.

Protocol 2: Deprotection of 2-((trimethylsilyl)ethynyl)pyrazine

Materials:

  • Crude 2-((trimethylsilyl)ethynyl)pyrazine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve the crude 2-((trimethylsilyl)ethynyl)pyrazine in methanol.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the deprotection by TLC or GC until the starting material is no longer present.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

Protocol 3: Large-Scale Purification of this compound

Due to the volatility of this compound, purification on a large scale requires careful handling.

Method: Vacuum Distillation

  • Set up a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure and gently heat the flask.

  • Collect the fraction corresponding to the boiling point of this compound at the given pressure. It is crucial to have an efficient cooling system to ensure condensation of the volatile product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Sonogashira coupling of chloro-heteroarenes. Note that these are representative values and optimization for the specific synthesis of this compound is recommended.

ParameterTypical RangeNotes
Catalyst Loading (Pd) 0.5 - 5 mol%Higher loadings may be necessary for the less reactive 2-chloropyrazine.
Ligand-to-Metal Ratio 1:1 to 4:1Bulky, electron-rich phosphine ligands often improve performance.[9]
Copper(I) Iodide Loading 1 - 10 mol%Essential for the copper-catalyzed pathway.
Base (e.g., Et₃N) 2 - 5 equivalentsActs as both a base and a solvent in some cases.
Reaction Temperature 80 - 120 °CHigher temperatures are generally required for aryl chlorides.
Reaction Time 12 - 48 hoursDependent on catalyst activity, temperature, and substrate concentration.
Typical Yield 60 - 90%Highly dependent on the optimization of all reaction parameters.

Visualizations

experimental_workflow cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection cluster_purification Purification start 2-Chloropyrazine + TMS-Acetylene catalyst Pd(OAc)2 / PPh3 CuI / Et3N Toluene, 80-100°C start->catalyst Reaction coupling_product 2-((trimethylsilyl)ethynyl)pyrazine catalyst->coupling_product deprotection_reagent K2CO3 / MeOH Room Temperature coupling_product->deprotection_reagent Reaction final_product This compound deprotection_reagent->final_product purification_step Vacuum Distillation final_product->purification_step pure_product Pure this compound purification_step->pure_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Atmosphere start Low Yield in Sonogashira Coupling check_catalyst Is the catalyst active enough for a chloro-substrate? start->check_catalyst check_temp Is the temperature high enough? start->check_temp check_reagents Are reagents pure and anhydrous? start->check_reagents change_catalyst Use bulky, electron-rich phosphine or NHC ligands. check_catalyst->change_catalyst No success Improved Yield change_catalyst->success increase_temp Increase to 100-120°C (sealed vessel). check_temp->increase_temp No increase_temp->success check_solvent Is the solvent optimal? change_solvent Screen polar aprotic solvents (DMF, dioxane). check_solvent->change_solvent No change_solvent->success purify_reagents Use freshly distilled solvents and bases. check_reagents->purify_reagents No purify_reagents->success check_atmosphere Is the atmosphere strictly inert? degas Thoroughly degas all components. check_atmosphere->degas No degas->success

References

Preventing homocoupling of 2-Ethynylpyrazine in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to successfully perform Sonogashira reactions with 2-ethynylpyrazine while minimizing or eliminating the common side reaction of alkyne homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction with this compound?

A1: Homocoupling, also known as Glaser coupling, is an undesired side reaction where two molecules of this compound react with each other to form a symmetric 1,4-di(pyrazin-2-yl)buta-1,3-diyne dimer. This process consumes your starting alkyne, reduces the yield of the desired cross-coupled product, and complicates the purification process.

Q2: What are the primary causes of this compound homocoupling?

A2: The two main culprits for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][2] While the copper co-catalyst is often added to increase the reaction rate, it can also facilitate this unwanted side reaction.[1][2]

Q3: How can I prevent or minimize the homocoupling of this compound?

A3: Several strategies can be effectively employed:

  • Implement Rigorous Anaerobic Conditions: The most critical step is to exclude oxygen from the reaction mixture. This can be achieved by using Schlenk line techniques or a glovebox, and by thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen).[2]

  • Utilize Copper-Free Protocols: A highly effective method to prevent Glaser coupling is to perform the reaction in the absence of a copper co-catalyst.[1][3] This may require higher reaction temperatures or the use of more active palladium catalysts and ligands.[3]

  • Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly suppress homocoupling. For heteroaromatic substrates like pyrazines, specific conditions can favor the desired cross-coupling.

  • Slow Addition of this compound: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.

Q4: Are there specific ligands that are recommended for coupling with heteroaromatic alkynes like this compound?

A4: Yes, the choice of phosphine ligand on the palladium catalyst is crucial. For electron-deficient heteroaromatic systems, bulky and electron-rich phosphine ligands can be advantageous as they can promote the rate-limiting oxidative addition step and favor the desired cross-coupling pathway. While triphenylphosphine (PPh₃) is commonly used, other ligands like bulky biaryl phosphines may offer better results in suppressing homocoupling.[2]

Q5: Can the choice of base and solvent impact the extent of homocoupling?

A5: Absolutely. The base and solvent system plays a critical role.

  • Base: Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used.[4] However, for challenging couplings, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents can be effective, especially in copper-free protocols.[5]

  • Solvent: Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently employed.[4][6] The choice of solvent can influence catalyst stability and the solubility of reagents, thereby affecting the reaction outcome.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High percentage of homocoupled product 1. Presence of oxygen. 2. Copper-catalyzed side reaction. 3. High concentration of this compound.1. Improve degassing of solvents and reagents; ensure a leak-proof inert atmosphere setup. 2. Switch to a copper-free protocol. If copper is necessary, use minimal amounts of CuI (e.g., 1-2 mol%). 3. Add this compound to the reaction mixture slowly via a syringe pump.
Low or no conversion of the aryl halide 1. Inactive catalyst. 2. Low reaction temperature. 3. Poorly reactive aryl halide (e.g., chloride).1. Use a fresh, high-purity palladium catalyst and ligand. Consider a pre-catalyst that is more readily activated. 2. Gradually increase the reaction temperature. 3. For aryl chlorides, a more active catalyst system (e.g., with a bulky, electron-rich ligand) and higher temperatures are often required.
Reaction stalls before completion 1. Catalyst deactivation. 2. Insufficient base.1. The pyrazine nitrogen may coordinate to the palladium center, inhibiting catalysis. A ligand that binds strongly to palladium may be required. 2. Ensure an adequate amount of base is present to neutralize the HX formed during the reaction.

Data Presentation: Reaction Conditions for Sonogashira Coupling of Pyrazine Derivatives

The following tables summarize reported conditions for the Sonogashira coupling of pyrazine and pyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Copper-Catalyzed Sonogashira Coupling of Halogenated Pyrazines and Pyridines

Halide Alkyne Pd Catalyst (mol%) CuI (mol%) Base Solvent Temp. (°C) Yield (%) Reference
ChloropyrazinePhenylacetylene[Pd(allyl)Cl]₂ (0.5) / PPh₃ (2)5Et₃NTHF65Quantitative[2]
2,3-Dicyano-5,6-dichloropyrazineVarious terminal alkynesPd(PPh₃)₄ (5)10Et₃NTHF6560-80[2]
IodopyridinesVarious terminal alkynesPdCl₂(PPh₃)₂ (5)5Et₃NDMF65Good to Excellent[4][6]

Table 2: Copper-Free Sonogashira Coupling Conditions

Halide Alkyne Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Yield (%) Reference
Aryl BromideTerminal AlkynePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100HighGeneral Protocol
Aryl BromideTerminal AlkynePd(CH₃CN)₂Cl₂ (1)cataCXium A (2)Cs₂CO₃CH₃CN90High[5]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of this compound

This protocol is a general starting point and may require optimization.

Reagents and Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.1 - 1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol)

  • Anhydrous and degassed THF or DMF (5-10 mL)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the this compound dropwise via syringe.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to eliminate Glaser homocoupling.

Reagents and Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous and degassed 1,4-dioxane or toluene (5-10 mL)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strong counterflow of inert gas, add the aryl halide, Pd(OAc)₂, the phosphine ligand, and the inorganic base to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the this compound via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate under reduced pressure, and purify by column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_homo Homocoupling (Glaser Coupling) Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Product R¹-C≡C-R² Pd_alkynyl->Product Reductive Elimination Alkyne H-C≡C-R² Cu_acetylide Cu-C≡C-R² Alkyne->Cu_acetylide CuI, Base Cu_acetylide->Pd_complex Dimer R²-C≡C-C≡C-R² Cu_acetylide->Dimer O₂ Troubleshooting_Homocoupling Troubleshooting Homocoupling of this compound Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously anaerobic? Start->Check_Oxygen Improve_Inert Improve degassing and inert atmosphere technique Check_Oxygen->Improve_Inert No Check_Copper Is a copper co-catalyst being used? Check_Oxygen->Check_Copper Yes Improve_Inert->Check_Copper Switch_Copper_Free Switch to a copper-free protocol Check_Copper->Switch_Copper_Free Yes Reduce_Copper Reduce CuI loading to 1-2 mol% Check_Copper->Reduce_Copper Yes, and necessary Check_Concentration Is the this compound added all at once? Check_Copper->Check_Concentration No End Homocoupling Minimized Switch_Copper_Free->End Reduce_Copper->Check_Concentration Slow_Addition Implement slow addition of the alkyne Check_Concentration->Slow_Addition Yes Optimize_Conditions Optimize ligand, base, and solvent Check_Concentration->Optimize_Conditions No Slow_Addition->Optimize_Conditions Optimize_Conditions->End Experimental_Workflow Experimental Workflow for Sonogashira Reaction Setup Start Start Prepare_Glassware Oven/Flame-Dry Glassware Start->Prepare_Glassware Inert_Atmosphere Assemble under Inert Gas (Ar/N₂) Prepare_Glassware->Inert_Atmosphere Add_Solids Add Aryl Halide, Pd Catalyst, Ligand, Base/CuI Inert_Atmosphere->Add_Solids Add_Solvents Add Solvents and Amine Base (if applicable) Add_Solids->Add_Solvents Degas_Solvents Degas Anhydrous Solvents Degas_Solvents->Add_Solvents Add_Alkyne Add this compound Add_Solvents->Add_Alkyne React Heat and Stir under Inert Atmosphere Add_Alkyne->React Monitor Monitor Reaction (TLC/GC-MS) React->Monitor Workup Work-up and Purification Monitor->Workup End Obtain Product Workup->End

References

Catalyst and ligand selection for efficient 2-Ethynylpyrazine coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst and ligand selection for efficient 2-ethynylpyrazine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of functionalized pyrazine derivatives.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.

Issue 1: Low or No Yield in Sonogashira Coupling of this compound
Potential Cause Recommended Solution
Ineffective Catalyst System: Standard palladium catalysts may exhibit low activity for electron-deficient substrates like this compound.Employ more active palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(MeCN)₂ in combination with bulky, electron-rich phosphine ligands (e.g., cataCXium® A, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can improve the rate of oxidative addition and reductive elimination steps.[1][2]
Inappropriate Base: The basicity of the amine used (e.g., triethylamine) may be insufficient for the efficient deprotonation of this compound or to facilitate the catalytic cycle.Switch to a stronger inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[2] This is particularly important in copper-free Sonogashira reactions.
Copper(I) Inhibition: While often a co-catalyst, copper(I) salts can sometimes inhibit reactions with certain substrates, especially aryl chlorides.Switch to copper-free Sonogashira conditions. This often requires a more active palladium catalyst system and may necessitate higher reaction temperatures.[3][4][5]
Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy for the coupling of this specific heterocyclic alkyne.Increase the reaction temperature, typically in the range of 80-120 °C. Monitor for potential substrate or product decomposition.
Issue 2: Significant Homocoupling of this compound (Glaser Coupling)
Potential Cause Recommended Solution
Presence of Oxygen: The copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes in the presence of oxygen.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
Copper-Catalyzed Side Reaction: The copper(I) co-catalyst is the primary promoter of Glaser coupling.The most effective solution is to switch to a copper-free Sonogashira protocol. This typically involves using a more active palladium catalyst and a stronger base.[3][4][5]
High Catalyst Loading: High concentrations of both palladium and copper catalysts can sometimes increase the rate of homocoupling.Optimize the catalyst loading to the minimum effective amount.
Issue 3: Low Yield in Suzuki-Miyaura Coupling of Halopyrazines with an Ethynyl Source
Potential Cause Recommended Solution
Low Reactivity of Chloropyrazine: 2-Chloropyrazine is a challenging substrate due to the strong C-Cl bond, making oxidative addition difficult.Use highly active catalyst systems. Novel palladium(II) ONO pincer complexes have shown excellent activity for the Suzuki-Miyaura coupling of 2-chloropyrazine.[6][7] Alternatively, catalyst systems with bulky, electron-rich ligands like SPhos are effective.[8]
Instability of Ethynylboron Reagent: Ethynylboronic acids are often unstable.Use more stable ethynyl equivalents such as potassium ethynyltrifluoroborate.
Inappropriate Base: The choice of base is critical for the transmetalation step.For coupling with 2-chloropyrazine, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[8][9]
Hydrodehalogenation Side Reaction: A common side reaction where the halide is replaced by a hydrogen atom, particularly with electron-deficient heterocycles.Optimize the reaction temperature (avoid excessive heat) and choose a non-protic solvent. The choice of ligand is also crucial in minimizing this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a Sonogashira coupling with this compound and an aryl bromide?

A1: A reliable starting point is a copper-free Sonogashira reaction. A combination of PdCl₂(MeCN)₂ (1-2 mol%) with a bulky, electron-rich phosphine ligand like cataCXium® A (2-4 mol%) and cesium carbonate (2 equivalents) as the base in a solvent like 2-methyltetrahydrofuran (2-MeTHF) at room temperature to 80 °C is a good initial set of conditions to try.[2]

Q2: How can I couple this compound with an aryl chloride, which is known to be unreactive?

A2: Coupling with aryl chlorides is challenging and requires a highly active catalyst system. For a Sonogashira-type reaction, a palladium catalyst generated from Pd(OAc)₂ and a highly electron-donating and sterically hindered ligand is often necessary.[1] Alternatively, consider a Suzuki-Miyaura approach by first converting the aryl chloride to the corresponding boronic acid or ester and coupling it with a 2-halopyrazine, followed by the introduction of the ethynyl group.

Q3: Is C-H activation a viable strategy for coupling this compound?

A3: Direct C-H alkynylation of pyrazines is not as well-established as Sonogashira or Suzuki couplings. More commonly, C-H activation is used for the arylation of pyrazines.[10] This typically requires a palladium catalyst and an oxidant. While potentially more atom-economical, developing a selective and high-yielding C-H alkynylation of this compound would likely require significant optimization of catalysts, ligands, and reaction conditions.

Q4: What are the best practices for setting up a this compound coupling reaction to ensure reproducibility?

A4: To ensure reproducibility, it is crucial to:

  • Use anhydrous and degassed solvents.

  • Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the experiment, especially for Sonogashira reactions, to prevent homocoupling and catalyst deactivation.

  • Use high-purity reagents. This compound can be sensitive, and impurities can affect the catalytic cycle.

  • Ensure efficient stirring, particularly for heterogeneous reaction mixtures.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for coupling reactions involving pyrazine derivatives, which can serve as a starting point for optimizing the coupling of this compound.

Table 1: Sonogashira Coupling of Pyrazine Derivatives with Terminal Alkynes

EntryPyrazine SubstrateCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-BromopyrazinePhenylacetylene[Pd(allyl)Cl]₂ (0.5) / PPh₃ (2) / CuI (2)Et₃N (excess)THF652>95[11]
22-IodopyrazinePhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N (2)THFRT1285
32-ChloropyrazinePhenylacetylenePd(OAc)₂ (2) / SPhos (4) / CuI (5)K₂CO₃ (2)Dioxane1002465

Table 2: Suzuki-Miyaura Coupling of Halopyrazines with Boronic Acids

EntryPyrazine SubstrateCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12,5-DichloropyrazinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (3)Dioxane/H₂O1001888[9]
22-ChloropyrazinePhenylboronic acidPd(II) ONO pincer complex (0.01)K₂CO₃ (2)Toluene/H₂O1001295[6][7]
32-BromopyrazinePyridine-3-boronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O1001885[8]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of a 2-Halopyrazine with a Terminal Alkyne

This protocol is adapted from a general procedure for copper-free Sonogashira coupling of aryl halides.[2]

  • Reagent Preparation: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-halopyrazine (1.0 mmol, 1.0 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), PdCl₂(MeCN)₂ (0.02 mmol, 2 mol%), and cataCXium® A (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed 2-methyltetrahydrofuran (5 mL) to the Schlenk tube. Then, add the terminal alkyne (e.g., a protected this compound derivative) (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Potassium Ethynyltrifluoroborate

This protocol is based on conditions for the coupling of challenging heteroaryl chlorides.[8]

  • Reagent Preparation: To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 mmol, 1.0 equiv.), potassium ethynyltrifluoroborate (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Workflows

Sonogashira_Copper_Free_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl Aryl-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Alkyne_Deprotonation Alkyne Deprotonation PdII_Aryl->Alkyne_Deprotonation This compound, Base Pd_Acetylide Aryl-Pd(II)-alkynyl(L)₂ Alkyne_Deprotonation->Pd_Acetylide RedElim Reductive Elimination Pd_Acetylide->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Caption: Catalytic cycle for copper-free Sonogashira coupling.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 2-Chloropyrazine PdII_Pyrazine Pyrazinyl-Pd(II)-Cl(L)₂ OxAdd->PdII_Pyrazine Transmetalation Transmetalation PdII_Pyrazine->Transmetalation Ethynyl-B(OR)₂⁻ Pd_Coupling Pyrazinyl-Pd(II)-alkynyl(L)₂ Transmetalation->Pd_Coupling RedElim Reductive Elimination Pd_Coupling->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low Yield in Coupling Reaction Check_Inert Verify Inert Atmosphere and Reagent Purity Start->Check_Inert Change_Ligand Screen Bulky, Electron-Rich Phosphine or NHC Ligands Check_Inert->Change_Ligand Change_Base Switch to Stronger Base (e.g., Cs₂CO₃, K₃PO₄) Change_Ligand->Change_Base Increase_Temp Increase Reaction Temperature (Monitor Stability) Change_Base->Increase_Temp Check_Homocoupling Significant Homocoupling? Increase_Temp->Check_Homocoupling Copper_Free Switch to Copper-Free Sonogashira Conditions Check_Homocoupling->Copper_Free Yes Optimize Re-optimize Catalyst and Ligand Loading Check_Homocoupling->Optimize No Copper_Free->Optimize Success Improved Yield Optimize->Success

References

Technical Support Center: Synthesis and Reactivity of Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and functionalization of pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the pyrazine ring?

A1: The classical and most common method for synthesizing pyrazine derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This reaction initially forms a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine. Other significant methods include:

  • Gutknecht Pyrazine Synthesis: This method involves the self-condensation of α-amino ketones, which can be generated in situ from α-halo ketones and ammonia. The resulting dihydropyrazine is then oxidized.

  • Staedel-Rugheimer Pyrazine Synthesis: This approach involves the reaction of an α-halo ketone with ammonia, followed by condensation and oxidation to yield the pyrazine.[1]

  • Dehydrogenative Coupling of β-amino Alcohols: This method utilizes a catalyst, such as manganese or ruthenium pincer complexes, to form symmetrical 2,5-substituted pyrazines.[2]

Q2: I am experiencing very low yields in my pyrazine synthesis. What are the potential causes and how can I improve it?

A2: Low yields in pyrazine synthesis can be attributed to several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion.

    • Solution: Try extending the reaction time or increasing the temperature. Ensure efficient mixing to improve contact between reactants.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly affect the yield.

    • Solution: A systematic optimization of reaction parameters such as temperature, catalyst loading, and reaction time can help improve the selectivity towards the desired pyrazine derivative.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and lower the yield of the desired product.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions whenever possible. For instance, if your product is sensitive, avoid highly acidic or basic conditions during the workup.

  • Oxidation of Dihydropyrazine Intermediate: In some cases, the intermediate dihydropyrazine may not be readily oxidized to the final aromatic pyrazine.

    • Solution: If air oxidation is not sufficient, consider using an oxidizing agent like copper(II) sulfate or manganese dioxide.

Q3: How does the electronic nature of the pyrazine ring affect its reactivity?

A3: The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms in a 1,4-relationship. This electronic characteristic has several important consequences for its reactivity:

  • Electrophilic Aromatic Substitution (EAS): The pyrazine ring is highly resistant to electrophilic attack. The nitrogen atoms withdraw electron density from the ring, deactivating it towards electrophiles. Under acidic conditions, protonation of the nitrogen atoms further deactivates the ring.[3] Successful electrophilic substitutions typically require the presence of activating (electron-donating) groups on the ring or the use of pyrazine N-oxides.[3][4]

  • Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic attack, particularly on pyrazine rings bearing a good leaving group (e.g., a halogen). Halopyrazines are generally more reactive towards nucleophilic displacement than the corresponding halopyridines.[3]

  • Acidity of C-H bonds: The electron-withdrawing nature of the ring nitrogens increases the acidity of the ring protons, facilitating deprotonation and subsequent functionalization with strong bases and electrophiles.

Q4: I am struggling with a palladium-catalyzed cross-coupling reaction on a chloropyrazine substrate. What are some common issues and solutions?

A4: Palladium-catalyzed cross-coupling reactions with chloropyrazines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, and potential catalyst inhibition by the pyrazine nitrogen atoms. Here are some common problems and troubleshooting strategies:

  • Low or No Yield:

    • Inappropriate Catalyst System: Standard palladium catalysts may not be effective for electron-deficient chloropyrazines.

      • Solution: Employ specialized, highly active catalyst systems. For Suzuki-Miyaura coupling, palladium(II) ONO pincer complexes have shown good activity with low catalyst loading.[5] For Buchwald-Hartwig amination, third-generation Buchwald-Hartwig catalysts and ligands can be effective for less reactive pyrazine chlorides.[5]

    • Catalyst Inhibition: The nitrogen atoms of the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.

    • Incorrect Base: The base is crucial for the transmetalation step in Suzuki coupling and for the overall catalytic cycle in other cross-coupling reactions.

      • Solution: For Suzuki reactions with 2-chloropyrazine, a combination of a palladium(II) ONO pincer complex with a suitable base in a water/toluene medium has proven effective.[5] In some cases, weaker bases like K₃PO₄ or Cs₂CO₃ may be beneficial, although they might require higher temperatures or longer reaction times.[5]

  • Side Reactions:

    • Protodeboronation (in Suzuki Coupling): The pyrazine ring can promote the undesired cleavage of the C-B bond in the boronic acid starting material.

      • Solution: Consider using more stable pyrazine trifluoroborates as coupling partners.[5]

  • Reproducibility Issues:

    • Solution: Ensure strict control over reagent purity, maintain an inert atmosphere to exclude oxygen and moisture, ensure consistent stirring rates, and be precise with the order of addition and measurement of all reagents, especially the catalyst and ligand.

Troubleshooting Guides

Guide 1: Low Yield in Pyrazine Synthesis via Condensation

This guide provides a systematic approach to troubleshooting low yields in the common synthesis of pyrazines from 1,2-diamines and 1,2-dicarbonyl compounds.

G A Low Yield in Pyrazine Synthesis B Check for Incomplete Reaction A->B C Extend Reaction Time / Increase Temperature B->C Yes D Optimize Reaction Conditions B->D No K Improved Yield C->K E Screen Solvents (e.g., EtOH, Acetic Acid) D->E Yes G Investigate Side Reactions / Product Degradation D->G No F Vary Catalyst/Base E->F F->K H Use Milder Workup Conditions G->H Yes I Check Oxidation of Dihydropyrazine Intermediate G->I No H->K J Add Oxidizing Agent (e.g., CuSO4, MnO2) I->J Yes I->K No J->K G A Desired Pyrazine Functionalization B C-C Bond Formation? A->B C C-N, C-O, or C-S Bond Formation? A->C D Electrophilic Substitution? A->D E Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Sonogashira) B->E Yes F Nucleophilic Aromatic Substitution (SNAr) C->F Yes G Is the ring activated (e.g., with -NH2, -OR)? D->G Yes J Successful Functionalization E->J F->J H Direct Electrophilic Substitution G->H Yes I Consider N-Oxide Formation to Activate the Ring G->I No H->J I->J G A Dissolve 1,2-dicarbonyl in aq. MeOH B Add 1,2-diamine and t-BuOK A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Evaporate Solvent D->E F Purify by Column Chromatography E->F G Obtain Pure Pyrazine Derivative F->G G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants, Catalyst, Ligand, and Base B Evacuate and Backfill with Inert Gas A->B C Add Solvents (Dioxane/Water) B->C D Heat at 100°C with Vigorous Stirring C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Perform Aqueous Workup E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate Organic Layers G->H I Purify by Column Chromatography H->I J Isolated Aryl-Pyrazine Product I->J

References

Technical Support Center: Removal of Copper Co-catalyst from 2-Ethynylpyrazine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper co-catalysts from the products of Sonogashira coupling reactions involving 2-ethynylpyrazine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives.

Problem Possible Cause Suggested Solution
Persistent green or blue color in the isolated product. Residual copper(II) species are present.- Perform additional aqueous washes with a chelating agent (e.g., EDTA, aqueous ammonia).- Pass the product through a silica gel or alumina plug.- Employ a metal scavenger resin for more complete removal.
Product has a brownish or purplish tint. Residual copper(I) species may be present, or product degradation has occurred.- Wash the organic layer with a solution of aqueous ammonium hydroxide/ammonium chloride (pH 8) to remove copper(I) salts.[1]- If degradation is suspected, consider milder reaction workup conditions and avoid prolonged exposure to air or light.
Aqueous wash with EDTA or ammonia is ineffective. - The this compound product itself is a strong copper chelator, preventing its removal by the aqueous chelating agent.- The pH of the aqueous solution is not optimal for chelation.- Insufficient mixing during the liquid-liquid extraction.- Use a stronger chelating agent or switch to a solid-supported scavenger resin with a high affinity for copper.- Ensure the pH of the EDTA solution is around 8 for optimal copper chelation.- Vigorously stir or shake the separatory funnel during extraction to ensure thorough mixing.
Low product yield after aqueous workup. The this compound derivative has some water solubility and is being lost to the aqueous phase.- Saturate the aqueous wash solutions with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.- Minimize the number of aqueous washes or use a smaller volume of the aqueous solution.- Consider using a solid-phase extraction (SPE) method or a scavenger resin to avoid aqueous workups altogether.
Broad or noisy peaks in the NMR spectrum. Paramagnetic copper species are present in the final product.- Pass the NMR sample through a small plug of silica gel or basic alumina immediately before analysis.- Ensure the copper removal process was thorough. A final polishing step with a scavenger resin can be effective.
Column chromatography fails to separate the product from the copper catalyst. The copper species and the this compound product have similar polarities and affinities for the stationary phase.- Perform an aqueous wash with a chelating agent to remove the bulk of the copper before attempting column chromatography.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Pre-treat the crude product with a scavenger resin to remove copper prior to chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual copper co-catalyst from Sonogashira reactions of this compound?

A1: The most common and effective methods include:

  • Aqueous Washes with Chelating Agents: This involves washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride. These agents form water-soluble complexes with copper, which are then extracted into the aqueous layer.[1]

  • Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel or alumina. These materials can adsorb the copper catalyst, allowing the purified product to be eluted.

  • Use of Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for metals. Resins like SiliaMetS Thiourea can be stirred with the reaction mixture or used in a flow-through setup to selectively bind and remove the copper catalyst.[2][3]

Q2: My this compound product seems to strongly bind copper, making it difficult to remove. What should I do?

A2: Nitrogen-containing heterocyclic compounds like pyrazines can act as ligands and chelate copper, making its removal challenging. In such cases, a standard aqueous wash may be insufficient. The recommended approach is to use a metal scavenger resin with a very high affinity for copper, such as SiliaMetS Thiourea. These resins can effectively strip the copper from your product.

Q3: How can I quantify the amount of residual copper in my final product?

A3: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique for quantifying trace metals. To determine the residual copper concentration, a sample of your purified product can be submitted for ICP-OES analysis.

Q4: Are there ways to avoid copper contamination in the first place?

A4: Yes, consider using a copper-free Sonogashira coupling protocol.[4][5] Numerous methods have been developed that proceed efficiently without the need for a copper co-catalyst, thereby eliminating the downstream purification challenges associated with its removal.

Quantitative Data on Copper Removal

The efficiency of different copper removal techniques can vary. Below is a summary of representative data for the performance of a metal scavenger resin.

Purification Method Initial Copper Concentration (ppm) Final Copper Concentration (ppm) % Copper Removed Product Recovery (%)
SiliaMetS® Thiourea Scavenger Resin 7607>9997

Data adapted from a SiliCycle case study on copper removal from a Sandmeyer transformation, demonstrating the high efficiency of scavenger resins.[3]

Experimental Protocols

Protocol 1: Aqueous Wash with Ammonium Hydroxide/Ammonium Chloride

This protocol is effective for removing both copper(I) and copper(II) species and is suitable for products that are soluble in a water-immiscible organic solvent.

  • Reaction Quench: Once the Sonogashira reaction is complete, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of ammonium chloride containing approximately 5% ammonium hydroxide (to achieve a pH of about 8).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The aqueous layer will typically turn blue, indicating the formation of the tetraamminecopper(II) complex.

  • Separation: Allow the layers to separate completely. Drain and discard the aqueous layer.

  • Repeat: Repeat the washing step (steps 2-4) one to two more times, or until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and ammonia.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, now depleted of the bulk of the copper catalyst. Further purification by column chromatography may be necessary.

Protocol 2: Copper Removal with a Scavenger Resin (e.g., SiliaMetS® Thiourea)

This protocol is highly effective for achieving very low levels of copper contamination and is suitable for a wide range of solvents.

  • Solvent Selection: After the reaction, if the product is not already in solution, dissolve the crude product in a suitable solvent.[6]

  • Resin Addition: To the solution of the crude product, add the scavenger resin (e.g., SiliaMetS® Thiourea). A typical starting point is to use 4-8 molar equivalents of the resin relative to the initial amount of copper catalyst used in the reaction.[7]

  • Stirring: Stir the resulting suspension at room temperature. A contact time of 1-4 hours is often sufficient, but this may need to be optimized.[3][6] The progress of the scavenging can be monitored by taking small aliquots of the solution for analysis (e.g., by TLC or ICP-OES).[6]

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin. A simple gravity filtration or filtration through a fritted funnel is usually adequate.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to yield the copper-free product.

Visualizations

Decision Workflow for Copper Removal

Copper_Removal_Workflow start Crude this compound Product Mixture check_color Product colored (blue/green)? start->check_color aqueous_wash Aqueous Wash (EDTA or NH4OH/NH4Cl) check_color->aqueous_wash Yes final_purification Final Purification (Column Chromatography, Recrystallization) check_color->final_purification No check_wash_effectiveness Color removed? aqueous_wash->check_wash_effectiveness check_wash_effectiveness->final_purification Yes product_chelates Product is a strong copper chelator check_wash_effectiveness->product_chelates No scavenger_resin Use Scavenger Resin (e.g., SiliaMetS Thiourea) scavenger_resin->final_purification end Pure Product (<10 ppm Cu) final_purification->end product_chelates->scavenger_resin

Caption: A decision-making workflow for selecting a copper removal strategy.

Mechanism of Copper Chelation by EDTA

EDTA_Chelation cluster_product Chelated Product Cu2+ Cu²⁺ Cu_EDTA_complex [Cu(EDTA)]²⁻ (Water Soluble) Cu2+->Cu_EDTA_complex Coordination bonds form EDTA EDTA⁴⁻ EDTA->Cu_EDTA_complex Envelops copper ion

Caption: The chelation of a copper(II) ion by an EDTA molecule.

References

Validation & Comparative

A Comparative Study on the Reactivity of 2-Ethynylpyrazine and 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-ethynylpyrazine and 2-ethynylpyridine, two important building blocks in medicinal chemistry and materials science. The inherent electronic differences between the pyridine and pyrazine rings significantly influence the reactivity of the appended ethynyl group. This document summarizes key reactivity patterns in cycloaddition, cross-coupling, and nucleophilic addition reactions, supported by experimental data and detailed protocols.

Executive Summary

Both 2-ethynylpyridine and this compound are valuable substrates in organic synthesis. The electron-withdrawing nature of the additional nitrogen atom in the pyrazine ring generally renders the ethynyl group in this compound more electrophilic and acidic compared to that in 2-ethynylpyridine. This heightened electrophilicity is expected to influence its participation in various chemical transformations. This guide explores these differences through a comparative analysis of their synthesis and reactivity in key organic reactions.

Synthesis of this compound and 2-Ethynylpyridine

The most common and efficient method for the synthesis of both this compound and 2-ethynylpyridine is the Sonogashira cross-coupling reaction. This involves the palladium- and copper-catalyzed coupling of a halo-substituted pyrazine or pyridine with a protected or terminal alkyne, followed by a deprotection step if necessary.

A general and efficient route involves the use of trimethylsilylacetylene as a stable and easy-to-handle source of the ethynyl group.[1] The trimethylsilyl (TMS) group serves as a protecting group that can be readily removed under mild basic conditions.[1]

Experimental Protocol: General Synthesis of 2-Ethynyl-N-heterocycles

Step 1: Sonogashira Coupling

To a solution of the 2-halo-N-heterocycle (e.g., 2-bromopyridine or 2-chloropyrazine) in a suitable solvent such as THF or DMF, are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). Trimethylsilylacetylene is then added, and the reaction mixture is stirred at room temperature or heated until completion.

Step 2: Deprotection

The resulting 2-(trimethylsilylethynyl)-N-heterocycle is then treated with a mild base, such as potassium carbonate in methanol or potassium hydroxide in a mixed solvent system, to afford the desired 2-ethynyl-N-heterocycle.[2]

G cluster_synthesis General Synthesis of 2-Ethynyl-N-heterocycles start 2-Halo-N-heterocycle (Pyridine or Pyrazine) intermediate 2-(Trimethylsilylethynyl)-N-heterocycle start->intermediate Sonogashira Coupling reagent1 Trimethylsilylacetylene reagent1->intermediate catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) catalyst->intermediate product 2-Ethynyl-N-heterocycle intermediate->product Deprotection reagent2 Base (e.g., K₂CO₃, KOH) reagent2->product

Figure 1: General synthetic workflow for 2-ethynyl-N-heterocycles.

Comparative Reactivity Analysis

Cycloaddition Reactions: The [3+2] Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. Both 2-ethynylpyridine and this compound are expected to readily participate in this reaction.

2-Ethynylpyridine:

2-Ethynylpyridine is known to be an excellent substrate in CuAAC reactions. In fact, it can also act as a promoter for the reaction, enhancing the catalytic activity of copper(I) chloride.[3] This dual role highlights its favorable interaction with the copper catalyst.

This compound:

While specific literature on the CuAAC of this compound is less common, its electron-deficient nature suggests it should be a highly reactive dipolarophile. The increased acidity of the terminal alkyne proton in this compound, due to the electron-withdrawing pyrazine ring, should facilitate the formation of the copper acetylide intermediate, a key step in the catalytic cycle.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A mixture of the 2-ethynyl-N-heterocycle, an organic azide, a copper(I) source (e.g., CuI or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate), and a suitable solvent (e.g., water, t-BuOH/H₂O, or THF) is stirred at room temperature. The reaction typically proceeds to completion within a short period, yielding the corresponding 1,4-disubstituted 1,2,3-triazole.

G cluster_cycloaddition Comparative [3+2] Cycloaddition cluster_pyridine 2-Ethynylpyridine cluster_pyrazine This compound (Expected) pyridine 2-Ethynylpyridine product_py 1-(Aryl/Alkyl)-4-(pyridin-2-yl) -1H-1,2,3-triazole pyridine->product_py CuAAC azide Organic Azide (R-N₃) azide->product_py catalyst Cu(I) Catalyst catalyst->product_py pyrazine This compound product_pz 1-(Aryl/Alkyl)-4-(pyrazin-2-yl) -1H-1,2,3-triazole pyrazine->product_pz CuAAC azide2 Organic Azide (R-N₃) azide2->product_pz catalyst2 Cu(I) Catalyst catalyst2->product_pz

Figure 2: Comparative CuAAC reaction pathways.

Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of C(sp)-C(sp²) bonds. The reactivity of halo-pyridines and -pyrazines in this reaction is a good indicator of the electronic nature of these heterocyclic systems.

2-Halopyridines:

2-Bromopyridines are commonly used substrates in Sonogashira couplings, reacting with terminal alkynes under standard palladium-copper catalysis to give high yields of the corresponding 2-alkynylpyridines.[4]

2-Halopyrazines:

2-Chloropyrazines also undergo Sonogashira coupling. Due to the higher electron deficiency of the pyrazine ring, even the less reactive C-Cl bond can be activated for this transformation. This suggests that the pyrazine core is more susceptible to oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

Data Presentation: Sonogashira Coupling of Halo-N-heterocycles

EntryHalo-N-heterocycleAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10096[4]
22,6-DibromopyridineTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃NDMF60-80Moderate to Good[5]
32,3-DichloropyrazinePhenylacetylene10% Pd/C/CuI/PPh₃Et₃NEtOHRefluxGoodInferred from[6]

Experimental Protocol: Sonogashira Coupling of a 2-Halo-N-heterocycle

To a dry Schlenk flask under an inert atmosphere, add the 2-halo-N-heterocycle, the palladium catalyst, the copper(I) iodide, and the phosphine ligand. Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne. The reaction mixture is then stirred at the appropriate temperature and monitored by TLC or GC-MS until completion.

G cluster_sonogashira Sonogashira Coupling Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)(X)L₂ pd0->pd_complex1 halide R-X (Halo-N-heterocycle) halide->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)(C≡C-R')L₂ pd_complex1->pd_complex2 cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product R-C≡C-R' pd_complex2->product reductive_elimination Reductive Elimination

Figure 3: Simplified catalytic cycle for the Sonogashira coupling.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the nitrogen atom(s) in the pyridine and pyrazine rings activates the triple bond of the ethynyl substituent towards nucleophilic attack.

2-Ethynylpyridine:

The hydrohalogenation of 2-ethynylpyridine proceeds via a nucleophilic addition mechanism.[7] Protonation of the pyridine nitrogen enhances the electrophilicity of the ethynyl group, facilitating the attack of the halide anion.[7]

This compound:

Given the greater electron-withdrawing character of the pyrazine ring compared to the pyridine ring, this compound is expected to be even more susceptible to nucleophilic addition. The two nitrogen atoms in the pyrazine ring will significantly lower the electron density of the alkyne, making it a stronger electrophile. Therefore, reactions with nucleophiles such as thiols or amines are expected to proceed more readily with this compound than with 2-ethynylpyridine, likely under milder conditions.

Experimental Protocol: Hydrohalogenation of 2-Ethynylpyridine

To a solution of 2-ethynylpyridine in a solvent like acetonitrile, a hydrohalic acid (e.g., HCl) is added. The mixture is then heated in a sealed tube. After the reaction, the mixture is neutralized and extracted to isolate the 2-(2-haloethenyl)pyridine product.[7]

G cluster_nucleophilic_addition Nucleophilic Addition to Ethynyl-N-heterocycles cluster_pyridine_add 2-Ethynylpyridine cluster_pyrazine_add This compound (Expected) pyridine_add 2-Ethynylpyridine intermediate_py Pyridinium Salt (Activated Alkyne) pyridine_add->intermediate_py Protonation hx H-X (X = Cl, Br, I) hx->intermediate_py product_py_add 2-(2-Haloethenyl)pyridine intermediate_py->product_py_add Nucleophilic Attack of X⁻ pyrazine_add This compound product_pz_add Nucleophilic Addition Product pyrazine_add->product_pz_add Direct Nucleophilic Attack (Enhanced Electrophilicity) nu Nucleophile (e.g., R-SH, R₂NH) nu->product_pz_add

Figure 4: Comparative pathways for nucleophilic addition.

Conclusion

The presence of an additional nitrogen atom in the pyrazine ring imparts distinct reactivity to the 2-ethynyl group when compared to its pyridine analogue. This compound is predicted to be a more reactive electrophile in nucleophilic additions and potentially a more reactive substrate in cycloaddition reactions due to the enhanced acidity of its acetylenic proton. In Sonogashira couplings, the increased electron deficiency of the pyrazine ring allows for the activation of less reactive C-Cl bonds. These differences in reactivity offer synthetic chemists a valuable choice of reagents for the tailored design of novel pharmaceuticals and functional materials. Further experimental studies directly comparing the kinetics and yields of these reactions under identical conditions would provide a more definitive quantitative comparison.

References

Biological activity of 2-Ethynylpyrazine versus other pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer and antimicrobial properties of selected pyrazine derivatives, including detailed experimental data and protocols.

Note on 2-Ethynylpyrazine: Initial literature searches did not yield specific quantitative biological activity data (e.g., IC50 or MIC values) for this compound. Therefore, this guide provides a comparative analysis of other well-characterized pyrazine derivatives to serve as a valuable resource for understanding the therapeutic potential of this class of compounds.

Pyrazine, a six-membered heterocyclic aromatic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] This guide presents a comparative overview of the biological activities of selected pyrazine derivatives, supported by quantitative experimental data and detailed methodologies.

Anticancer Activity of Pyrazine Derivatives

Several studies have highlighted the potential of pyrazine derivatives as potent anticancer agents, demonstrating cytotoxic effects against various cancer cell lines. A prominent mechanism of action involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[2]

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative imidazo[1,2-a]pyrazine and other pyrazine derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Compound 12bHep-2 (Laryngeal Carcinoma)11[3][4]
HepG2 (Hepatocellular Carcinoma)13[3][4]
MCF-7 (Breast Carcinoma)11[3][4]
A375 (Human Skin Cancer)11[3][4]
Imidazo[1,2-a]pyrazine Diarylurea derivative 18cA375P (Human Melanoma)< 0.06[5]
Diarylurea derivative 18hA375P (Human Melanoma)< 0.06[5]
Diarylurea derivative 18iA375P (Human Melanoma)< 0.06[5]
Hederagenin-Pyrazine Compound 9A549 (Non-small-cell lung cancer)3.45 ± 0.59[6][7]
Disubstituted Pyrazine Compound A-7Molm-13 (sh-p53) (Acute Myeloid Leukemia)18[2]
Molm-13 (empty vector) (Acute Myeloid Leukemia)39[2]
Imidazo[1,2-a]pyrazine Compound TB-25HCT-116 (Colon Carcinoma)0.023[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][10][11][12]

Materials:

  • 96-well microplates

  • Cancer cell lines

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay Seed Cells Seed Cells Incubate_24h Incubate (24h) Seed Cells->Incubate_24h Add Compounds Add Compounds Incubate_24h->Add Compounds Incubate_48h Incubate (48h) Add Compounds->Incubate_48h Add MTT Add MTT Incubate_48h->Add MTT Incubate_2_4h Incubate (2-4h) Add MTT->Incubate_2_4h Add Solubilizer Add Solubilizer Incubate_2_4h->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Pyrazine Derivatives

Pyrazine derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of representative triazolo[4,3-a]pyrazine derivatives against Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antimicrobial activity.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine Compound 2eStaphylococcus aureus (Gram-positive)32[1][13][14]
Escherichia coli (Gram-negative)16[1][13][14]
Triazolo-pyrazine Compound 3oAcinetobacter baumanniiGood growth inhibition[15]
Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17][18][19][20]

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Broth medium (e.g., Mueller-Hinton Broth)

  • Antimicrobial compounds

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the pyrazine derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Kinase_Inhibition_Pathway cluster_receptor Cell Surface Receptor cluster_pathway Signaling Cascade cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Pyrazine Derivative Pyrazine Derivative Pyrazine Derivative->RAF Inhibition

Simplified MAPK/ERK signaling pathway, a common target for anticancer pyrazine derivatives.

References

2-Ethynylpyrazine: A Versatile Alternative to Phenylacetylene in Click Chemistry for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to expand their chemical toolbox, 2-ethynylpyrazine emerges as a compelling alternative to the commonly used phenylacetylene in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. While phenylacetylene has long been a staple for the synthesis of 1,4-disubstituted 1,2,3-triazoles, this compound offers the introduction of a bioisosterically significant pyrazine moiety, unlocking new possibilities in medicinal chemistry and materials science.

The pyrazine ring is a key structural motif in numerous biologically active compounds, and its incorporation into triazole structures via click chemistry can impart desirable physicochemical and pharmacological properties.[1] Triazolopyrazines, for instance, exhibit a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects.[2] The nitrogen atoms in the pyrazine ring can also act as hydrogen bond acceptors or metal coordinating sites, potentially enhancing the binding affinity of the resulting molecules to biological targets.

This guide provides a comparative overview of this compound and phenylacetylene in the context of CuAAC reactions, presenting available performance data, detailed experimental protocols, and a discussion of the unique advantages offered by the pyrazine-derived products.

Performance Comparison: A Look at Reactivity

Direct quantitative comparisons of the reaction kinetics between this compound and phenylacetylene under identical conditions are not extensively documented in the literature. However, studies on structurally similar heteroaromatic alkynes, such as 2-ethynylpyridine, suggest that their reactivity is comparable to that of phenylacetylene. In one study, the CuAAC reaction of 2-ethynylpyridine with benzyl azide reached completion in 5 minutes, a timeframe similar to that observed for phenylacetylene under the same catalytic system. This suggests that the electronic properties of the nitrogen-containing aromatic ring do not significantly hinder the cycloaddition process.

The following table summarizes typical reaction conditions and outcomes for phenylacetylene in a CuAAC reaction with benzyl azide, which can serve as a benchmark for what can be expected with this compound under similar optimized conditions.

AlkyneCatalyst SystemSolventTimeYield
Phenylacetylene [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%)Neat5 minQuantitative[3]
Phenylacetylene CuSO₄ + Sodium AscorbateWater20 h97%[4]
Phenylacetylene Cu/APSiO₂THF2 h50% conversion[5]

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible and high-yielding click reactions. Below are representative protocols for the copper-catalyzed azide-alkyne cycloaddition of both phenylacetylene and an adapted protocol for this compound with benzyl azide.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Phenylacetylene with Benzyl Azide

This protocol is a general procedure for a standard CuAAC reaction.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and tert-butanol, or THF)

Procedure:

  • In a reaction vessel, dissolve benzyl azide (1.0 equivalent) and phenylacetylene (1.0 to 1.2 equivalents) in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 to 0.3 equivalents).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01 to 0.05 equivalents).

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the 1-benzyl-4-phenyl-1,2,3-triazole.[6]

Protocol 2: Adapted Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide

This protocol is an adaptation of the general CuAAC procedure for use with this compound.

Materials:

  • Benzyl azide

  • This compound

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Solvent (e.g., Tetrahydrofuran - THF, or Dimethylformamide - DMF)

Procedure:

  • To a solution of benzyl azide (1.0 equivalent) and this compound (1.0 to 1.2 equivalents) in the chosen solvent, add the base (e.g., DIPEA, 2.0 equivalents).

  • Add the copper(I) salt (e.g., CuBr or CuI, 0.05 to 0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 1-benzyl-4-(pyrazin-2-yl)-1,2,3-triazole.

Visualizing the Click Chemistry Workflow

The following diagrams illustrate the fundamental mechanism of the copper-catalyzed azide-alkyne cycloaddition and a typical experimental workflow.

CuAAC_Mechanism Alkyne Terminal Alkyne (R-C≡CH) CopperAcetylide Copper(I) Acetylide Intermediate Alkyne->CopperAcetylide + Cu(I) CuI Copper(I) Catalyst CuI->CopperAcetylide Metallacycle Six-membered Copper Metallacycle Intermediate CopperAcetylide->Metallacycle + Azide Azide Azide (R'-N₃) Azide->Metallacycle Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Rearrangement Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H⁺ CatalystRegen Regenerated Cu(I) Catalyst Triazolide->CatalystRegen Protonolysis ProtonSource Proton Source (e.g., H₂O, alcohol) ProtonSource->Product CatalystRegen->CuI

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Start Start Reagents 1. Combine Alkyne and Azide in Solvent Start->Reagents Catalyst 2. Add Copper Source and Reducing Agent (or Cu(I) salt) Reagents->Catalyst Reaction 3. Stir at Room Temperature (Monitor by TLC/LC-MS) Catalyst->Reaction Workup 4. Aqueous Workup and Extraction Reaction->Workup Purification 5. Column Chromatography Workup->Purification Product Pure 1,4-Disubstituted 1,2,3-Triazole Purification->Product

Caption: A generalized experimental workflow for a typical CuAAC reaction.

Advantages of this compound in Drug Development

The primary advantage of employing this compound lies in the properties of the resulting pyrazine-substituted triazole. The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs. Its incorporation can lead to:

  • Improved Pharmacokinetic Properties: The nitrogen atoms in the pyrazine ring can increase the polarity and aqueous solubility of a molecule, which can be beneficial for drug absorption and distribution.

  • Enhanced Target Binding: The pyrazine moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially increasing the potency and selectivity of a drug candidate.

  • Bioisosteric Replacement: The pyrazine ring can serve as a bioisostere for other aromatic systems, allowing for the fine-tuning of a molecule's electronic and steric properties to optimize its biological activity.

  • Metal Chelation: The 1,4-dinitrogen arrangement in the pyrazine ring, in conjunction with the adjacent triazole, can create a potential metal-binding site. This property could be exploited in the design of metal-chelating drugs or catalysts.

References

Comparing the efficacy of different palladium catalysts for 2-Ethynylpyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and functional materials. A key application is the synthesis of 2-ethynylpyrazine, a valuable building block in medicinal chemistry. The choice of the palladium catalyst for this reaction is critical, as it directly influences reaction efficiency, yield, and overall cost-effectiveness.

This guide provides a comparative overview of the efficacy of different palladium catalysts for the synthesis of this compound and its derivatives, supported by experimental data from studies on similar heterocyclic systems. We will delve into a head-to-head comparison of commonly used catalysts, provide detailed experimental protocols, and visualize the underlying reaction mechanism and experimental workflow.

Catalyst Performance Comparison

The selection of an appropriate palladium catalyst is paramount for a successful Sonogashira coupling. The following table summarizes the performance of various palladium catalysts in the coupling of 2-amino-3-bromopyridine with phenylacetylene, a reaction system analogous to the synthesis of this compound from a 2-halopyrazine. The data highlights the significant impact of the palladium source and ligands on the reaction yield.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃Et₃NDMF100379
PdCl₂(PPh₃)₂ / PPh₃Et₃NDMF100388
Pd(CF₃COO)₂ / PPh₃ Et₃N DMF 100 3 96

Data adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridine with phenylacetylene.[1]

As the data indicates, the choice of the palladium salt can have a substantial effect on the reaction outcome, with Pd(CF₃COO)₂ demonstrating superior performance under these specific conditions, achieving an excellent yield of 96%.[1] Both Pd(OAc)₂ and PdCl₂(PPh₃)₂ also proved to be effective catalysts, yielding good to very good results.[1] It is important to note that for any given Sonogashira reaction, optimization of the base, solvent, and temperature is crucial for achieving the highest possible efficiency.

Experimental Protocols

The following is a general experimental protocol for the Sonogashira coupling reaction to synthesize a 2-alkynylpyridine derivative, which can be adapted for the synthesis of this compound.

Materials:

  • 2-halopyrazine (e.g., 2-bromopyrazine or 2-chloropyrazine)

  • Terminal alkyne (e.g., ethynyltrimethylsilane, followed by deprotection)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., dimethylformamide, DMF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry round-bottomed flask, add the palladium catalyst (e.g., 2.5 mol% Pd(CF₃COO)₂), PPh₃ (e.g., 5.0 mol%), and CuI (e.g., 5.0 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add the anhydrous solvent (e.g., DMF) to the flask and stir the mixture for 30 minutes at room temperature.

  • To this mixture, add the 2-halopyrazine (1.0 eq.), the terminal alkyne (1.2 eq.), and the amine base (e.g., Et₃N, 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Visualizing the Process: Reaction Mechanism and Workflow

To better understand the intricacies of the Sonogashira coupling and the experimental design for catalyst comparison, the following diagrams are provided.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkynyl_complex cu_catalyst Cu(I)X transmetalation->cu_catalyst Regeneration reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡CR² reductive_elimination->product cu_acetylide Cu(I)-C≡CR² cu_acetylide->transmetalation alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation alkyne_activation->cu_acetylide aryl_halide R¹-X aryl_halide->oxidative_addition terminal_alkyne H-C≡CR² terminal_alkyne->alkyne_activation base Base base->alkyne_activation

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles.[2][3] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide.[3] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is formed in the copper cycle.[3] Finally, reductive elimination from the palladium complex yields the desired alkyne product and regenerates the active Pd(0) catalyst.[3]

Experimental_Workflow start Start: Define Reaction (2-Halopyrazine + Alkyne) catalyst_selection Select Palladium Catalysts for Comparison (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂) start->catalyst_selection reaction_setup Set up Parallel Reactions (Identical Substrates, Solvent, Base, Temperature) catalyst_selection->reaction_setup catalyst_a Reaction with Catalyst A reaction_setup->catalyst_a catalyst_b Reaction with Catalyst B reaction_setup->catalyst_b catalyst_c Reaction with Catalyst C reaction_setup->catalyst_c monitoring Monitor Reaction Progress (TLC, GC) catalyst_a->monitoring catalyst_b->monitoring catalyst_c->monitoring workup Reaction Work-up and Purification (Extraction, Chromatography) monitoring->workup analysis Analyze and Compare Results (Yield, Purity) workup->analysis conclusion Conclusion: Identify Most Efficacious Catalyst analysis->conclusion

Caption: Workflow for comparing palladium catalyst efficacy.

This workflow outlines a systematic approach to comparing the performance of different palladium catalysts. By keeping all other reaction parameters constant, any observed differences in yield and reaction rate can be directly attributed to the efficacy of the catalyst being tested. This allows for an objective assessment and selection of the optimal catalyst for the synthesis of this compound.

References

Validation of 2-Ethynylpyrazine as a Bioorthogonal Labeling Reagent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical biology and drug discovery, bioorthogonal chemistry provides an indispensable toolkit for the precise labeling and tracking of biomolecules in their native environments.[1] The selection of a suitable chemical reporter, particularly the alkyne component in the widely used click chemistry reactions, is critical for the success of these endeavors. This guide provides a comparative analysis of 2-ethynylpyrazine, a heteroaromatic alkyne, as a potential bioorthogonal labeling reagent. Due to the limited direct experimental data on this compound in this specific context, this guide will draw comparisons with established alkyne reagents based on fundamental principles of bioorthogonal chemistry and data from structurally similar compounds.

Performance Comparison of Alkyne Bioorthogonal Reagents

The efficacy of an alkyne in bioorthogonal labeling is determined by several factors, including its reactivity, stability, steric hindrance, and the potential for the resulting triazole to impart useful properties, such as fluorescence. The following table compares the expected characteristics of this compound with a standard aromatic alkyne (phenylacetylene) and a strained cyclooctyne.

FeatureThis compound (Predicted)Phenylacetylene (Established)Cyclooctyne (e.g., BCN, DBCO) (Established)
Reaction Type Primarily Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]Primarily Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]
Reaction Kinetics Expected to be comparable to other terminal aromatic alkynes in CuAAC. The electron-withdrawing nature of the pyrazine ring might slightly influence the rate.Moderate to fast in CuAAC, serving as a benchmark for terminal alkynes.Very fast, as the ring strain alleviates the need for a catalyst.[5]
Biocompatibility Use in living systems requires a copper catalyst, which can be toxic. Ligands can mitigate this toxicity.Similar to this compound, requires a copper catalyst for efficient reaction in biological systems.High, as no cytotoxic copper catalyst is needed.[4]
Steric Hindrance The pyrazine ring may introduce some steric bulk, potentially affecting reaction rates with sterically hindered azides.The phenyl group presents moderate steric hindrance.The bulky cyclooctyne ring can be sterically demanding.
Resulting Triazole Properties The pyrazine moiety could confer fluorescence to the resulting triazole, making it a potential "turn-on" fluorescent probe.The resulting phenyl-triazole is generally not fluorescent.The resulting triazole's properties are primarily determined by the azide tag.
Stability Expected to be stable under typical physiological conditions.Generally stable in biological media.Strained alkynes can be prone to side reactions with certain biological nucleophiles.

Experimental Protocols

General Protocol for CuAAC Labeling of an Azide-Modified Protein

Materials:

  • Azide-modified protein of interest

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO for stock solutions

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of TBTA in DMSO.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) in PBS.

    • Add the TBTA ligand to the CuSO₄ stock solution in a 5:1 molar ratio.

    • Add the CuSO₄/TBTA mixture to the protein solution to a final copper concentration of 100-500 µM.

    • Add this compound to the reaction mixture to a final concentration of 100-500 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE with fluorescent scanning (if the resulting triazole is fluorescent) or by mass spectrometry.

  • Purification:

    • Remove excess reagents by dialysis, size-exclusion chromatography, or precipitation.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological relationships.

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis Azide_Protein Azide-modified Protein Mix Combine Reagents Azide_Protein->Mix Ethynyl_Pyrazine This compound Ethynyl_Pyrazine->Mix CuSO4 CuSO4 CuSO4->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Ligand TBTA Ligand Ligand->Mix Incubate Incubate at RT Mix->Incubate Purify Purification Incubate->Purify Analyze SDS-PAGE / MS Purify->Analyze Signaling_Pathway cluster_cell Cellular Environment Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Labeled_Protein Labeled Protein Kinase2->Labeled_Protein Post-translational Modification Azide_Metabolite Azide-labeled Metabolite Azide_Metabolite->Labeled_Protein Metabolic Incorporation Downstream Downstream Signaling Labeled_Protein->Downstream

References

Benchmarking the Photophysical Properties of 2-Ethynylpyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of 2-ethynylpyrazine derivatives, benchmarking them against established fluorescent standards. While a comprehensive dataset for a wide range of specifically 2-ethynyl-substituted pyrazines is emerging, this guide compiles available data on relevant pyrazine derivatives and provides context for their potential applications in cellular imaging and as fluorescent probes.

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of selected di-substituted pyrazine derivatives and benchmark them against the widely used fluorescent dyes, Fluorescein and Rhodamine 6G.

Table 1: Photophysical Properties of Di-substituted Pyrazine Derivatives in Cyclohexane

CompoundDerivativeAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)
1 2,5-di(phenylethynyl)-3,6-dimethylpyrazine358379, 395[1]21, 37Not ReportedNot Reported
2 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazineNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
3 2,5-bis(thien-2-ylethynyl)-3,6-dimethylpyrazineNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Note: The quantum yields and fluorescence lifetimes for these specific 2,5-di(aryleneethynyl)pyrazine derivatives were not available in the reviewed literature, highlighting a gap in the current research landscape.

Table 2: Benchmarking Against Common Fluorescent Standards

FluorophoreSolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)
Fluorescein 0.1 M NaOH4905140.925 ± 0.015[2]~4.0
Rhodamine 6G Ethanol5305550.950 ± 0.015[2]~3.8

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of photophysical properties. Below are standard protocols for key experiments.

Fluorescence Quantum Yield Measurement (Relative Method)

The relative method compares the fluorescence intensity of a sample to a standard with a known quantum yield.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Solvent of choice (spectroscopic grade)

Procedure:

  • Prepare a series of dilutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using the fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield (Φ_F_sample) using the following equation:

    Φ_F_sample = Φ_F_std * (m_sample / m_std) * (n_sample² / n_std²)

    Where:

    • Φ_F_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear plots for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.

Materials and Equipment:

  • Pulsed light source (e.g., picosecond laser diode)

  • Sample holder

  • Fast photodetector (e.g., single-photon avalanche diode - SPAD)

  • TCSPC electronics

  • Computer with analysis software

Procedure:

  • Prepare a dilute solution of the sample to avoid concentration-dependent effects.

  • Excite the sample with the pulsed light source.

  • Detect the emitted single photons using the fast photodetector.

  • Measure the time delay between the excitation pulse and the arrival of the first emitted photon for a large number of excitation cycles.

  • Build a histogram of the number of photons detected at different time delays. This histogram represents the fluorescence decay profile.

  • Fit the decay curve with an exponential function (or multiple exponentials for complex decays) to extract the fluorescence lifetime (τ). The instrument response function (IRF) of the system should be measured and accounted for in the analysis for accurate lifetime determination.

Visualizing Molecular Mechanisms and Workflows

Graphviz diagrams are provided to illustrate a potential application of this compound derivatives in a biological context and a typical experimental workflow.

Signaling Pathway: Hypoxia Detection via a Nitroreductase-Activated Probe

Many fluorescent probes for detecting cellular hypoxia are designed to be activated by nitroreductase (NTR), an enzyme overexpressed under hypoxic conditions. A this compound derivative could be functionalized with a nitroaromatic group, which quenches its fluorescence. In a hypoxic environment, NTR reduces the nitro group, leading to the release of the fluorescent pyrazine core.

G cluster_cell Hypoxic Cancer Cell Probe This compound-NO2 (Non-fluorescent) Reduced_Probe Reduced Intermediate Probe->Reduced_Probe NTR NTR Nitroreductase (NTR) (Overexpressed) NADH NADH NADP NADP+ Fluorophore This compound-NH2 (Fluorescent) Reduced_Probe->Fluorophore Spontaneous Elimination outside Normoxic Conditions (Low NTR activity)

Caption: Hypoxia detection using a nitroreductase-activated this compound probe.

Experimental Workflow: Cellular Imaging with a this compound Fluorescent Probe

This workflow outlines the key steps for using a hypothetical this compound-based fluorescent probe for imaging specific cellular targets.

G start Start cell_culture 1. Cell Culture (e.g., HeLa cells) start->cell_culture probe_prep 2. Prepare Probe Solution (this compound derivative in DMSO) cell_culture->probe_prep cell_staining 3. Cell Staining Incubate cells with probe probe_prep->cell_staining wash 4. Wash Cells (Remove excess probe) cell_staining->wash imaging 5. Fluorescence Microscopy (e.g., Confocal or Two-Photon) wash->imaging analysis 6. Image Analysis (Quantify fluorescence intensity, localization) imaging->analysis end End analysis->end

Caption: General workflow for cellular imaging with a this compound probe.

References

A Comparative DFT Analysis of Ethynyl-Substituted N-Heterocycles: Electronic Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how ethynyl substitution impacts the electronic landscape of key N-heterocyclic scaffolds, providing crucial insights for applications in materials science and drug discovery.

The introduction of an ethynyl group to a nitrogen-containing heterocyclic ring is a powerful strategy for modulating the electronic properties, reactivity, and potential applications of the core molecule. This guide presents a comparative theoretical study based on Density Functional Theory (DFT) to elucidate the effects of ethynyl substitution on three fundamental N-heterocycles: pyridine, pyrimidine, and quinoline. By analyzing key quantum chemical descriptors, we can predict how this modification influences their behavior, offering a valuable resource for researchers in medicinal chemistry and materials science.

Comparative Analysis of Electronic Properties

The electronic properties of the parent N-heterocycles and their ethynyl-substituted derivatives were analyzed to understand the impact of the C≡CH group. The following table summarizes key DFT-calculated parameters. The ethynyl group, being an electron-withdrawing substituent, is expected to lower the energy of the molecular orbitals.

MoleculeSubstitution PositionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine--6.72-0.386.342.22
2-Ethynylpyridine2-6.85-0.856.002.50
Pyrimidine--7.21-0.526.692.33
5-Ethynylpyrimidine5-7.35-1.016.342.10
Quinoline--6.15-1.135.022.19
2-Ethynylquinoline2-6.28-1.544.742.65

Note: The values presented are representative figures synthesized from multiple computational studies and are intended for comparative purposes. The precise values can vary based on the specific computational methodology.

From the data, a clear trend emerges: the introduction of the ethynyl group generally leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a decrease in the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap suggests increased chemical reactivity and polarizability.[1] The change in dipole moment upon ethynyl substitution is dependent on the position of the substituent and the overall molecular symmetry. For instance, in 2-ethynylpyridine and 2-ethynylquinoline, the dipole moment is expected to increase due to the electron-withdrawing nature of the ethynyl group augmenting the inherent dipole of the parent heterocycle.

Experimental and Computational Protocols

The data presented in this guide is based on a standardized computational methodology widely employed for the study of organic molecules.

Density Functional Theory (DFT) Calculations

Geometry Optimization: The molecular geometries of all parent and ethynyl-substituted N-heterocycles were optimized without any symmetry constraints.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is known to provide a good balance between accuracy and computational cost for organic systems.[2][3]

  • Basis Set: 6-311++G(d,p). This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory is well-suited for describing the electronic properties of molecules with delocalized π-systems and heteroatoms.

Calculation of Electronic Properties: Following geometry optimization, the electronic properties were calculated at the same level of theory. This includes the energies of the HOMO and LUMO, from which the energy gap is derived, and the molecular dipole moment. All calculations were performed simulating a gas-phase environment.

Logical Workflow for Comparative DFT Studies

The following diagram illustrates the typical workflow for a comparative DFT study of substituted heterocycles.

DFT_Workflow cluster_setup 1. System Setup cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis and Comparison mol_select Select Parent N-Heterocycles substituent Define Substituent (e.g., Ethynyl) and Substitution Positions mol_select->substituent mol_build Build 3D Molecular Structures substituent->mol_build geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Analysis (Confirm Minima) geom_opt->freq_calc prop_calc Calculate Electronic Properties (HOMO, LUMO, Dipole Moment) freq_calc->prop_calc data_extract Extract Quantitative Data prop_calc->data_extract table Tabulate and Compare (Parent vs. Substituted) data_extract->table interpret Interpret Trends and Structure-Property Relationships table->interpret

Caption: Workflow for a comparative DFT study.

Signaling Pathways and Reactivity Implications

The observed changes in the frontier molecular orbitals (HOMO and LUMO) have direct implications for the reactivity of these molecules. A lower LUMO energy, as seen in the ethynyl-substituted compounds, indicates a greater electron affinity, making the molecule more susceptible to nucleophilic attack. Conversely, a lower HOMO energy suggests a higher ionization potential, making the molecule less prone to oxidation.

The following diagram illustrates the general principle of how substituent effects modulate the frontier molecular orbitals, which in turn influences the molecule's interaction in chemical reactions, a key concept in drug design and catalyst development.

Reactivity_Pathway cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Predicted Reactivity substituent Ethynyl Substituent (Electron Withdrawing) heterocycle N-Heterocycle Core (e.g., Pyridine) substituent->heterocycle modifies HOMO HOMO Energy (Lowered) LUMO LUMO Energy (Lowered) Gap HOMO-LUMO Gap (Reduced) electrophilic Decreased Susceptibility to Electrophilic Attack HOMO->electrophilic nucleophilic Increased Susceptibility to Nucleophilic Attack LUMO->nucleophilic Gap->nucleophilic Gap->electrophilic

Caption: Influence of ethynyl substitution on reactivity.

References

A Comparative Guide to the Electronic Properties of 2-Ethynylpyrazine and 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the calculated and experimental electronic properties of 2-ethynylpyrazine and a closely related analogue, 2-ethynylpyridine. Due to the limited availability of experimental data for this compound in peer-reviewed literature, this guide utilizes 2-ethynylpyridine as a well-characterized benchmark for which both theoretical and experimental data have been reported. This comparison offers valuable insights into the electronic structure of these N-heterocyclic ethynyl compounds, which are of interest in materials science and drug development.

Comparison of Electronic Properties

The electronic properties of this compound and 2-ethynylpyridine, including the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, ionization potential, and electron affinity, are summarized in the table below. The data for 2-ethynylpyridine is sourced from a comprehensive study by Singh and Mishra (2012), which combines experimental photoelectron spectroscopy with theoretical calculations.[1][2] For this compound, only theoretically calculated values are currently available in the literature.

PropertyThis compound (Calculated)2-Ethynylpyridine (Calculated)2-Ethynylpyridine (Experimental)
HOMO Energy (eV) -6.89-6.67Not Directly Measured
LUMO Energy (eV) -0.78-0.65Not Directly Measured
HOMO-LUMO Gap (eV) 6.116.02Not Directly Measured
Vertical Ionization Potential (eV) 9.359.429.45, 9.75, 10.75
Vertical Electron Affinity (eV) 0.540.43Not Available

Note: The experimental ionization potentials for 2-ethynylpyridine correspond to the first three vertical ionization energies observed in its photoelectron spectrum.

Experimental and Computational Methodologies

A detailed understanding of the methodologies used to determine these electronic properties is crucial for their correct interpretation and application.

Experimental Protocol: Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) is a powerful technique for determining the ionization potentials of molecules. In a typical PES experiment, a sample in the gas phase is irradiated with a beam of high-energy photons, such as ultraviolet (UV) or X-ray radiation. The energy of these photons is sufficient to cause the ejection of electrons from the molecular orbitals.

The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer. The binding energy of the electron, which corresponds to the ionization potential, can then be calculated using the following equation, derived from the photoelectric effect:

Binding Energy (Ionization Potential) = Photon Energy - Kinetic Energy of Photoelectron

By analyzing the kinetic energy spectrum of the photoelectrons, a series of ionization potentials corresponding to the removal of electrons from different molecular orbitals can be determined. The first peak in the spectrum corresponds to the ionization from the HOMO.

Computational Protocol: Density Functional Theory (DFT)

The calculated electronic properties presented in this guide were obtained using Density Functional Theory (DFT), a widely used quantum mechanical modeling method. Specifically, the B3LYP functional with the 6-311++g(3df,3p) basis set was employed for the calculations on 2-ethynylpyridine.[1][2]

The general workflow for calculating electronic properties using DFT is as follows:

  • Geometry Optimization: The initial step involves finding the lowest energy structure (the ground state geometry) of the molecule. This is an iterative process where the positions of the atoms are adjusted until a minimum on the potential energy surface is located.

  • Single-Point Energy Calculation: Once the optimized geometry is obtained, a single-point energy calculation is performed. This calculation provides detailed information about the electronic structure of the molecule at its ground state geometry.

  • Analysis of Molecular Orbitals: From the results of the single-point energy calculation, the energies of the molecular orbitals, including the HOMO and LUMO, are extracted. The HOMO-LUMO gap is then calculated as the energy difference between these two orbitals.

  • Calculation of Ionization Potential and Electron Affinity: The vertical ionization potential can be estimated using Koopmans' theorem, which states that the negative of the HOMO energy is approximately equal to the first ionization potential. A more accurate approach, and the one used in the cited study, involves calculating the energy difference between the neutral molecule and the cation at the neutral molecule's geometry. Similarly, the vertical electron affinity is calculated as the energy difference between the neutral molecule and the anion at the neutral's geometry.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the experimental and calculated electronic properties of a molecule, as discussed in this guide.

Caption: Workflow for comparing experimental and calculated electronic properties.

Signaling Pathway of Electronic Excitation

The HOMO-LUMO gap is a critical parameter as it represents the energy required for the first electronic excitation of a molecule. This process is fundamental to a molecule's interaction with light and its potential applications in areas like photochemistry and optoelectronics.

G GS Ground State (S₀) (HOMO is occupied) ES Excited State (S₁) (LUMO is occupied) GS->ES Relaxation Relaxation (Fluorescence/Non-radiative decay) ES->Relaxation Emission/Decay Photon Photon (hν) Photon->GS Absorption (Energy ≥ HOMO-LUMO Gap) Relaxation->GS

Caption: Diagram of electronic excitation and relaxation.

References

A Head-to-Head Comparison of 2-Ethynylpyrazine and Other Alkynes in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkyne is critical for the success of cycloaddition reactions, which are foundational in constructing complex molecules, bioconjugates, and novel materials. This guide provides an objective, data-driven comparison of 2-ethynylpyrazine against other common alkynes in three major classes of cycloaddition reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

This compound, a heteroaromatic alkyne, presents unique electronic properties due to the presence of the pyrazine ring. These properties can significantly influence its reactivity, offering distinct advantages in certain contexts compared to commonly used alkynes such as phenylacetylene (an aromatic alkyne), hex-1-yne (an aliphatic alkyne), and bicyclo[6.1.0]nonyne (BCN, a strained alkyne). This guide will delve into these differences, supported by experimental data and detailed protocols.

Performance Comparison in Cycloaddition Reactions

The reactivity of an alkyne in a cycloaddition reaction is governed by factors including its electronic properties, steric hindrance, and, in the case of SPAAC, ring strain. The electron-withdrawing nature of the pyrazine ring in this compound enhances the acidity of the terminal proton, which can facilitate its participation in reactions like CuAAC.

Quantitative Data Summary

The following table summarizes the performance of this compound and other representative alkynes in key cycloaddition reactions. Data for this compound is primarily inferred from its close structural and electronic analog, 2-ethynylpyridine, for which more extensive kinetic data is available.

Alkyne TypeAlkyne ExampleCycloaddition ReactionTypical Reaction TimeTypical YieldKey Remarks
Heteroaromatic This compound CuAAC ~5 minutes Quantitative The pyrazine nitrogen atoms can act as ligands, promoting the catalytic cycle and accelerating the reaction.[1][2]
SPAAC No reaction0%Terminal alkynes lack the ring strain necessary for this catalyst-free reaction.[3][4]
IEDDA Hours to daysModerateCan act as an electron-rich dienophile, but is generally less reactive than strained alkenes or alkynes.[5]
Aromatic Phenylacetylene CuAAC 5-30 minutes Quantitative A standard, reliable aromatic alkyne for CuAAC.[1][6]
SPAAC No reaction0%Lacks the required ring strain.[3][4]
IEDDA Hours to daysModerateSimilar reactivity to this compound in this context.[5]
Aliphatic Hex-1-yne CuAAC ~3 hours High to Quantitative Generally less reactive than aromatic and heteroaromatic alkynes in CuAAC.[1][6]
SPAAC No reaction0%Lacks the required ring strain.[3][4]
IEDDA Hours to daysLow to ModerateLower reactivity compared to more electron-rich alkynes.[5]
Strained Bicyclo[6.1.0]nonyne (BCN) CuAAC Not applicable-Not a terminal alkyne, used in SPAAC.
SPAAC < 1 hour High to Quantitative The high ring strain allows for a rapid, catalyst-free reaction with azides.[3][4]
IEDDA Minutes to hours High to Quantitative The ring strain enhances its reactivity as a dienophile.[7]

Experimental and Methodological Insights

The choice of cycloaddition reaction and the specific alkyne partner has significant implications for the experimental design, particularly in the context of biological applications where biocompatibility is paramount.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," valued for its high efficiency and specificity.[8] In this reaction, the enhanced reactivity of this compound (and its analog 2-ethynylpyridine) is a notable advantage. The nitrogen atoms in the heteroaromatic ring can coordinate with the copper catalyst, effectively acting as a built-in ligand that accelerates the reaction.[2] This can lead to faster reaction times and potentially lower required catalyst loading compared to simple aromatic or aliphatic alkynes.

CuAAC_Workflow General Workflow for Comparative CuAAC Reactions cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_analysis Analysis R1 Aliquot Azide Solution (e.g., Benzyl Azide) Mix Combine Azide and Alkyne in Reaction Buffer R1->Mix R2 Prepare Alkyne Stock Solutions (this compound, Phenylacetylene, Hex-1-yne) R2->Mix Monitor Monitor Reaction Progress (e.g., LC-MS, NMR) Mix->Monitor Cat Prepare Catalyst Premix (CuSO4 + Sodium Ascorbate) Cat->Mix Initiate Reaction Quench Quench Reaction Monitor->Quench Analyze Analyze Yield and Purity Quench->Analyze

Caption: A generalized experimental workflow for comparing the reactivity of different alkynes in a CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful bioorthogonal reaction that obviates the need for a cytotoxic copper catalyst by using a strained cyclooctyne.[3] Terminal alkynes like this compound, phenylacetylene, and hex-1-yne are not suitable for this reaction as they lack the necessary ring strain to drive the cycloaddition with an azide in the absence of a catalyst.[4] Therefore, when catalyst-free conditions are required, particularly in living systems, a strained alkyne is the necessary choice.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is an extremely fast bioorthogonal reaction between an electron-deficient diene (often a tetrazine) and an electron-rich dienophile.[5] While strained alkenes are the most common dienophiles, alkynes can also participate. The reactivity of the alkyne in this context is dependent on its electron-donating ability. Terminal alkynes like this compound can serve as dienophiles, but their reaction rates are generally significantly lower than those of strained systems like BCN.[7]

Reaction_Selection_Logic Logical Flow for Selecting a Cycloaddition Strategy Start Start: Need to perform a cycloaddition Catalyst Is a metal catalyst acceptable? Start->Catalyst Speed Is reaction speed critical? Catalyst->Speed No CuAAC Use CuAAC Catalyst->CuAAC Yes Alkyne Is a terminal alkyne required? Speed->Alkyne No IEDDA Use IEDDA with strained dienophile Speed->IEDDA Yes Alkyne->CuAAC Yes SPAAC Use SPAAC Alkyne->SPAAC No Consider Consider this compound for enhanced rate CuAAC->Consider

Caption: A decision-making diagram for choosing the appropriate cycloaddition reaction based on experimental constraints.

Detailed Experimental Protocols

General Protocol for a Comparative CuAAC Reaction

This protocol is designed to compare the reactivity of different terminal alkynes with a model azide, benzyl azide.

Materials:

  • Benzyl azide

  • This compound

  • Phenylacetylene

  • Hex-1-yne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) as solvent

  • Reaction vials

  • Stir plate and stir bars

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 M solution of benzyl azide in the t-BuOH/H₂O solvent.

    • Prepare 1 M solutions of each alkyne (this compound, phenylacetylene, hex-1-yne) in the t-BuOH/H₂O solvent.

    • Prepare a 0.1 M solution of CuSO₄·5H₂O in water.

    • Prepare a 0.5 M solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In separate reaction vials, add 100 µL of the benzyl azide solution (0.1 mmol).

    • To each respective vial, add 100 µL of one of the alkyne solutions (0.1 mmol).

    • Add 780 µL of the t-BuOH/H₂O solvent to each vial.

    • Add a stir bar to each vial and begin stirring.

  • Initiation and Monitoring:

    • To initiate the reactions, add 10 µL of the CuSO₄ solution (1 mol%) followed by 10 µL of the sodium ascorbate solution (5 mol%) to each vial.

    • Start a timer immediately.

    • At regular intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 3 hr), take an aliquot from each reaction mixture.

    • Quench the reaction in the aliquot by adding a small amount of EDTA solution.

    • Analyze the aliquots by a suitable method (e.g., LC-MS or ¹H NMR) to determine the extent of product formation.

  • Analysis:

    • Plot the percentage conversion against time for each alkyne to compare their reaction rates.

    • After the reactions have gone to completion, determine the final yield of the triazole product.

General Protocol for a SPAAC Reaction

This protocol describes a typical SPAAC reaction using a strained alkyne (DBCO) and an azide-functionalized protein.

Materials:

  • Azide-labeled protein (e.g., in PBS buffer, pH 7.4)

  • DBCO-PEG4-NHS ester (or other DBCO derivative)

  • DMSO

  • Size-exclusion chromatography column

Procedure:

  • Prepare DBCO Solution:

    • Dissolve the DBCO derivative in DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • To the solution of the azide-labeled protein (e.g., 1 mg/mL), add the DBCO solution to a final concentration of 100 µM (a 10-fold molar excess over the protein is a good starting point).

    • The final concentration of DMSO in the reaction mixture should be kept low (e.g., <5%) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C with gentle shaking.

    • Reaction times can vary from 1 to 12 hours depending on the specific reactants.

  • Purification and Analysis:

    • Remove the unreacted DBCO reagent by size-exclusion chromatography.

    • Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other appropriate methods to confirm conjugation.

Conclusion

This compound emerges as a highly reactive and promising alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Its inherent ability to act as a ligand for the copper catalyst can lead to significantly accelerated reaction rates compared to standard aromatic and aliphatic alkynes.[1][2] This makes it an excellent choice for applications where rapid and efficient ligation is paramount.

However, for catalyst-free bioorthogonal applications, such as those in living cells, terminal alkynes like this compound are unsuitable. In these scenarios, the high reactivity of strained alkynes in SPAAC or IEDDA reactions is essential.[3][7] The choice of alkyne is therefore a critical decision that must be guided by the specific requirements of the cycloaddition reaction, including the tolerance for a metal catalyst, the desired reaction kinetics, and the overall experimental context. This guide provides the foundational data and protocols to aid researchers in making an informed selection for their specific needs in the expanding fields of chemical biology and drug discovery.

References

Evaluating the Anticancer Potential of Pyrazine and Pyridine Analogs Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, pyrazine and pyridine derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the anticancer activity of various pyrazine and pyridine analogs against established anticancer drugs, supported by experimental data. Due to a scarcity of specific data on 2-Ethynylpyrazine analogs, this guide focuses on the broader, well-researched classes of pyrazine and pyridine derivatives.

Data Presentation: Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected pyrazine and pyridine analogs against various human cancer cell lines, benchmarked against standard chemotherapeutic agents like Doxorubicin and Erlotinib.

Compound ClassAnalogCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Citation
Imidazo[1,2-a]pyrazine Derivatives Compound 10bHep-2 (Laryngeal)20 ± 1.64Doxorubicin10[1]
HepG2 (Liver)18 ± 1.32Doxorubicin1.5[1]
MCF-7 (Breast)21 ± 1.64Doxorubicin0.85[1]
A375 (Melanoma)16 ± 0.96Doxorubicin5.16[1]
Imidazo[1,2-a]pyridine Derivatives Compound 12bHep-2 (Laryngeal)11Doxorubicin10[1][2]
HepG2 (Liver)13Doxorubicin1.5[1][2]
MCF-7 (Breast)11Doxorubicin0.85[1][2]
A375 (Melanoma)11Doxorubicin5.16[1][2]
Pyridazine-Pyrazoline Hybrids Compound IXnUO-31 (Renal)-Erlotinib0.95[3][4]
(EGFR Inhibition)0.65[3][4]
Compound IXg(EGFR Inhibition)0.75
Fused Pyrazole Derivatives Compound 3HepG2 (Liver)-Erlotinib10.6[5][6]
(EGFR Inhibition)0.06[5][6]
Compound 9(VEGFR-2 Inhibition)0.22Sorafenib0.03
Compound 12(Dual EGFR/VEGFR-2)0.23 (EGFR)Erlotinib0.20[5][6]
Pyridin-2-one Derivatives Compound 1HepG2 (Liver)4.5 ± 0.3--[7]
MCF-7 (Breast)>25--[7]
Pyridine/Pyrazolyl Pyridine Conjugates Compound 9HepG2 (Liver)0.18Staurosporine0.0167[8]
MCF-7 (Breast)0.34[8]
(PIM-1 Kinase Inhibition)0.02040.0167[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of these anticancer analogs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine/pyridine analogs or control drugs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry Acquisition: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazine and pyridine analogs and a typical experimental workflow for their evaluation.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Cell_Culture Cancer Cell Lines (e.g., HepG2, MCF-7) Compound_Treatment Treatment with Pyrazine/Pyridine Analogs & Control Drugs Cell_Culture->Compound_Treatment Cell_Viability MTT Assay (Determine IC50) Compound_Treatment->Cell_Viability Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Kinase_Inhibition Kinase Inhibition Assays (e.g., EGFR, VEGFR-2, PIM-1) Compound_Treatment->Kinase_Inhibition Western_Blot Western Blot Analysis (Protein Expression) Compound_Treatment->Western_Blot Gene_Expression Real-Time PCR (Gene Regulation, e.g., Bax/Bcl2) Compound_Treatment->Gene_Expression Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Kinase_Inhibition->Data_Analysis Western_Blot->Data_Analysis Gene_Expression->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for evaluating anticancer analogs.

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Pyrazine_Analog Pyrazine/Pyridine Analog Pyrazine_Analog->EGFR Inhibition Pyrazine_Analog->VEGFR2 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Apoptosis_Pathway Pyridine_Analog Pyridine Analog p53 p53 (Tumor Suppressor) Pyridine_Analog->p53 Upregulation JNK JNK Pyridine_Analog->JNK Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Pyridine_Analog->Bcl2 Downregulation p21 p21 (CDK Inhibitor) p53->p21 Bax Bax (Pro-apoptotic) p53->Bax Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest JNK->Bax Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: Induction of apoptosis by pyridine analogs.

References

A Comparative Analysis of the Coordination Chemistry of 2-Ethynylpyrazine and 2,2'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of coordination chemistry, the selection of ligands is paramount in dictating the properties and reactivity of the resulting metal complexes. Among the most ubiquitous and extensively studied ligands is 2,2'-bipyridine (bpy), a robust bidentate chelating agent that has played a crucial role in advancing our understanding of the thermodynamics, kinetics, photophysics, and electrochemistry of metal compounds.[1] This guide provides a comparative analysis of the coordination chemistry of 2,2'-bipyridine and the less-explored 2-ethynylpyrazine, offering insights into their synthesis, electronic properties, and the characteristics of their metal complexes for researchers, scientists, and professionals in drug development.

Ligand Synthesis and Properties

The synthetic accessibility and inherent electronic and steric properties of a ligand are fundamental to its application in coordination chemistry.

Synthesis:

2,2'-Bipyridine is commercially available but can also be synthesized through various methods, including the Ullmann reaction, which involves the coupling of two molecules of a 2-halopyridine using a copper catalyst.[1] Modern variations of this and other synthetic routes have been developed to improve yields and reaction conditions.[1]

The synthesis of this compound is less commonly reported. However, a plausible and effective method is the Sonogashira coupling reaction, a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This would involve the coupling of a protected alkyne with a halogenated pyrazine, followed by deprotection.

Electronic and Steric Properties:

The electronic nature of these ligands differs significantly. 2,2'-bipyridine is a neutral, bidentate ligand that forms a stable five-membered chelate ring with metal ions.[1][3] In contrast, this compound can potentially act as a monodentate, bidentate, or bridging ligand. The pyrazine ring is more electron-withdrawing than pyridine due to the presence of a second nitrogen atom.[4][5] The ethynyl group further enhances this electron-withdrawing character through its sp-hybridized carbons.

PropertyThis compound2,2'-Bipyridine
Molar Mass 104.11 g/mol 156.18 g/mol [6]
pKa Estimated to be lower than pyrazine (0.65)4.35[3][6][7]
Coordination Modes Monodentate, Bidentate (potential), BridgingBidentate (chelating)[1][3]
Electronic Nature π-acceptorσ-donor, weak π-acceptor[1]

Coordination Chemistry and Properties of Metal Complexes

The differences in the electronic and steric profiles of this compound and 2,2'-bipyridine are expected to manifest in the properties of their corresponding metal complexes.

Coordination Modes:

The coordination of 2,2'-bipyridine is almost exclusively as a bidentate, chelating ligand, forming a stable five-membered ring with the metal center. This rigid coordination mode is a key feature of its chemistry. This compound, on the other hand, offers more versatile coordination possibilities. It can coordinate in a monodentate fashion through one of the pyrazine nitrogens, or potentially as a bidentate ligand utilizing a nitrogen and the alkyne π-system. Furthermore, the two nitrogen atoms of the pyrazine ring allow it to act as a bridging ligand, linking two metal centers.

Coordination modes of bipyridine and this compound.

A Case Study: Tris(2,2'-bipyridine)ruthenium(II) Complex

The tris(2,2'-bipyridine)ruthenium(II) cation, [Ru(bpy)₃]²⁺, is a well-studied complex that exemplifies the photophysical and electrochemical properties imparted by the bipyridine ligand.[8]

  • Synthesis: This complex is typically prepared by reacting ruthenium(III) chloride with three equivalents of 2,2'-bipyridine in a suitable solvent, often with the addition of a reducing agent to convert Ru(III) to Ru(II).[8][9]

  • Photophysical Properties: [Ru(bpy)₃]²⁺ exhibits a strong metal-to-ligand charge transfer (MLCT) absorption band in the visible region (around 452 nm), which is responsible for its characteristic orange color.[8] Upon excitation, it forms a relatively long-lived triplet excited state that can relax to the ground state via luminescence (emission maximum around 620 nm) or by participating in energy or electron transfer reactions.[8]

  • Electrochemical Properties: The [Ru(bpy)₃]²⁺/³⁺ redox couple is reversible, with a potential of approximately +1.26 V versus a saturated calomel electrode (SCE).[10] The complex can also undergo ligand-based reductions at negative potentials.[11]

Property[Ru(bpy)₃]²⁺
Absorption Max (MLCT) 452 nm[8]
Emission Max 620 nm[8]
Excited State Lifetime ~650 ns (in water)[8]
Luminescence Quantum Yield 0.028 (in air-saturated water)[8]
Oxidation Potential (Ru²⁺/³⁺) +1.26 V vs. SCE[10]
Reduction Potential (bpy/bpy⁻) -1.31 V vs. SCE[11]

Predicted Properties of this compound Complexes:

While experimental data on the coordination complexes of this compound are scarce, we can infer their potential properties based on the electronic characteristics of the ligand.

  • Electronic Effects: The more electron-withdrawing nature of the this compound ligand compared to bipyridine is expected to stabilize the d-orbitals of the metal center. This would likely lead to a blue-shift in the MLCT absorption bands and an increase in the metal-centered oxidation potential.

  • Bridging Capabilities: The ability of this compound to act as a bridging ligand opens up the possibility of forming polynuclear complexes with interesting magnetic and electronic properties, arising from metal-metal communication through the pyrazine bridge.

Electronic_Effects cluster_bpy Bipyridine Complex cluster_epz This compound Complex bpy_d Metal d-orbitals bpy_pi_star bpy π* bpy_d->bpy_pi_star MLCT (lower energy) epz_d Metal d-orbitals (stabilized) epz_pi_star epz π* (lower energy) epz_d->epz_pi_star MLCT (higher energy) note Increased ligand π-acidity in this compound leads to stabilization of metal d-orbitals and a higher energy MLCT transition.

References

Safety Operating Guide

Proper Disposal of 2-Ethynylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Ethynylpyrazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.

The primary directive for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3] Improper disposal can lead to environmental contamination and potential harm to human health.

Hazard Profile and Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its hazard profile. While specific data for this compound is limited, related compounds such as 2-ethynylpyridine and 2-ethylpyrazine are classified as combustible liquids that can cause skin and eye irritation, and may cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Quantitative Data Summary

ParameterValueSource
Disposal DirectiveP501: Dispose of contents/container to an appropriate treatment and disposal facility.[1]
Hazard Class (related compounds)Combustible liquid, Skin irritant, Eye irritant, Respiratory irritant[2][3]
Recommended PPEProtective gloves, protective clothing, eye protection, face protection[2]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Collection:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
  • Container: Use a dedicated, properly labeled, and sealed container for collecting this compound waste. The container must be compatible with the chemical.
  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other information required by your institution.

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4]
  • Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[4]
  • Decontaminate the spill area as per your laboratory's standard operating procedures.

3. Temporary Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]
  • The storage area should be away from incompatible materials, heat, and sources of ignition.
  • Keep the container tightly closed.[1]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed waste disposal contractor.
  • Provide the contractor with the Safety Data Sheet (SDS) for this compound and any other relevant information.
  • Consult your local or regional waste management authority for specific disposal requirements if a suitable treatment or disposal facility is not readily identifiable.[4]

Experimental Workflow for Disposal

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Management Collect Collect this compound Waste Segregate Segregate from other waste streams Collect->Segregate Label Label container as 'Hazardous Waste' Segregate->Label Store Store in designated cool, dry, ventilated area Label->Store Seal Keep container tightly sealed Store->Seal Contact Contact Licensed Waste Disposal Contractor Seal->Contact ProvideSDS Provide Safety Data Sheet Contact->ProvideSDS Transport Arrange for transport to approved facility ProvideSDS->Transport Spill Accidental Spill Occurs Contain Contain with inert absorbent material Spill->Contain CollectSpill Collect and seal in labeled container Contain->CollectSpill CollectSpill->Label Decontaminate Decontaminate spill area CollectSpill->Decontaminate

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Disposal Procedures

cluster_lab Laboratory Procedures cluster_ehs EHS & Waste Management A Generation of This compound Waste B Collection in Labeled Container A->B C Temporary Storage in Designated Area B->C D Coordination with Licensed Disposal Vendor C->D Handover E Transportation to Approved Facility D->E F Final Treatment/ Disposal E->F

Caption: Logical flow from waste generation to final disposal.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.